Product packaging for 5'-Chloro-2'-hydroxypropiophenone(Cat. No.:CAS No. 2892-16-2)

5'-Chloro-2'-hydroxypropiophenone

Cat. No.: B1593581
CAS No.: 2892-16-2
M. Wt: 184.62 g/mol
InChI Key: IVNYWGRYCXKHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5'-Chloro-2'-hydroxypropiophenone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157733. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1593581 5'-Chloro-2'-hydroxypropiophenone CAS No. 2892-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNYWGRYCXKHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303290
Record name 5'-chloro-2'-hydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2892-16-2
Record name 2892-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5'-chloro-2'-hydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Chloro-2'-hydroxypropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 5'-Chloro-2'-hydroxypropiophenone, a key aromatic ketone intermediate in various synthetic pathways. Understanding these properties is paramount for its effective handling, characterization, and application in research and development, particularly in the synthesis of pharmaceutical compounds and other fine chemicals.

Chemical Identity and Molecular Structure

This compound, identified by the CAS Number 2892-16-2, is a substituted aromatic ketone.[1][2][3][4][5] Its molecular structure consists of a propiophenone core with a chlorine atom and a hydroxyl group substituted on the phenyl ring at the 5' and 2' positions, respectively.

Systematic IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)propan-1-one[6][7]

Molecular Formula: C₉H₉ClO₂[1][2][6][7]

Molecular Weight: 184.62 g/mol [1][2][6][7]

The presence of the hydroxyl and carbonyl groups, along with the chlorine atom, dictates the molecule's reactivity and physical characteristics. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a key feature influencing its properties.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="O", pos="1.5,0.866!"]; H [label="Cl", pos="-1.5,0.866!"]; I [label="O", pos="2.3,-0.5!"]; J [label="H", pos="2.4,1.2!"]; K [label="", pos="2.8, -1.0!"]; L [label="", pos="3.6, -0.5!"];

A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- F [label=""]; F -- A [label=""]; A -- G [label=""]; D -- H [label=""]; B -- I [label=""]; G -- J [label=""]; I -- K [style="double"]; K -- L [label=""]; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A thorough understanding of the fundamental physical properties is the bedrock of successful laboratory practice and process development. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Melting Point 35 °C[3]
Boiling Point Not available. (For the related compound, 5'-Chloro-2'-hydroxyacetophenone, the boiling point is 126-128 °C at 28 mmHg)[8]
Flash Point 35 °C[2][5]
Appearance Solid[8]

Expert Insight: The relatively low melting point indicates that this compound can be handled as a low-melting solid or even a liquid in slightly warmed conditions, which can be advantageous for certain reaction setups. The lack of a definitive boiling point at atmospheric pressure suggests that the compound may be susceptible to decomposition at higher temperatures, making vacuum distillation the preferred method for purification.

Solubility Profile

Qualitative Solubility Prediction:

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Expected to be readily soluble due to the presence of the polar ketone and hydroxyl groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble, facilitated by hydrogen bonding with the solvent molecules.

  • Water: Limited solubility is anticipated due to the presence of the nonpolar benzene ring and the chloro-substituent, although the hydroxyl group will contribute to some degree of water solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polar nature of the molecule.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility, a standardized experimental protocol can be employed.

graph "Solubility_Determination_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; A [label="Weigh a precise amount\nof this compound"]; B [label="Select a range of solvents\n(e.g., Water, Ethanol, Acetone, DMSO)"]; }

subgraph "cluster_Experiment" { label = "Experiment"; bgcolor="#F1F3F4"; C [label="Add small, known volumes\nof solvent to the compound"]; D [label="Vortex/stir at a constant\ntemperature until dissolved"]; E [label="Observe for complete dissolution"]; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; F [label="Record the volume of solvent\nrequired for complete dissolution"]; G [label="Calculate solubility\n(e.g., in mg/mL or mol/L)"]; }

A -> C; B -> C; C -> D; D -> E; E -> F [label="If dissolved"]; E -> C [label="If not dissolved"]; F -> G; }

Caption: Workflow for the experimental determination of solubility.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a crucial factor in its reactivity, particularly in base-catalyzed reactions. An experimental pKa value for this compound is not explicitly documented. However, it can be estimated based on the pKa of related compounds. The pKa of phenol is approximately 9.9. The presence of the electron-withdrawing chloro and acetyl groups on the ring is expected to increase the acidity of the phenolic proton, thus lowering the pKa value. For instance, the pKa of p-chloroacetophenone has been reported as 18.1, which refers to the acidity of the α-proton of the ketone, not the phenolic proton.[9] A study on substituted phenols can provide a more relevant comparison.

Spectrophotometric Determination of pKa

A reliable method for determining the pKa of a phenolic compound is through UV-Vis spectrophotometry. This method relies on the different absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the compound.

graph "pKa_Determination_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

A [label="Prepare a series of buffer solutions\nwith a range of known pH values"]; B [label="Dissolve a constant concentration of\nthis compound in each buffer"]; C [label="Measure the UV-Vis absorbance spectrum\nfor each solution"]; D [label="Identify the wavelength of maximum absorbance (λmax)\nfor the acidic (ArOH) and basic (ArO⁻) forms"]; E [label="Measure the absorbance at the λmax of the basic form\nfor each buffered solution"]; F [label="Plot Absorbance vs. pH"]; G [label="Determine the inflection point of the sigmoid curve,\nwhich corresponds to the pKa"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for spectrophotometric pKa determination.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

  • C-H Stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

  • C=O Stretch (ketone): A strong, sharp absorption in the range of 1630-1680 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

The PubChem database provides an experimental FTIR spectrum obtained via a KBr wafer technique, which can be used as a reference.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for characterizing the electronic transitions within the molecule, which are influenced by the aromatic system and the carbonyl group. The spectrum is expected to show absorptions characteristic of a substituted benzene ring. PubChem provides access to a reference UV-Vis spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will be complex due to the substitution pattern on the ring.

  • Hydroxyl Proton: A singlet, which may be broad and its chemical shift can be concentration-dependent.

  • Methylene Protons (-CH₂-): A quartet due to coupling with the adjacent methyl protons.

  • Methyl Protons (-CH₃): A triplet due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.

  • Aliphatic Carbons: Signals for the methylene and methyl carbons in the upfield region.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed.[6][7]

  • Causes skin irritation.[6][7]

  • Causes serious eye irritation.[6][7]

  • May cause respiratory irritation.[6][7]

Handling Recommendations:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. A comprehensive understanding of its chemical identity, physical properties, solubility, acidity, and spectroscopic characteristics is essential for its safe and effective use in research and development. While some experimental data is not yet publicly available, this guide has outlined established methodologies for their determination, empowering researchers to fill these knowledge gaps and confidently utilize this versatile chemical intermediate.

References

  • PubChem. This compound.
  • Balaji, S., et al. (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • Balaji, S., et al. 13C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • Guthrie, J. P., & Cossar, J. (1986). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry, 64(10), 2032-2040. [Link]
  • Balaji, S., et al. IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the structural elucidation and characterization of 5'-Chloro-2'-hydroxypropiophenone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the foundational chemical properties, synthesis, and in-depth analysis through modern spectroscopic and chromatographic techniques. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for ensuring the identity, purity, and quality of this important chemical entity.

Introduction: The Significance of this compound

This compound (C9H9ClO2, CAS No: 2892-16-2) is a substituted aromatic ketone of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] Its molecular structure, featuring a chlorinated phenyl ring, a hydroxyl group, and a propiophenone side chain, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including chromones and chalcones, which are known to possess a wide range of biological activities.[4][5] The precise characterization of this intermediate is paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredients (APIs). This guide will systematically detail the analytical workflows required for its comprehensive structural analysis.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9ClO2[1][2]
Molecular Weight 184.62 g/mol [1][2]
CAS Number 2892-16-2[1][2]
Appearance Solid[6]
Melting Point 35 °C[2]
Boiling Point 126-128 °C/28 mmHg[6]
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)propan-1-one[3][6]

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in further chemical transformations. A common and effective method is the Friedel-Crafts acylation of p-chlorophenol with propionic acid.[7]

Synthetic Workflow

G cluster_reactants Reactants p_chlorophenol p-Chlorophenol reaction_conditions Sealed Tube 150°C, 5h p_chlorophenol->reaction_conditions Acylation propionic_acid Propionic Acid propionic_acid->reaction_conditions catalyst Boron Trifluoride (BF3) catalyst->reaction_conditions workup Aqueous Work-up & Purification reaction_conditions->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol
  • Reaction Setup: In a flame-dried, sealed pressure tube, combine p-chlorophenol (1 equivalent) and propionic acid (1.2 equivalents).

  • Catalyst Addition: Carefully introduce boron trifluoride (BF3) (typically as a complex, e.g., BF3·OEt2, 1.5 equivalents) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the tube and heat the mixture to 150°C for 5 hours with constant stirring.

  • Quenching and Extraction: After cooling to room temperature, carefully open the tube and quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.[8][9][10] The following sections detail the expected spectral data for this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the phenolic hydroxyl proton. The electron-withdrawing nature of the carbonyl and chloro groups, and the electron-donating effect of the hydroxyl group will influence the chemical shifts of the aromatic protons.[11][12][13]

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts and Multiplicities:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HAr-OH
~7.6Doublet1HH-6'
~7.3Doublet of Doublets1HH-4'
~6.9Doublet1HH-3'
~3.0Quartet2H-CH₂-CH₃
~1.2Triplet3H-CH₂-CH₃

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium signal that can be used for locking the magnetic field. A 400 MHz spectrometer provides sufficient resolution for unambiguous interpretation of the spectrum.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~205C=O
~160C-2' (bearing -OH)
~135C-4'
~130C-6'
~125C-5' (bearing -Cl)
~120C-1'
~118C-3'
~35-CH₂-CH₃
~8-CH₂-CH₃
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer at room temperature.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][14]

Expected FTIR (KBr) Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (phenolic)
3000-2850C-H stretch (aliphatic)
~1650C=O stretch (conjugated ketone)
~1600, ~1470C=C stretch (aromatic)
~1250C-O stretch (phenol)
~800C-Cl stretch
  • Sample Preparation: Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.[15][16][17]

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 184 (and the M+2 isotope peak at m/z 186 due to the presence of ³⁷Cl in a ~3:1 ratio with ³⁵Cl).

  • Major Fragment Ions: Fragmentation is likely to occur via alpha-cleavage of the carbonyl group and other characteristic cleavages. Expected fragments include [M-CH₂CH₃]⁺ (m/z 155) and further fragmentation of the aromatic ring.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to ensure good separation and peak shape.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically an electron ionization source). Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds.

G sample_prep Sample Preparation (Dissolution in Mobile Phase) injection Injection sample_prep->injection hplc_system HPLC System column C18 Column (e.g., 150 x 4.6 mm, 5 µm) hplc_system->column Mobile Phase (Acetonitrile:Water) injection->hplc_system detection UV Detector (e.g., at 225 nm) column->detection data_analysis Data Analysis (Chromatogram Processing) detection->data_analysis

Caption: A typical HPLC workflow for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is an excellent technique for purity assessment.[18][20]

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Injection Mode: Split injection.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., acetone or ethyl acetate).

Conclusion

The comprehensive structural analysis and characterization of this compound are critical for its effective use in pharmaceutical and chemical synthesis. This technical guide has provided a detailed framework, from synthesis to in-depth analysis using a suite of modern analytical techniques. The protocols and expected data presented herein serve as a robust starting point for researchers and quality control analysts. Adherence to these or similarly validated methods will ensure the consistent quality and purity of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.
  • Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3).
  • SciSpace. (2020). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. International Journal of Research and Analytical Reviews, 7(1).
  • International Journal of Creative Research Thoughts. (2023). Review on Analytical Techniques in Pharmaceutical Analysis. 8(5).
  • International Journal for Research in Applied Science and Engineering Technology. (2023). Analytical Techniques in Pharmaceutical Analysis: A Review. 11(5).
  • Acetophenone H NMR. (n.d.). Scribd.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog.
  • Thirunarayanan, G., et al. (2017). SYNTHESIS, EVALUATION OF ANTIMICROBIAL ACTIVITIES OF SOME (E)-1-(5-CHLORO- 2-HYDROXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE COMPOUNDS.
  • Defense Technical Information Center. (2008). synthesis and mass spectral analysis of hd degradation products.
  • The Royal Society of Chemistry. (2013).
  • SAMPATH SIR CHEMISTRY CLASSES. (2018, December 16). NMR spectroscopy acetophenone [Video]. YouTube.
  • SpectraBase. (n.d.). 4'-Chloro-2'-hydroxypropiophenone. Wiley.
  • Hesso, A., et al. (1991). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Rapid Communications in Mass Spectrometry, 5(2), 59-61.
  • Chromatography Today. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • World Journal of Pharmaceutical Research. (2018).
  • University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • BenchChem. (n.d.). Troubleshooting mass spectrometry fragmentation of "5-Chloro-4-hydroxy-2-oxopentanoic acid".
  • Wang, Z., et al. (2015). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Journal of Chemistry.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. 69(1), 1-7.
  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Polymers, 13(18), 3128.
  • National Center for Biotechnology Information. (2022). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Frontiers in Pharmacology, 13, 968603.
  • National Center for Biotechnology Information. (2000). Solid-phase synthesis and structural characterization of highly substituted hydroxyproline-based 2,5-diketopiperazines. The Journal of Organic Chemistry, 65(7), 2179-2187.
  • National Center for Biotechnology Information. (2018). Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents. Bioorganic & Medicinal Chemistry, 26(8), 1909-1919.
  • National Center for Biotechnology Information. (2009). Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity. Bioorganic & Medicinal Chemistry, 17(23), 8073-8085.
  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
  • PubChem. (n.d.). 2'-Hydroxypropiophenone. National Center for Biotechnology Information.

Sources

Spectroscopic Data for 1-(5-chloro-2-hydroxyphenyl)propan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(5-chloro-2-hydroxyphenyl)propan-1-one, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth interpretation and field-proven insights into its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction and Molecular Structure

1-(5-chloro-2-hydroxyphenyl)propan-1-one, also known as 5'-chloro-2'-hydroxypropiophenone, possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2] Its structure features a propiophenone core with a hydroxyl group at the C2' position and a chlorine atom at the C5' position of the phenyl ring. The strategic placement of these functional groups significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.

The structural framework of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is depicted below. The numbering of the carbon atoms is crucial for the assignment of signals in the NMR spectra.

Figure 1: Molecular structure of 1-(5-chloro-2-hydroxyphenyl)propan-1-one with atom numbering for spectroscopic assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is a powerful tool for confirming the presence and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below, referenced to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH~11-12Singlet (broad)1H
H-6'~7.8Doublet1H
H-4'~7.4Doublet of doublets1H
H-3'~7.0Doublet1H
-CH₂-~3.0Quartet2H
-CH₃~1.2Triplet3H
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield region is characterized by the signals from the aromatic protons. The proton at the 6' position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The electron-withdrawing effect of the chlorine atom at the 5' position will also influence the chemical shifts of the aromatic protons.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (-CH₂-) protons are adjacent to the carbonyl group, which deshields them, resulting in a quartet around 3.0 ppm due to coupling with the three methyl protons. The methyl (-CH₃) protons, in turn, are split into a triplet by the two methylene protons, appearing further upfield around 1.2 ppm. The phenolic hydroxyl proton is typically observed as a broad singlet at a very downfield chemical shift, often between 11 and 12 ppm, due to hydrogen bonding with the carbonyl oxygen.

G cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons cluster_hydroxyl Hydroxyl Proton H6 H-6' (~7.8 ppm) H4 H-4' (~7.4 ppm) H6->H4 J-coupling H3 H-3' (~7.0 ppm) H4->H3 J-coupling CH2 -CH2- (~3.0 ppm) CH3 -CH3 (~1.2 ppm) CH2->CH3 J-coupling OH -OH (~11-12 ppm)

Figure 2: Logical relationships of proton signals in the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is invaluable for confirming the overall structure. The predicted chemical shifts are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~205
C-2'~160
C-4'~135
C-6'~130
C-5'~125
C-1'~120
C-3'~118
-CH₂-~35
-CH₃~8
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at a chemical shift of around 205 ppm. The aromatic carbons resonate in the region of 118-160 ppm. The carbon atom attached to the hydroxyl group (C-2') is significantly deshielded and appears at the lower end of this range. The carbon bearing the chlorine atom (C-5') will also be influenced, as will the other aromatic carbons, based on their positions relative to the electron-donating hydroxyl group and the electron-withdrawing chloro and carbonyl groups. The aliphatic carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, are shielded and appear upfield at approximately 35 ppm and 8 ppm, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is expected to show characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-Cl bonds, as well as aromatic C=C stretching. A published FTIR spectrum for this compound exists in the SpectraBase database, acquired using the KBr wafer technique.[3]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H3400-3200Broad
Aromatic C-H3100-3000Medium
Aliphatic C-H2980-2850Medium
Carbonyl C=O1650-1630Strong
Aromatic C=C1600, 1580, 1470Medium-Strong
C-O1250-1200Strong
C-Cl800-600Strong
Interpretation of the IR Spectrum

The most prominent features of the IR spectrum will be a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the hydrogen-bonded phenolic hydroxyl group. A strong, sharp peak between 1650 and 1630 cm⁻¹ is characteristic of the conjugated carbonyl group. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group lower the stretching frequency of the carbonyl bond compared to a simple alkyl ketone. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1470 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the ethyl group will be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The strong absorption due to the C-O stretching of the phenol and the C-Cl stretching will be present in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The mass spectrum of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Significance
184/186[M]⁺Molecular ion (³⁵Cl/³⁷Cl isotopes)
155/157[M - C₂H₅]⁺Loss of the ethyl group
127/129[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
99[C₆H₄OH]⁺Cleavage of the propanone chain
Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum will exhibit a molecular ion peak [M]⁺ at m/z 184, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 186, with an intensity of approximately one-third of the m/z 184 peak, will be observed due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathway is expected to be the alpha-cleavage of the bond between the carbonyl group and the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) to form a stable acylium ion at m/z 155/157. This acylium ion can further lose a molecule of carbon monoxide (CO) to yield a phenyl cation at m/z 127/129. Another possible fragmentation is the cleavage of the bond between the aromatic ring and the carbonyl group, leading to fragments corresponding to the substituted phenyl and the propanoyl moieties.

G M [M]⁺˙ m/z 184/186 F1 [M - C₂H₅]⁺ m/z 155/157 M->F1 - •C₂H₅ F2 [M - C₂H₅ - CO]⁺ m/z 127/129 F1->F2 - CO

Figure 3: Predicted primary fragmentation pathway of 1-(5-chloro-2-hydroxyphenyl)propan-1-one in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-chloro-2-hydroxyphenyl)propan-1-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent signal (77.16 ppm).

G start Start prep Sample Preparation (5-10 mg in CDCl₃) start->prep instrument Instrument Setup (400 MHz NMR) prep->instrument h1_acq ¹H NMR Acquisition (16-32 scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (proton decoupled) instrument->c13_acq process Data Processing (FT, Phasing, Baseline) h1_acq->process c13_acq->process analysis Spectral Analysis (Chemical Shift, Integration, Coupling) process->analysis end End analysis->end

Figure 4: Experimental workflow for NMR spectroscopy.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid 1-(5-chloro-2-hydroxyphenyl)propan-1-one sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to elucidate the structure.

Conclusion

The spectroscopic data of 1-(5-chloro-2-hydroxyphenyl)propan-1-one provides a detailed and unambiguous structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the complete assignment of all protons and carbons, the identification of functional groups, and the confirmation of the molecular weight and connectivity. This guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research and development activities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Balaji, S., Manikandan, V., Senbagam, R., & Thirunarayanan, G. (2017). SYNTHESIS, EVALUATION OF ANTIMICROBIAL ACTIVITIES OF SOME (E)-1-(5-CHLORO- 2-HYDROXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE COMPOUNDS. ResearchGate.
  • Balaji, S., Manikandan, V., Senbagam, R., & Thirunarayanan, G. (2017). IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate.
  • Wagh, S., & Patil, B. R. (2021). Synthesis and Spectral Characterization of Some New Novel Schiff bases Derived from Hydroxy Propiophenone. Oriental Journal of Chemistry, 37(3), 335.
  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410).
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-.
  • PubChem. (n.d.). 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-.
  • SIELC Technologies. (2018). 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one.
  • National Institutes of Health. (n.d.). N′-[(1E)-1-(5-Chloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide.
  • PubChem. (n.d.). 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one.
  • PubChem. (n.d.). 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-.
  • PubChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)propan-1-one.
  • Clark, J. (2022). Interpreting C-13 NMR spectra. Chemguide.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)-.
  • PubChem. (n.d.). 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one.
  • SpectraBase. (n.d.). 1-(2-hydroxyphenyl)-2-methyl-propan-1-one.
  • NIST. (n.d.). 2-Propanone, 1-chloro-. NIST WebBook.

Sources

An In-depth Technical Guide to 5'-Chloro-2'-hydroxypropiophenone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5'-Chloro-2'-hydroxypropiophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, reactivity, and its emerging role as a versatile building block in the creation of novel therapeutic agents. By integrating established chemical principles with practical insights, this guide aims to serve as an authoritative resource for laboratory application and strategic research planning.

Core Compound Identification

CAS Number : 2892-16-2[1] Molecular Formula : C₉H₉ClO₂[1][2] IUPAC Name : 1-(5-chloro-2-hydroxyphenyl)propan-1-one[2] Synonyms : 2'-Hydroxy-5'-chloropropiophenone

This compound belongs to the class of hydroxyaryl ketones, molecules of significant interest in medicinal chemistry due to their prevalence in natural products and their utility as precursors for complex heterocyclic systems. The presence of a reactive ketone, a phenolic hydroxyl group, and a chlorinated aromatic ring provides multiple sites for chemical modification, making it a valuable scaffold in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data presented below has been aggregated from reputable chemical databases and supplier specifications.

Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 184.62 g/mol [1][2]
Appearance White to off-white crystalline solidInferred from similar compounds
Melting Point 35 °C[3]
Flash Point 35 °C[1]
Molecular Formula C₉H₉ClO₂[1][2]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Limited solubility in water.[4]
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) - Estimated

  • δ ~12.0-12.5 ppm (s, 1H) : This singlet, significantly downfield, is characteristic of the phenolic hydroxyl proton (-OH) that is strongly hydrogen-bonded to the adjacent carbonyl oxygen. This intramolecular hydrogen bond deshields the proton.

  • δ ~7.7 ppm (d, J ≈ 2.5 Hz, 1H) : Aromatic proton at the C6' position. The small coupling constant indicates meta-coupling to the proton at C4'.

  • δ ~7.4 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H) : Aromatic proton at the C4' position, showing both ortho- and meta-coupling.

  • δ ~7.0 ppm (d, J ≈ 8.8 Hz, 1H) : Aromatic proton at the C3' position, coupled to the proton at C4' (ortho-coupling).

  • δ ~3.0 ppm (q, J ≈ 7.2 Hz, 2H) : Methylene protons (-CH₂-) of the propyl group, split into a quartet by the adjacent methyl protons.

  • δ ~1.2 ppm (t, J ≈ 7.2 Hz, 3H) : Methyl protons (-CH₃) of the propyl group, split into a triplet by the adjacent methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Estimated

  • δ ~204-206 ppm : Ketone carbonyl carbon (C=O).

  • δ ~160-162 ppm : Aromatic carbon attached to the hydroxyl group (C2').

  • δ ~135-138 ppm : Aromatic carbon (C4').

  • δ ~130-132 ppm : Aromatic carbon (C6').

  • δ ~125-127 ppm : Aromatic carbon attached to the chlorine atom (C5').

  • δ ~120-122 ppm : Aromatic carbon (C1').

  • δ ~118-120 ppm : Aromatic carbon (C3').

  • δ ~35-37 ppm : Methylene carbon (-CH₂-).

  • δ ~8-10 ppm : Methyl carbon (-CH₃).

IR (Infrared) Spectroscopy

  • ~3400-3000 cm⁻¹ (broad) : O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.

  • ~3000-2850 cm⁻¹ : C-H stretching of the aliphatic propyl group.

  • ~1640-1660 cm⁻¹ (strong) : C=O stretching of the ketone, with the frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • ~1550-1600 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹ : C-O stretching of the phenol.

  • ~1000-1100 cm⁻¹ : C-Cl stretching.

Synthesis and Mechanism

Hydroxyaryl ketones like this compound are most commonly synthesized via the Fries Rearrangement . This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.[5][6]

The Fries Rearrangement Mechanism

The causality behind this powerful transformation lies in the generation of a reactive acylium ion intermediate.

Fries_Mechanism Start Phenolic Ester (4-chlorophenyl propionate) Complex1 Initial Complex: Lewis acid coordinates to carbonyl oxygen Start->Complex1 + AlCl₃ LewisAcid Lewis Acid (AlCl₃) LewisAcid->Complex1 AcyliumGen Rearrangement to Phenolic Oxygen Complex Complex1->AcyliumGen AcyliumIon Acylium Ion [R-C=O]⁺ AcyliumGen->AcyliumIon Generates EAS Electrophilic Aromatic Substitution (ortho-attack) AcyliumIon->EAS Intermediate Wheland Intermediate (Sigma Complex) EAS->Intermediate Deprotonation Deprotonation & Rearomatization Intermediate->Deprotonation Hydrolysis Aqueous Workup (Hydrolysis) Deprotonation->Hydrolysis Product Final Product (this compound) Hydrolysis->Product

Caption: Mechanism of the Fries Rearrangement.

  • Complexation : The Lewis acid (e.g., AlCl₃) coordinates to the electron-rich carbonyl oxygen of the starting ester (4-chlorophenyl propionate). This is the preferred site of interaction over the phenolic oxygen.[6]

  • Acylium Ion Formation : This initial complexation polarizes the ester bond, facilitating a rearrangement where the Lewis acid migrates to the phenolic oxygen. This results in the cleavage of the acyl-oxygen bond, generating a free acylium carbocation ([CH₃CH₂CO]⁺).[6]

  • Electrophilic Aromatic Substitution (EAS) : The highly electrophilic acylium ion then attacks the activated aromatic ring. The attack occurs preferentially at the ortho and para positions relative to the hydroxyl group.

  • Product Formation : The resulting intermediate rearomatizes by losing a proton. A final aqueous workup hydrolyzes the aluminum complex to liberate the phenolic hydroxyl group, yielding the hydroxyaryl ketone product.[7]

Controlling Regioselectivity : The ratio of ortho to para product is a critical consideration. High temperatures (>160°C) and non-polar solvents favor the formation of the ortho isomer, which is the desired product in this case. This is because the ortho product can form a more stable bidentate chelate with the aluminum catalyst, a thermodynamically favored state. Conversely, lower temperatures favor the kinetically controlled para product.

Exemplary Laboratory Protocol: Synthesis via Fries Rearrangement

The following is a representative protocol based on established procedures for the Fries Rearrangement. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Esterification of 4-Chlorophenol

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Add a base, for example, pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution and cool in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the cooled, stirring solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.

  • Work-up the reaction by washing with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chlorophenyl propionate, which can be used in the next step with or without further purification.

Step 2: Fries Rearrangement

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).

  • Add a high-boiling, non-polar solvent, such as nitrobenzene or o-dichlorobenzene, or alternatively, conduct the reaction neat (solvent-free).

  • Slowly add the 4-chlorophenyl propionate (1.0 eq) to the AlCl₃ suspension.

  • Heat the reaction mixture to 160-170 °C. The high temperature is crucial for favoring the formation of the ortho product (2'-hydroxy isomer).

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature, then carefully pour it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the phenoxide.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Reactivity_Diagram Core This compound Ketone Ketone Group Core->Ketone Phenol Phenolic -OH Core->Phenol ArylCl Aromatic Ring (C-Cl) Core->ArylCl Condensation Claisen-Schmidt Condensation Ketone->Condensation reacts with aldehydes Derivatization O-Alkylation/ O-Acylation Phenol->Derivatization can undergo Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) ArylCl->Coupling can undergo Chalcones Chalcones & Flavonoids Condensation->Chalcones yields EthersEsters Protected Intermediates (Ethers, Esters) Derivatization->EthersEsters yields Biaryls Substituted Biaryls & Anilines Coupling->Biaryls yields

Caption: Key reactivity pathways of this compound.

  • Ketone Carbonyl : The ketone is susceptible to nucleophilic attack and can participate in condensation reactions. A prime example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.

  • Phenolic Hydroxyl : The acidic proton can be removed by a base, and the resulting phenoxide is a potent nucleophile. This allows for O-alkylation or O-acylation to produce ethers and esters, which can serve as protecting groups or modulate the compound's biological activity.

  • Aromatic Ring : The chlorinated phenyl ring is activated towards further electrophilic substitution, although the existing substituents will direct incoming groups. More importantly, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

Application Highlight: Synthesis of Bioactive Heterocycles

A significant application of this scaffold is in the synthesis of chalcones and their subsequent cyclization to form flavonoids. Chalcones (1,3-diaryl-2-propen-1-ones) are a class of polyphenols known for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Recent studies have demonstrated the synthesis of various chalcones starting from the closely related 5'-chloro-2'-hydroxyacetophenone. These syntheses, typically performed under ball-milling conditions, highlight a green chemistry approach to generating libraries of bioactive compounds.[8] The resulting chalcones have shown promising activity against various parasites and cancer cell lines.[8]

Furthermore, research into derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has identified compounds with potent antioxidant activity. This work underscores the potential of the 5'-chloro-2'-hydroxyphenyl moiety as a core component in the design of novel antioxidants, which are crucial in combating oxidative stress-related diseases.

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2) : Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

Recommended Handling Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture and direct light.

Disposal
  • Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains. Waste should be handled as hazardous and disposed of by a licensed professional waste disposal service.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically functionalized molecule that offers multiple avenues for synthetic elaboration. Its robust synthesis via the Fries Rearrangement and the versatile reactivity of its ketone, phenol, and aryl chloride moieties make it an invaluable tool for medicinal chemists. The demonstrated utility of this scaffold in creating compounds with significant antioxidant and antiproliferative potential affirms its importance for professionals engaged in the challenging field of drug discovery and development. As research continues to uncover novel synthetic methodologies and biological targets, the role of foundational building blocks like this compound will undoubtedly expand.

References

  • Fries, K. and Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Wikipedia. (2023). Fries rearrangement.
  • SynArchive. (2024). Fries Rearrangement.
  • ACS Publications. (2007). Expedient Total Syntheses of Rhein and Diacerhein via Fries Rearrangement. The Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • ResearchGate. (n.d.). 13C NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • SpectraBase. (n.d.). 4'-Chloro-2'-hydroxypropiophenone.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • MDPI. (2022). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 27(9), 2689.
  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2946.

Sources

Halogenated Hydroxypropiophenones: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into bioactive scaffolds represents a pivotal approach to modulating pharmacological properties. This technical guide delves into the largely untapped potential of a specific class of compounds: halogenated hydroxypropiophenones . While structurally unassuming, the combination of a hydroxyl group, a propiophenone backbone, and a halogen atom creates a unique chemical entity with the potential for diverse biological activities. This document serves as an in-depth resource for researchers, offering a synthesis of current knowledge—drawn from direct and analogous studies—and providing practical, field-proven methodologies for the exploration of these promising molecules. We will navigate the synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying structure-activity relationships that govern their function, thereby providing a comprehensive roadmap for future drug discovery and development endeavors in this area.

The Propiophenone Core: A Foundation for Bioactivity

The propiophenone scaffold, a phenyl group attached to a propan-1-one, is a common motif in a variety of biologically active molecules. The presence of the carbonyl group and the aromatic ring provides sites for chemical modification, allowing for the fine-tuning of electronic and steric properties. The addition of a hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can be critical for interactions with biological targets. It is the further addition of halogens (Fluorine, Chlorine, Bromine, and Iodine) that dramatically expands the potential bioactivities of this core structure.

The Role of Halogenation in Modulating Biological Activity

Halogenation is a powerful tool in drug design for several key reasons:

  • Lipophilicity and Membrane Permeability: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach intracellular targets.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.

  • Binding Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to target proteins.

  • Electronic Effects: The electron-withdrawing nature of halogens can modulate the acidity of nearby protons and influence the reactivity of the molecule.

Synthesis of Halogenated Hydroxypropiophenones

The synthesis of halogenated hydroxypropiophenones can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation .

General Synthesis via Friedel-Crafts Acylation

This reaction involves the acylation of a halogenated phenol with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of the acylation is directed by the activating hydroxyl group and the deactivating, ortho-, para-directing halogen.

Experimental Protocol: Synthesis of 2'-Hydroxy-5'-chloropropiophenone

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add 4-chlorophenol (1.0 eq).

  • Acylation: Slowly add propionyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2'-hydroxy-5'-chloropropiophenone.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Compound Stock Solution Dilution Serial Dilution of Compound Stock->Dilution Plate Prepare 96-well Plate with Broth Plate->Dilution Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read Read for Visible Growth Incubation->Read MIC Determine MIC Read->MIC

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Fluorinated Hydroxypropiophenones as Antifungal Agents

Fluorination is a common strategy in the development of antifungal agents. While specific data on fluorinated hydroxypropiophenones is scarce, the principles of fluorine's role in enhancing biological activity are well-established. The introduction of fluorine can increase the compound's metabolic stability and its ability to penetrate the fungal cell wall and membrane. The mechanism of action could involve the disruption of ergosterol biosynthesis, a key component of the fungal cell membrane, or the inhibition of essential fungal enzymes.

Potential Anticancer Activities

The incorporation of bromine into aromatic structures has been shown to enhance anticancer activity in various compound classes. Studies on brominated acetophenones and chalcones, which share structural similarities with hydroxypropiophenones, have demonstrated significant cytotoxicity against a range of cancer cell lines.

Brominated Hydroxypropiophenones as Cytotoxic Agents

Research on brominated acetophenone derivatives has shown potent cytotoxic effects against breast, lung, colon, and prostate cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. [1]The proposed mechanism of action for many of these brominated compounds involves the induction of apoptosis, or programmed cell death. [2]This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of caspase cascades.

Table 1: Cytotoxicity of Representative Brominated Acetophenone Derivatives

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
5c MCF7 (Breast)< 10[1]
5c A549 (Lung)11.80 ± 0.89[1]
5c Caco2 (Colorectal)18.40 ± 4.70[1]
5c PC3 (Prostate)< 10[1]

Note: The data presented is for brominated acetophenone derivatives, which are structurally related to the target compounds of this guide.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis_Pathway Compound Brominated Hydroxypropiophenone ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3. A potential signaling pathway for apoptosis induction by brominated hydroxypropiophenones.

Potential Anti-inflammatory Activities

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. The incorporation of an iodine atom into a small molecule scaffold can enhance its binding affinity to target enzymes.

Iodinated Hydroxypropiophenones as COX-2 Inhibitors

While there is a lack of direct studies on the anti-inflammatory properties of iodinated hydroxypropiophenones, the structural features suggest they could act as COX-2 inhibitors. The propiophenone core can mimic the binding of arachidonic acid in the active site of COX enzymes. The hydroxyl and iodo substituents can form key interactions with amino acid residues in the enzyme's active site, potentially leading to selective inhibition of COX-2 over the constitutively expressed COX-1, which would be a desirable therapeutic profile.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and arachidonic acid substrate according to the manufacturer's instructions for a commercial COX inhibitor screening kit.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a 96-well plate, combine the assay buffer, heme, and COX-2 enzyme. Add the test compound or a known inhibitor (e.g., celecoxib) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based assay or a colorimetric assay.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationships (SAR) and Future Directions

Based on the available data for related compounds, we can postulate several key structure-activity relationships for halogenated hydroxypropiophenones:

  • Nature of the Halogen: The type of halogen will significantly influence the biological activity. The high electronegativity of fluorine may be particularly beneficial for antifungal activity, while the larger size and polarizability of bromine and iodine could enhance anticancer and anti-inflammatory properties, respectively, through stronger binding interactions.

  • Position of Halogen and Hydroxyl Groups: The relative positions of the halogen and hydroxyl groups on the phenyl ring will be critical for target engagement. Ortho- and para-substitution relative to the propiophenone chain are likely to have a significant impact on activity.

  • Lipophilicity: A balance of lipophilicity and hydrophilicity will be crucial for optimal bioavailability and target interaction. While halogenation increases lipophilicity, the hydroxyl group provides a hydrophilic counterpoint.

Future research in this area should focus on:

  • The systematic synthesis and biological evaluation of a library of halogenated hydroxypropiophenones with variations in the halogen type and position.

  • In-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by these compounds.

  • Quantitative structure-activity relationship (QSAR) studies to build predictive models for designing more potent and selective analogs.

Conclusion

Halogenated hydroxypropiophenones represent a promising, yet underexplored, class of compounds with the potential for diverse biological activities. By leveraging established synthetic methodologies and in vitro screening assays, researchers can systematically investigate the antimicrobial, anticancer, and anti-inflammatory potential of these molecules. The insights gained from such studies will not only expand our understanding of the role of halogenation in drug design but also pave the way for the development of novel therapeutic agents. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

  • Joshi, K. T., Pancholi, A. M., & Rai, R. K. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3). [Link]
  • Anonymous. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal, 72(1). [Link]
  • Anonymous. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Institutes of Health, 27(22), 7545. [Link]
  • Anonymous. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • Anonymous. (n.d.). Inhibitory activities of COX and selectivity index (SI) for COX-2 of the tested compounds.
  • Anonymous. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Anonymous. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]
  • Anonymous. (2021). Antimicrobials: Mechanism of action. YouTube. [Link]
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]
  • Anonymous. (n.d.). Antimicrobial action of compound 48/80--II mechanism of action. PubMed. [Link]
  • Anonymous. (n.d.). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers. [Link]
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Anonymous. (n.d.). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens.
  • Anonymous. (n.d.). Synthesis of Novel Antibacterial Agents: 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-Novel-Antibacterial-Agents%3A-1-(2'%2C-Mhaske-Sahare/07487212450393b677053c9f131154563a6231d6]([Link]
  • Anonymous. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
  • Anonymous. (n.d.). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. MDPI. [Link]
  • Anonymous. (n.d.). Selected Fungal Natural Products with Antimicrobial Properties. MDPI. [Link]
  • Anonymous. (n.d.). Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus. PubMed. [Link]
  • Anonymous. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives.
  • Anonymous. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine. IJPRS. [Link]
  • Anonymous. (n.d.).
  • Anonymous. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]
  • Anonymous. (n.d.). In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus.
  • Anonymous. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]
  • Anonymous. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • Anonymous. (n.d.). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. MDPI. [Link]
  • Anonymous. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Anonymous. (2011). Induction of apoptosis of tumor cells by some potentiated homeopathic drugs: implications on mechanism of action. PubMed. [Link]
  • Anonymous. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
  • Anonymous. (n.d.). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. PubMed. [Link]
  • Anonymous. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]
  • Anonymous. (n.d.).
  • Anonymous. (2024).
  • Anonymous. (n.d.). Overcoming hypoxia-induced apoptotic resistance through combinatorial inhibition of GSK-3β and CDK1. PubMed Central. [Link]
  • Anonymous. (2024). Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl). Macquarie University. [Link]
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
  • Anonymous. (2021). Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway.
  • Anonymous. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Anonymous. (n.d.).
  • Anonymous. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (2020). Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one Ukrainica.
  • Anonymous. (n.d.). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells. PubMed Central. [Link]

Sources

A Technical Guide to the Solubility and Stability of 5'-Chloro-2'-hydroxypropiophenone for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5'-Chloro-2'-hydroxypropiophenone is a versatile chemical intermediate whose utility in pharmaceutical synthesis and other research applications is fundamentally governed by its physicochemical properties.[1] This technical guide provides an in-depth framework for characterizing two of its most critical attributes: solubility in common laboratory solvents and chemical stability under stress conditions. Understanding these parameters is not merely an academic exercise; it is a prerequisite for robust process development, formulation design, and regulatory compliance.[2][3] This document moves beyond simple data presentation to elucidate the causality behind the experimental methodologies, offering field-proven protocols and a logical framework for their execution. We will detail the equilibrium shake-flask method for solubility determination and a comprehensive forced degradation study protocol aligned with International Council for Harmonisation (ICH) guidelines to establish a stability-indicating profile.[4][5]

Introduction: The Compound and Its Context

Physicochemical Profile of this compound

This compound (CAS No. 2892-16-2) is an organic compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[6][7][8]

  • IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)propan-1-one[6]

  • Appearance: Solid (Melting Point: 55-57°C)[8]

  • Key Structural Features:

    • An aromatic ring substituted with a chlorine atom, which increases lipophilicity.

    • A phenolic hydroxyl (-OH) group, capable of acting as a hydrogen bond donor.

    • A ketone (=O) group, which can act as a hydrogen bond acceptor.

    • A short alkyl (propionyl) chain.

These features create a molecule with mixed polarity, suggesting a nuanced solubility profile and specific vulnerabilities to chemical degradation.

The Critical Role of Solubility and Stability

In drug development and chemical process research, solubility and stability are foundational pillars that dictate the viability of a compound.

  • Solubility: The solubility of an active pharmaceutical ingredient (API) or intermediate is a key determinant of its bioavailability and is critical for designing appropriate formulations.[2][9] For process chemistry, solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and analytical techniques.

  • Stability: A compound's intrinsic stability—its resistance to degradation under environmental influences—is essential for ensuring its purity, potency, and safety over time.[3] Forced degradation studies are intentionally aggressive tests designed to identify likely degradation products and pathways, which is a regulatory requirement for developing and validating stability-indicating analytical methods.[5][10][11]

Comprehensive Solubility Profiling

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a predictive framework. The structure of this compound suggests:

  • High Solubility in polar aprotic solvents (e.g., acetone, DMSO, THF) where the ketone can accept hydrogen bonds and the overall polarity is compatible.

  • Moderate Solubility in polar protic solvents (e.g., methanol, ethanol) which can interact with both the hydroxyl and ketone groups.

  • Poor Solubility in nonpolar solvents (e.g., hexane, toluene) due to the polar hydroxyl and ketone groups.

  • Very Low Solubility in aqueous media, as the hydrophobic aromatic ring and chloro-substituent dominate over the polar functional groups.

Experimental Workflow for Solubility Determination

The following workflow provides a robust system for accurately determining equilibrium solubility.

G A 1. Prepare Solvent Vials B 2. Add Excess Compound (Ensure undissolved solid is visible) A->B C 3. Equilibrate (Agitate at constant temp. for 24-48h) B->C D 4. Phase Separation (Centrifuge or allow to settle) C->D E 5. Sample Supernatant (Use 0.45 µm PTFE syringe filter) D->E F 6. Dilute Sample (Bring into analytical range) E->F G 7. Quantify Concentration (Validated HPLC or UV-Vis method) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is the gold-standard for determining thermodynamic solubility.[4]

  • Preparation: Dispense a precise volume (e.g., 2 mL) of each selected solvent into separate, appropriately sized glass vials.

  • Addition of Compound: Add an excess amount of this compound to each vial. A key indicator of "excess" is the visible presence of undissolved solid material at the bottom of the vial after initial mixing.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate continuously for 24 to 48 hours to ensure equilibrium is reached.[4] Saturation is confirmed when a reservoir of undissolved solid remains.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a chemically compatible 0.45 µm syringe filter (e.g., PTFE) to remove any microscopic particulate matter. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method to determine the precise concentration of the dissolved compound.[2]

  • Calculation: Back-calculate the original concentration in the undissolved supernatant, accounting for the dilution factor. Report the final solubility in units such as mg/mL.

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, comparative format.

Solvent ClassSolvent NamePolarity IndexDielectric ConstantSolubility (mg/mL at 25°C)Observations
Polar Protic Water9.080.1
Methanol6.632.7
Ethanol5.224.5
Polar Aprotic Acetonitrile (ACN)6.237.5
Acetone5.420.7
Dimethyl Sulfoxide (DMSO)7.246.7
Tetrahydrofuran (THF)4.27.5
Nonpolar Dichloromethane (DCM)3.49.1
Toluene2.42.4
n-Hexane0.01.9

Note: Polarity Index and Dielectric Constant values are approximate and sourced from common solvent property tables.[12][13][14]

Chemical Stability and Forced Degradation Analysis

Guiding Principles: An Overview of ICH Guidelines

Forced degradation, or stress testing, is a mandatory part of pharmaceutical development as outlined in ICH guidelines Q1A and Q1B.[3][10] The objective is to subject the compound to conditions more severe than accelerated stability testing to provoke degradation.[5] This helps to:

  • Elucidate potential degradation pathways.[5]

  • Identify degradation products and their structures.

  • Demonstrate the specificity of an analytical method, proving it is "stability-indicating."[11]

Experimental Design for Forced Degradation

The core of this study is to compare a stressed sample against a control (unstressed) sample to identify new peaks in the chromatogram, which represent degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in suitable solvent (e.g., ACN) B Aliquot into 6 Vials A->B C Control (Unstressed) D Acidic (e.g., 0.1N HCl, 60°C) E Basic (e.g., 0.1N NaOH, RT) F Oxidative (e.g., 3% H₂O₂, RT) G Thermal (Solid state, 80°C) H Photolytic (ICH Q1B light exposure) I Quench/Neutralize/Dilute (as needed) C->I D->I E->I F->I G->I H->I J Analyze All Samples (Stability-Indicating HPLC-UV/MS) I->J K Compare Chromatograms (Identify degradants, calculate mass balance) J->K

Caption: Experimental Workflow for Forced Degradation Studies.

Detailed Stress Condition Protocols

The goal is to achieve 5-20% degradation of the parent compound. Conditions should be adjusted (time, temperature, reagent concentration) if degradation is excessive or absent. All experiments must include an unstressed control sample for comparison.

3.3.1 Acid and Base-Mediated Hydrolysis

  • Acid: To an aliquot of the stock solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at 60°C for 24-48 hours.

  • Base: To another aliquot, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at room temperature for 8-24 hours (base hydrolysis is often faster).

  • Workup: Before analysis, neutralize the samples (base for the acid sample, acid for the base sample) to prevent damage to the HPLC column.

3.3.2 Oxidative Degradation

  • Stress: To an aliquot of the stock solution, add a volume of hydrogen peroxide to achieve a final concentration of 3-30% H₂O₂.[3]

  • Incubation: Store the sample at room temperature, protected from light, for 24 hours.

  • Workup: No quenching is typically required; simply dilute for analysis. The phenolic hydroxyl group is a potential site for oxidative degradation.

3.3.3 Photolytic Degradation (Photostability)

  • Exposure: Expose a sample of the compound in both solid state and in solution (e.g., dissolved in acetonitrile/water) to light conditions as specified by ICH Q1B.[11] This requires a photostability chamber that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[3]

  • Control: A parallel sample should be wrapped in aluminum foil to serve as a "dark control."

  • Workup: Dissolve/dilute the samples for analysis.

3.3.4 Thermal Degradation

  • Stress: Place a sample of the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C, which is significantly above its melting point) for 48-72 hours.[15] A solution sample can also be stressed at a lower temperature (e.g., 60°C).

  • Workup: Allow the sample to cool, then dissolve and dilute for HPLC analysis.

Analysis and Interpretation

The cornerstone of a stability study is a validated, stability-indicating HPLC method. The method must be able to resolve the main peak (this compound) from all process impurities and any newly formed degradation products. A photodiode array (PDA) detector is highly recommended to check for peak purity. Mass spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradants.

Summary and Conclusions

This guide has outlined the essential theoretical and practical considerations for determining the solubility and stability of this compound. A systematic evaluation using the shake-flask method will yield a comprehensive solubility profile, enabling rational solvent selection for synthesis, purification, and formulation. Concurrently, a rigorous forced degradation study, guided by ICH principles, will illuminate the compound's intrinsic stability and is the first and most critical step in developing a validated, stability-indicating analytical method. These data collectively form a crucial part of the compound's knowledge base, de-risking future development and ensuring the final product's quality and robustness.

References

[4] A review of methods for solubility determination in biopharmaceutical drug characterisation. Google AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEMVgtkheejw_u1CxzowkIj_TG3_paPwFEbpl1r0xUhZmlAjr0F6ygR9xfzvymWwVmE2AM7Wylse4x8xaVLZM1i5d8Rz8niMYgbzMzVVAIobFehZpaABjK57urqVBzDQtFc_QPPzDZz2BDjB9w04KsIxXL_NEvc6dKBR3KQjk8K6hURDcAO8k9gxGw4gBHQYpM8zwlUKxICI3Q-Sch7ydDJfRgL6rqhMVyTVAWSL1AjpHR9FknfOa8ifup1x4xOe7rCiz5DoLlYiU=] [10] A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGRm5PfH2ISjGelrTpDz4QNseX2Cw8JtH13SbvTlSCz1hOL_Crh_DBm7j8NQ4T-Y8i-QNAT2iVluYE_CZe4JFP4pmjbTzAEf8tJQHif0YYdw-4KStCDc6dnJuLGhtYbBvAdTev9Hb39BsKStHwvJaVyRcnNWYUurRqIfHw9ADpS-Hn9IFiU64QsDgh4owwLHL_4xShD1urGdR2Kw==] [2] Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Dow Development Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZ0cJ3w9vLkYRysYJogj1l3xNrnZXYdxx9dxvvjF-qpmuMzQDh_hLkMG7CN0lm4QHT00KVou6SJdH-ECoEH6zadEi7iawA4xiQLbN13n1rJus6SgQj54Iw-JVFCwGfcNvfjcwyzbjEikaYo6CCXrJDLZBYGa06RoehTTdEsGmRp_siL1iW-5W_knVlPiecUMr__MuKYlRiQu61mz12FFVUIG8nrw=] [9] Annex 4. World Health Organization (WHO). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsJncmbYQNqBzAyJXP3D6A8O6es1vekEfpubLVMxMMvX75hhqhXNvfJUK2syLRMWf0rhKku7AFlvPchQMJ_btIzG_TdLEb_rF34sLhkEub4GIkM4Mzfc3iZ9yJkk9cDUHQTmq61aqXm8DDnqLoQmnpA72YgoGV9zavGSnO0obFH7pz2T37PbNrU6bRlD2TwHvlAdeOPPHT4GjKojQpryk7tOBo57Ux5LNVTaeWt5T7h5vOlCLvFHYOLfzX6KgoYobeQ4_iE216Z1OZfbZi3zrXE2rjJPFUrb0ht1LGN1c6Y_WDXqqBaoZ0MwSULTC64yePs5SrNDWE2BvLSmro_epQZ69aFXiyG9QmRJmz2gzFulY=] [16] Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcGeuJfPCHAQaZgGS5RqgU2p-khxkpbGwCLaLzhgQwd00AsRNn0Zq3nAYC9q6JowHTKs_zxkkS29qFjzC24gKLaE2NQyK2Qbqk46IpdSnZJXpoipiZ-UgswOM8ohfaVUhb-VQ=] [17] Solubility & Method for determination of solubility. Slideshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJYGctp21ea08YjbZZTl5gnWDPsFXfXzYk4eZ_Cxv05d_ot6acxlzy_5n6Ms7CU7fUc0MahPX27zBHufr5Eyw0Z7fYKd914AxwXn9VJnayccbMCRmIV-po7bKqU9qxR7BPts72i_gmJZc4N_OtdxAoKfGqkA_gQSfsJtJO6KI5syKbKbD4qVngE_N7ka3OqbynXwq474-lb14=] [6] this compound | C9H9ClO2. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSZHPMiAXxen05iz4RegZhM9sL3sykGa3SASMTJ4Hi9m840apXbWOgmTnSqGtjCjF3Ghqpe9WSfiF_feclosB-UkRidn1BMzCFX7RVUqOrg7HyRGlTCenAS6xxfoWM2sq5OvXl13zdIIo5_rh2wGqN8FLkBw7l7QlkQzo49uCBuN7uIzFX] [18] forced degradation products: Topics by Science.gov. Science.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdkftSu5YVUAAsVOHS7lhlRbpQNrpDQ_Uuvum8rQKtVSsnlb-3CR1MhpoJyCHddfeD6NTrf4d3vzEnYh8VNDw3AI8jgm1s3KlSNWR2iZ7fJEEl8nzlp-V4Zbzd-4S9vaTTyHTxJJnC6f5m9sAGes6j5BomEifAyMFVYA==] [11] Forced Degradation Studies for Stability. Nelson Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGL3qMZACQgydlcYN0mt-vVXB80C9grdcZgJq5sUJfHZkm6dth-kwIj1FoKEOEduF47V457TRbbUX43oLRTu-eDXpmOjvjNpUiw2mMlmVg4FSi8i3JtZgsiPNd3IJrE4D_Ffg7XJw_AecwmYxM8v-I] [7] this compound | 2892-16-2. Biosynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEADSnx2eNoP7xYdhdORSFjFjVbtrHJEaS7eChtorYmv7RVwHpSluedZWSiUT1XqnF0waNXNSZp4nEcQ97QOKU_q-tjVQeyAAJpaozIdmQQoaCwZNpKHnsnBD76WzqKcbfKMBqvUsHkHEHR7Romqu9_zTWGcexboJ-2-FbKe7EQ2cb2M9ervuw=] [3] A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPw5Q9gqZMQCzTOkKBiMTKRWDp0_x6q6UKMiAjfmiMARxKaGGBU0FMJQ518QWKqDYAdhMZL_WsGomWOCKUqP9P9-wqF8mOxKw2YxZULNRBYYHHpuSiER7a4wDSD2MLRPF2QIgOXIY_8cqlkSH-ilJYmqUXY-SxTaURVZ_uoCBE3QF2rrYc4SBPs_cdd9Eu-v6dtLNMeCgKoiOaQSfowLJOA2PFXXXeoA83gg==] [5] Forced Degradation Studies. MedCrave online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj0vwJALle1IkUWAo1zR5wu0aQxizSrw2Z7BEJM1jOS3LWSJyfmxLBWAv7HJE6F05eJxYfoid2lXmyxEcMALGmeLrfTNUxqaduxmCZgwg1hkeyt2BXWYQYV3zFaM8Fpct240M2nVIuIBpMWSFcLEuTHPi_p6pt4D5AdQ==] [8] this compound | 2892-16-2. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFavOCWb6WXVvUuo5-xFYZmcvmk6MHZdpB54jzB-Wp3Hbrjrb4E42KE_xoLxe6M2DQxul6InuxoPrK4sKJiPC0aOYPpnXmIXaenvp_Y5a7nrcrEYQtcK_iQBhH5_5MA628-SZUjTfpvkM82wZIOgBoDtCtuHXLROMLHDVUi1HiM] [1] 5-Chloro-2-hydroxyacetophenone | 1450-74-4. J&K Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0rfVbtenC5S4Z7FJMq1aK1rcAp8niY-hWWKYjfxn_fK0YF73AG0QgEvarTAWrUF5eFvcJEvW7enxQ7KN9dM4A4cRnLnhu3c2YBaqT4M4I-SrmdyAv8RELgESZ_y27-P4Q3Q==] [19] Stability Studies. Coriolis Pharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhRuVCMD5h5NdMDAU6_zhBvq-zeOuEW0NWXGtgm3ato3w7y1G3dSZbpkY59PCl0yo4MD1PZkY_ofgnVvIDlnOSiZowCSM7fcwr-YbzS3V9a-1QZgLpCUKAZhWR9jYwUaby_0LMa21NHtZ-OqwkIqnGDywnn6TGuasExHJS27xNlxpx_1x7mLg-HohhNDXyVt6FUg==] [20] this compound. Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFM1uD4HWZiyj8MCDTgO1wEXZT537WfW8aX0VAmeFGzLH-ffjdbyY2EB8RXoq6qPY2mBcBlSSykqg99m00xMMPdx9hbxrz-I5xzyu-iPperzEPuRWcXAXwTwNmq3zmcarVIEH_nwfG6RgGws6GXglWxprmIThL5vrDda9UTstoebamLWBBGA==] [15] Stability testing of existing active substances and related finished products. European Medicines Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJNqEXEnL3ZWUQ7Mi_ZdXEIkRgEgs_pw2PItuUjeTT4AzGLEvItZIDlOtvixK_jK1s9zA39jtNXfby8S4gv22u1K_bghB9cSNrSkLiNFsLRY7UBi4dPxshlNS_lIgCYqVm8iv_gDUarg611Lo5I0e_4oo_nVsL8H9iWfXSU_awTxouJhvhRvEhZ90SPDg7wuWiJ-k0uRPm-F2Hr9kjCcPEpXJ5XOI5OzPTh8GaAsY6EJllwPf60KTQFxDYpV7UDz_q4S8SfeXK6hDydMaTQHMj8ubf-jxQE41p9oYVXdbb5uS6xnY=] [21] SAFETY DATA SHEET. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4HzRINK_i98CPuwRhvcGK4h5yNeY_2iCok-ZU9fIQfyRSdsZOcd5xnw5Q7dWmwbCBAUgrp5AUkzmlddD7GGthamfCnfBfJ6Y6ZaIsXZFhM23ADwwz6v34hYuDkpPF8zaMRSRYOLAJ1zn-BIKa4gt70hbbCQkprxQZkBNUJTKgMTdgnbH7I2b5vZuelGl9xGGEOmfpEXfssWLAA9_hHx_f8JLxOa5bbN77VaIhzxeR3KpTlex8PxPmbvIy_MpqGyqJcA9tE1vgWbm-HOesuQFTjhki] [12] Properties of Solvents Used in Organic Chemistry. Steve Murov, Modesto Junior College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE81KvbcEh8MWSeHOXEf-VlSbDWJNjjEPXFdBoGVYlYxCbhCybPt9os3pZevCA56owNQvOv51qEYZrFMHOjVjcCcoTFiDqth241aYxVJF0KMTdgkmvTeK7kRjXC] [13] COMMON SOLVENT PROPERTIES. University of Rochester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG49Sf-ngLeDhD39o_1EAZylnLnKmLp6nTC4YvXdHR1iff4UPKXyLAG7IuKg7cvq2yzAH9z6W_kfoVxhHnPB_HK4sOa6ZID2MRh-fFt49b2R5reO_lNsHACh3iCBiWWoakOYA==] [14] Properties of Common Organic Solvents. T.R. Hoye, University of Minnesota. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1L4BOJ_3OgQUc9FSTgj4f66EmNBDVtbaj-QnWbxlzK_oUgcW1uluKUnIC5BLAOUJl9n5zSzEEFWY3KmwRoZxRWoe0SM3OwmRvkRJnma_0dzYDpjxRpEE8bYaMLJifxnDEKZeGyvNmspLEkqrWO3qHrNpzbQOXlFfj2Xn1kfSabaAAUYEXxCN6RdOiWiK5eU_jspJF8XFU7FA1joJbNwiNgP6ms7E1JjSXuTMeVqmHBw==]

Sources

A Senior Application Scientist's Guide to 5'-Chloro-2'-hydroxypropiophenone and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2'-hydroxypropiophenone scaffold is a cornerstone in synthetic chemistry, serving as a vital intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of substituents onto the aromatic ring dramatically alters the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical analysis of 5'-Chloro-2'-hydroxypropiophenone, contrasting it with key analogs such as its bromo-, fluoro-, and methyl-substituted counterparts. We will explore how subtle changes in structure create significant differences in properties and performance, offering researchers and drug development professionals critical insights for molecular design and application.

Introduction: The 2'-Hydroxypropiophenone Core Structure

The 2'-hydroxypropiophenone molecule is characterized by a propiophenone core with a hydroxyl group positioned ortho to the propanoyl substituent. This arrangement facilitates intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, a key feature that influences its conformation, acidity, and reactivity. The aromatic ring presents a versatile platform for substitution, with the 5'-position being a common site for modification. By altering the electronic and steric nature of the substituent at this position, we can fine-tune the molecule's properties for specific applications.

This guide will focus on the following key compounds for a comparative analysis:

  • Reference: this compound

  • Analog 1: 5'-Bromo-2'-hydroxypropiophenone

  • Analog 2: 5'-Fluoro-2'-hydroxypropiophenone

  • Analog 3: 2'-Hydroxy-5'-methylpropiophenone

  • Unsubstituted Parent: 2'-Hydroxypropiophenone

Comparative Physicochemical Properties

The identity of the 5'-substituent directly impacts fundamental physicochemical properties. These differences are critical for predicting solubility, membrane permeability, and reaction kinetics.

Table 1: Comparison of Physicochemical Properties of 2'-Hydroxypropiophenone and Its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted pKa
2'-HydroxypropiophenoneC₉H₁₀O₂150.17Liquid115 / 15 mmHgN/A
This compoundC₉H₉ClO₂184.62[2][3]35 (Flash Point)[3]N/AN/A
5'-Bromo-2'-hydroxypropiophenoneC₉H₉BrO₂229.07[1][4]74 - 80[1]156 / 21 mmHg[5]7.68 ± 0.48[5]
5'-Fluoro-2'-hydroxypropiophenoneC₉H₉FO₂168.16[6][7]35 - 39[6][8]117 - 121 / 22 Torr[6][8]8.26 ± 0.48[6][9]
2'-Hydroxy-5'-methylpropiophenoneC₁₀H₁₂O₂164.20[10]Liquid>110 (Flash Point)[10]N/A

Expert Insights:

  • Impact of Halogens: The trend in melting and boiling points (Br > Cl > F) correlates with the increasing atomic mass and London dispersion forces of the halogen. The electronegativity of the halogen also influences the acidity of the phenolic proton. The electron-withdrawing nature of halogens is expected to lower the pKa compared to the methyl-substituted analog, making the phenol more acidic.[11] For instance, the predicted pKa of the bromo analog is lower than that of the fluoro analog, which is counterintuitive based solely on electronegativity but can be influenced by other factors in the prediction model.[5][9]

  • Electron-Donating vs. Withdrawing Effects: The methyl group in 2'-Hydroxy-5'-methylpropiophenone is weakly electron-donating, which would be expected to increase the pKa of the phenolic group (making it less acidic) compared to the halogenated analogs. Conversely, the halogens are electron-withdrawing via induction, which stabilizes the corresponding phenoxide ion and lowers the pKa.[11]

Spectroscopic Differentiation: Unmasking the Structure

Spectroscopic methods like NMR and IR are indispensable for confirming the identity and purity of these analogs. Each substitution pattern imparts a unique fingerprint.

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the 5'-substituent.

    • For this compound, one would expect three aromatic signals. The proton ortho to the hydroxyl group (at C6') will be a doublet, the proton ortho to the chloro group (at C4') will be a doublet of doublets, and the proton meta to both (at C3') will be a doublet.

    • The electron-withdrawing effect of the halogens will generally shift the aromatic protons downfield compared to the unsubstituted or methyl-substituted analogs.

  • ¹³C NMR Spectroscopy: The carbon directly attached to the substituent (C5') will show a characteristic chemical shift and, in the case of fluorine, coupling (J-coupling). The shifts of the other aromatic carbons are also predictably affected by the substituent's electronic properties.[12]

  • IR Spectroscopy: The key vibrational bands to monitor are:

    • O-H Stretch: A broad band typically around 3000-3400 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.

    • C=O Stretch: A strong absorption around 1640-1680 cm⁻¹. The position of this band is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber.

Synthesis and Chemical Reactivity

These compounds are often synthesized via the Fries rearrangement of the corresponding substituted phenyl propionate.[6] This reaction involves treating the ester with a Lewis acid, like aluminum chloride, to induce an intramolecular electrophilic aromatic substitution.

Exemplary Synthetic Workflow: Fries Rearrangement

The choice of reaction conditions is critical for achieving high yields and minimizing side products.

Protocol:

  • Esterification: React the appropriately substituted phenol (e.g., 4-chlorophenol) with propionyl chloride in the presence of a base (e.g., pyridine) to form the phenyl propionate ester.

  • Purification: Purify the resulting ester via distillation or chromatography.

  • Fries Rearrangement: Add the purified ester to a reactor containing anhydrous aluminum chloride (AlCl₃) at an elevated temperature (e.g., 150°C).[6] The Lewis acid coordinates to the carbonyl oxygen, activating the molecule for rearrangement.

  • Workup: After the reaction is complete, quench the mixture by carefully adding it to ice-cold dilute HCl. This hydrolyzes the aluminum complexes and protonates the phenoxide.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Final Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and purify the final product by recrystallization or column chromatography.

Causality Behind Choices:

  • Anhydrous AlCl₃: Water would react violently with and deactivate the Lewis acid catalyst.

  • High Temperature: The rearrangement requires significant thermal energy to overcome the activation barrier.[6]

  • Acidic Workup: This step is crucial to break down the product-catalyst complex and isolate the neutral hydroxypropiophenone product.

Diagram: Synthetic Workflow via Fries Rearrangement

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Workup & Purification Phenol Substituted Phenol Ester Substituted Phenyl Propionate Phenol->Ester Pyridine PropionylChloride Propionyl Chloride PropionylChloride->Ester Rearrangement Intramolecular Rearrangement Ester:e->Rearrangement:w AlCl3 Anhydrous AlCl₃, 150°C AlCl3->Rearrangement Workup Acidic Workup (HCl) Rearrangement:e->Workup:w Extraction Solvent Extraction Workup->Extraction Purification Recrystallization / Chromatography Extraction->Purification Product 5'-Substituted-2'-hydroxypropiophenone Purification->Product

Caption: General workflow for synthesizing 2'-hydroxypropiophenone analogs.

Structure-Activity Relationships (SAR) and Applications

The true value of these analogs is realized in their applications, which are dictated by their structure-activity relationships. These compounds are crucial building blocks for more complex molecules.[1][13]

  • Pharmaceutical Intermediates: Halogenated propiophenones are key starting materials for synthesizing various pharmaceuticals.[1][13] The halogen atom can serve as a handle for further cross-coupling reactions or can be a critical pharmacophore element itself, contributing to binding affinity through halogen bonding.[14] For example, these scaffolds can be used in the synthesis of chalcones, which have shown a wide range of biological activities including anti-inflammatory and anticancer properties.[15]

  • Agrochemicals: The specific substitution pattern can confer herbicidal or pesticidal activity. The lipophilicity and electronic nature of the substituent, governed by the choice of halogen or alkyl group, are critical for target interaction and environmental persistence.

  • Analytical Reagents: The ability of the 2'-hydroxypropiophenone core to form stable complexes with metal ions makes some derivatives useful as analytical reagents for gravimetric or spectrophotometric analysis. For instance, 2-hydroxy-4-methyl-5-chloro-propiophenone-hydrazone has been used as a gravimetric reagent for various metal ions including Cu(II) and Ni(II).[16]

Diagram: Impact of Substituent on Properties and Applications

SAR Core 2'-Hydroxypropiophenone Scaffold F 5'-Fluoro Core->F Cl 5'-Chloro Core->Cl Br 5'-Bromo Core->Br Me 5'-Methyl Core->Me Bioactivity Altered Biological Activity Core->Bioactivity EW Strong Inductive Effect (-I) F->EW e⁻ withdrawing Cl->EW e⁻ withdrawing Br->EW e⁻ withdrawing ED Weak Inductive & Hyperconjugation (+I) Me->ED e⁻ donating Reactivity Modified Reactivity EW->Reactivity ED->Reactivity Reactivity->Bioactivity

Sources

A Comprehensive Technical Guide to 5'-Chloro-2'-hydroxypropiophenone: A Comparative Analysis of Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of 5'-Chloro-2'-hydroxypropiophenone, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts, offering a comparative study of the compound's theoretical and experimentally determined properties. By examining the molecule through both computational modeling and empirical data, we aim to provide researchers with a deeper understanding of its chemical behavior, empowering more informed decisions in experimental design and synthesis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₉ClO₂, is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a propiophenone core with a hydroxyl group ortho to the carbonyl and a chlorine atom in the meta position, imparts a unique reactivity profile. This substitution pattern makes it a key precursor for the synthesis of various heterocyclic compounds, including chalcones and flavones, which are known to possess a wide range of pharmacological activities.[3][4] The presence of the hydroxyl and chloro substituents influences the molecule's electronic properties and reactivity, making a thorough understanding of both its theoretical and experimental characteristics essential for its effective utilization in research and development.

Molecular and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. Here, we present a summary of the key computed and experimentally verified data for this compound.

PropertyTheoretical/Computed ValueExperimental ValueSource(s)
Molecular Formula C₉H₉ClO₂C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol 184.62 g/mol [1][2]
Melting Point Not Applicable55-57 °C[5]
Boiling Point Not AvailableNot Available
XLogP3 3.2Not Available[1]
Hydrogen Bond Donor Count 1Not Applicable[1]
Hydrogen Bond Acceptor Count 2Not Applicable[1]
Rotatable Bond Count 2Not Applicable[1]

Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two primary methods are the Fries rearrangement and direct acylation of a substituted phenol.

Fries Rearrangement of 4-Chlorophenyl Propionate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[6][7][8] This method is particularly useful for introducing an acyl group onto an aromatic ring that is activated by a hydroxyl group.

Reaction Causality: The reaction proceeds through the formation of an acylium ion intermediate generated by the interaction of the ester with the Lewis acid (e.g., aluminum chloride). This electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions. The regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent.[8] Higher temperatures generally favor the formation of the thermodynamically more stable ortho isomer due to chelation of the Lewis acid between the hydroxyl and carbonyl groups.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is a generalized procedure based on established methodologies for the Fries rearrangement and should be adapted and optimized for specific laboratory conditions.[9]

  • Ester Formation: In a round-bottom flask, dissolve 4-chlorophenol in a suitable solvent such as dichloromethane. Add an equimolar amount of pyridine or another non-nucleophilic base. Cool the mixture in an ice bath and slowly add propionyl chloride. Allow the reaction to stir at room temperature until completion (monitored by TLC). Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and remove the solvent under reduced pressure to obtain 4-chlorophenyl propionate.

  • Fries Rearrangement: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-chlorophenyl propionate. Add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane. Cool the mixture to 0-5 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (typically 1.1 to 3 equivalents). After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-140 °C) to favor ortho-migration. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Acylation of p-Chlorophenol

A more direct approach involves the Friedel-Crafts acylation of p-chlorophenol with propionic acid in the presence of a Lewis acid catalyst like boron trifluoride.

Reaction Causality: In this reaction, the Lewis acid activates the propionic acid, facilitating the formation of an acylium-like species that then undergoes electrophilic aromatic substitution on the activated p-chlorophenol ring. The ortho position to the hydroxyl group is the most nucleophilic, leading to the desired product.

Experimental Protocol: Acylation of p-Chlorophenol [5]

  • Reaction Setup: In a sealed tube or a pressure-rated reactor, combine p-chlorophenol and propionic acid.

  • Catalyst Addition: Introduce boron trifluoride (BF₃) as the catalyst.

  • Reaction Conditions: Heat the sealed mixture to 150 °C for 5 hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up to remove the catalyst and unreacted starting materials. Purification is typically achieved through recrystallization or column chromatography. This method has been reported to yield this compound in approximately 82% yield.[5]

Synthesis_Pathways cluster_fries Fries Rearrangement cluster_acylation Direct Acylation 4-Chlorophenyl Propionate 4-Chlorophenyl Propionate 5-Chloro-2-hydroxypropiophenone_F This compound 4-Chlorophenyl Propionate->5-Chloro-2-hydroxypropiophenone_F Heat AlCl3 AlCl3 AlCl3->5-Chloro-2-hydroxypropiophenone_F p-Chlorophenol p-Chlorophenol 5-Chloro-2-hydroxypropiophenone_A This compound p-Chlorophenol->5-Chloro-2-hydroxypropiophenone_A Propionic Acid Propionic Acid Propionic Acid->5-Chloro-2-hydroxypropiophenone_A 150°C, 5h BF3 BF3 BF3->5-Chloro-2-hydroxypropiophenone_A

Figure 1: Synthetic routes to this compound.

Spectroscopic Characterization: An Experimental Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, typically in the range of δ 6.8-7.8 ppm. The proton ortho to the hydroxyl group will likely be the most downfield, while the proton ortho to the chloro group will also be significantly deshielded.

  • Methylene Protons (-CH₂-): The two protons of the ethyl group adjacent to the carbonyl will appear as a quartet around δ 2.8-3.2 ppm due to coupling with the methyl protons.

  • Methyl Protons (-CH₃): The three protons of the ethyl group will appear as a triplet around δ 1.1-1.3 ppm due to coupling with the methylene protons.

  • Hydroxyl Proton (-OH): The phenolic proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically in the range of δ 5-12 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear as a singlet in the range of δ 195-205 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear as six distinct signals in the range of δ 115-165 ppm. The carbon bearing the hydroxyl group will be the most downfield in this region, while the carbon bearing the chlorine atom will also be significantly shifted.

  • Methylene Carbon (-CH₂-): The methylene carbon of the ethyl group will appear around δ 30-40 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around δ 8-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[1]

Wavenumber (cm⁻¹)VibrationExpected Appearance
~3400-3100O-H stretch (phenolic)Broad
~3000-2850C-H stretch (aliphatic)Sharp
~1650-1630C=O stretch (ketone)Strong, sharp
~1600-1450C=C stretch (aromatic)Multiple sharp bands
~1250-1150C-O stretch (phenol)Moderate
~850-750C-Cl stretchModerate to strong

Causality of Spectral Features: The broadness of the O-H stretch is due to hydrogen bonding. The position of the C=O stretch is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, which tends to lower the frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 184.62 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom.

Expected Fragmentation Pattern:

  • Loss of the ethyl group: A significant fragment would be observed at m/z 155, corresponding to the loss of the ethyl radical (•CH₂CH₃).

  • Acylium ion: A peak at m/z 155 could also correspond to the acylium ion [M - C₂H₅]⁺.

  • Other fragments: Further fragmentation of the aromatic portion of the molecule would lead to a complex pattern of lower mass ions.

Theoretical Properties: A Computational Insight

While experimental data provides a snapshot of a molecule's properties, computational chemistry allows for a deeper understanding of its electronic structure and reactivity. Although specific DFT or other high-level computational studies on this compound were not found in the initial searches, we can infer its theoretical properties based on general principles and studies of similar molecules.

Molecular Orbitals and Reactivity: The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom and the ortho and para positions. The lowest unoccupied molecular orbital (LUMO) is likely to be centered on the carbonyl group and the aromatic ring. The HOMO-LUMO gap will be a key determinant of the molecule's reactivity and its UV-Vis absorption properties.

Electrostatic Potential Map: An electrostatic potential map would likely show a region of high negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the hydroxyl proton, highlighting its acidic nature.

Future Work: A dedicated computational study of this compound using methods like Density Functional Theory (DFT) would be highly valuable. Such a study could provide optimized geometry, vibrational frequencies (for comparison with the IR spectrum), NMR chemical shifts, and insights into its reactivity through frontier molecular orbital analysis.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the reactivity of its functional groups, which allow for a range of chemical transformations.

Synthesis of Chalcones and Flavonoids: One of the most common applications of 2'-hydroxyacetophenones and their propiophenone analogs is in the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.[3] These chalcones can then be cyclized to form flavones, a class of compounds with diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[10] The presence of the chlorine atom on the A-ring of the resulting flavonoid can significantly modulate its biological activity.

Chalcone_Synthesis 5-Chloro-2-hydroxypropiophenone 5-Chloro-2-hydroxypropiophenone Chalcone Chalcone 5-Chloro-2-hydroxypropiophenone->Chalcone Base (e.g., KOH) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Flavone Flavone Chalcone->Flavone Oxidative Cyclization

Figure 2: General scheme for the synthesis of chalcones and flavones.

Pharmaceutical Intermediates: Hydroxyaryl ketones are important precursors in the pharmaceutical industry.[11] The structural motif of this compound can be found in or used to synthesize more complex molecules with potential therapeutic applications. For instance, the propiophenone side chain can be modified through various reactions, such as reduction, amination, or further functionalization, to create a diverse library of compounds for drug screening.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • Acute Toxicity, Oral (Harmful if swallowed) [1]

  • Skin Corrosion/Irritation (Causes skin irritation) [1]

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [1]

  • Specific target organ toxicity - single exposure (May cause respiratory irritation) [1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a chemical compound with a rich profile of theoretical and experimental properties that make it a valuable tool for synthetic chemists and drug discovery professionals. This guide has provided a comparative analysis of these properties, from its synthesis and spectroscopic characterization to its potential applications. While a solid foundation of experimental data exists, further computational studies would greatly enhance our understanding of this molecule's behavior. By bridging the gap between theoretical predictions and experimental observations, researchers can more effectively harness the synthetic potential of this compound to create novel molecules with desired functions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). PubMed Central.
  • ResearchGate. (n.d.). 13 C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • Northern Kentucky University. (n.d.). Hydroxylated chalcones with dual properties: Xanthine oxidase inhibitors and radical scavengers.
  • ResearchGate. (n.d.). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • PubChem. (n.d.). 2'-Hydroxypropiophenone. National Center for Biotechnology Information.
  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
  • Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). PubMed Central.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • NIST. (n.d.). ortho-Hydroxypropiophenone. National Institute of Standards and Technology.
  • ResearchGate. (n.d.). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone.
  • Wikipedia. (n.d.). Fries rearrangement.
  • SpectraBase. (n.d.). 3'-Chloro-2'-hydroxypropiophenone.
  • SpectraBase. (n.d.). 4'-Chloro-2'-hydroxypropiophenone.
  • SpectraBase. (n.d.). 5-Chloro-2-hydroxybenzophenone.
  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (n.d.). PubMed Central.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones Using 5'-Chloro-2'-hydroxypropiophenone as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries Contact:

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core structure, are a significant class of compounds in medicinal chemistry and drug discovery.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, make them attractive scaffolds for therapeutic agent development.[3][4][5] The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of these valuable molecules.[4][5][6] This application note provides a comprehensive guide for the synthesis of chalcone derivatives using 5'-Chloro-2'-hydroxypropiophenone as a key precursor. We delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, offer a detailed, step-by-step protocol, and discuss critical parameters for reaction optimization, purification, and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the therapeutic potential of novel chalcone derivatives.

Introduction: The Significance of Chalcones

Chalcones are open-chain flavonoids that serve as crucial biosynthetic precursors to flavonoids and isoflavonoids in plants.[1][5] The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][5] This enone moiety is a key pharmacophore, acting as a Michael acceptor that can interact with biological nucleophiles like cysteine residues in proteins, which is believed to be a primary mechanism for their diverse biological activities.[4][5] The ease of synthesis and the ability to introduce a wide variety of substituents on both aromatic rings make chalcones a highly adaptable scaffold for structure-activity relationship (SAR) studies.[5]

The precursor, this compound, offers two key functionalities for diversification. The chloro-substituent can influence the electronic properties and bioavailability of the final chalcone, while the hydroxyl group can be a key site for further derivatization or can participate in crucial hydrogen bonding interactions with biological targets.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the Claisen-Schmidt condensation, a type of base-catalyzed crossed aldol condensation.[5] The reaction proceeds through a well-defined mechanism:

  • Enolate Formation: A base, typically a strong hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the propiophenone (the ketone component).[4][5] This results in the formation of a resonance-stabilized enolate ion. The presence of the electron-withdrawing chloro group on the aromatic ring of the propiophenone can enhance the acidity of the α-hydrogens, facilitating enolate formation.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[4][5] It is crucial that the aldehyde component lacks α-hydrogens to prevent self-condensation.[4]

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate, also known as an aldol adduct.[5]

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.[4][5]

The overall workflow for the synthesis and subsequent analysis of chalcones is a systematic process involving careful execution of the reaction, isolation of the product, and thorough characterization.

Claisen_Schmidt_Workflow Reactant_Prep Reactant Preparation (this compound & Aromatic Aldehyde) Reaction Claisen-Schmidt Condensation (Base-Catalyzed) Reactant_Prep->Reaction Ethanol/Methanol Isolation Product Isolation (Precipitation & Filtration) Reaction->Isolation Acidification Purification Purification (Recrystallization) Isolation->Purification Crude Product Characterization Characterization (TLC, MP, Spectroscopy) Purification->Characterization Pure Chalcone Troubleshooting Start Low or No Product Formation Check_Base Check Base Activity - Use fresh NaOH/KOH solution Start->Check_Base Check_Temp Verify Reaction Temperature - Ensure proper cooling during base addition Start->Check_Temp Check_Reactants Assess Reactant Purity - Check for aldehyde oxidation Start->Check_Reactants Multiple_Products Multiple Products on TLC Side_Reactions Possible Side Reactions - Cannizzaro reaction of aldehyde - Self-condensation of ketone Multiple_Products->Side_Reactions Optimize_Conditions Optimize Reaction Conditions - Vary solvent - Adjust base concentration - Modify reaction time Side_Reactions->Optimize_Conditions

Sources

Protocol for the Friedel-Crafts Acylation: Synthesis of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5'-Chloro-2'-hydroxypropiophenone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust method for the Friedel-Crafts acylation of 4-chlorophenol with propionyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their unique structure, featuring both a carbonyl and a hydroxyl group on an aromatic ring, allows for diverse chemical modifications, making them indispensable in medicinal chemistry and materials science.

This compound, in particular, is a key precursor for the synthesis of various heterocyclic compounds. Its derivatives have been investigated for their potential antioxidant properties, highlighting their relevance in the development of novel therapeutic agents. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antioxidant activity[1]. The synthesis of such valuable intermediates through reliable and well-understood protocols is therefore of paramount importance to the scientific community.

This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 4-chlorophenol and propionyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The reaction can also be viewed through the lens of a Fries rearrangement if an intermediate O-acylated species is formed.

Generation of the Acylium Ion

The reaction is initiated by the activation of propionyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). AlCl₃, an electron-deficient species, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion (CH₃CH₂CO⁺)[2][3][4]. This resonance-stabilized cation is the key electrophile in the reaction.

Electrophilic Aromatic Substitution and the Role of Directing Groups

The acylium ion then attacks the electron-rich aromatic ring of 4-chlorophenol. The regiochemical outcome of this substitution is dictated by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the chlorine (-Cl) atom.

  • Hydroxyl Group (-OH): The -OH group is a strongly activating, ortho, para-director. It donates electron density to the ring through a strong resonance effect (+M), significantly increasing the nucleophilicity of the carbons at the ortho and para positions[2][3].

  • Chlorine Atom (-Cl): The -Cl atom is a deactivating, yet ortho, para-director. It withdraws electron density through an inductive effect (-I) but can donate electron density through resonance (+M) via its lone pairs[2][5].

In the case of 4-chlorophenol, the powerful activating and directing effect of the hydroxyl group dominates. The incoming electrophile will preferentially substitute at the positions ortho to the hydroxyl group. Since the para position is already occupied by the chlorine atom, the acylation will occur at one of the ortho positions. Due to steric hindrance from the adjacent hydroxyl group, the primary site of acylation is the carbon atom at the 2-position relative to the chlorine, leading to the desired this compound.

The Fries Rearrangement Pathway

An alternative or competing pathway is the Fries rearrangement. In this scenario, the phenol is first O-acylated to form 4-chlorophenyl propionate. In the presence of a Lewis acid, the acyl group then migrates from the oxygen atom to the aromatic ring, typically favoring the ortho and para positions[6]. At lower temperatures, the para product is often favored (thermodynamic control), while at higher temperatures, the ortho product can be the major isomer (kinetic control) due to the formation of a stable bidentate complex with the aluminum catalyst[6]. For the direct acylation of 4-chlorophenol, controlling the reaction conditions to favor direct C-acylation is crucial.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMolesPurity
4-ChlorophenolC₆H₅ClO128.5610.0 g0.078≥98%
Propionyl ChlorideC₃H₅ClO92.528.3 g (7.6 mL)0.090≥98%
Anhydrous Aluminum ChlorideAlCl₃133.3423.4 g0.175≥99%
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Anhydrous
Hydrochloric Acid (HCl)HCl36.46~50 mL-6 M (aq)
Ethyl AcetateC₄H₈O₂88.11As needed-Reagent grade
HexaneC₆H₁₄86.18As needed-Reagent grade
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge flask with AlCl3 and DCM B Cool to 0-5 °C A->B C Add 4-chlorophenol solution dropwise B->C D Add propionyl chloride dropwise C->D E Warm to room temperature D->E F Reflux for 2-3 hours E->F G Cool and quench with ice/HCl F->G H Separate organic layer G->H I Wash with brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L Recrystallize from ethanol/water K->L M Dry the purified product L->M

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: To the flask, add anhydrous aluminum chloride (23.4 g, 0.175 mol) followed by anhydrous dichloromethane (100 mL). Stir the suspension and cool the flask to 0-5 °C using an ice-water bath.

  • Addition of 4-Chlorophenol: Dissolve 4-chlorophenol (10.0 g, 0.078 mol) in anhydrous dichloromethane (25 mL) and add this solution to the dropping funnel. Add the 4-chlorophenol solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Propionyl Chloride: In the same dropping funnel, add propionyl chloride (8.3 g, 7.6 mL, 0.090 mol) dissolved in anhydrous dichloromethane (25 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C. A significant amount of HCl gas will be evolved; ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) using a heating mantle and maintain reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellowish solid. Purify the crude product by recrystallization from a mixture of ethanol and water to obtain this compound as off-white to pale yellow crystals. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation[7][8][9][10].

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C).

Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid inhalation of dust[11].

  • Propionyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with water to produce HCl. Handle in a well-ventilated fume hood and wear appropriate PPE[11].

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should be performed in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care.

  • General: The reaction evolves HCl gas, which is toxic and corrosive. The reaction setup must be properly vented.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Chemical Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [12][13]
Appearance Off-white to pale yellow crystalline solid
Melting Point 35 °C[14]
CAS Number 2892-16-2[12][13]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~12.0 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.0 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃). (Note: The exact chemical shifts may vary slightly).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~205.0 (C=O), 162.0 (C-OH), 135.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C-Cl), 120.0 (Ar-C), 118.0 (Ar-C), 35.0 (-CH₂-), 8.0 (-CH₃). (Note: The exact chemical shifts may vary slightly).

  • IR (KBr, cm⁻¹): ~3400 (br, O-H), ~1650 (s, C=O), ~1600, 1480 (m, C=C aromatic), ~1250 (s, C-O), ~820 (s, C-Cl). The IR spectrum for the related compound (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one shows characteristic peaks for the substituted phenyl ring and the carbonyl group[15].

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reflux time; monitor by TLC.
Moisture in reagents/glasswareEnsure all reagents are anhydrous and glassware is oven-dried.
O-acylation instead of C-acylationUse a stoichiometric excess of AlCl₃ to promote Fries rearrangement of any O-acylated intermediate[6].
Formation of Isomers Non-optimal reaction temperatureControl the temperature carefully during the addition of reagents. Lower temperatures generally favor the para-product in Fries rearrangements, but for direct acylation, the ortho-product to the -OH group is expected.
Oily Product Impurities presentEnsure thorough washing during workup. Optimize recrystallization solvent system.
No Reaction Deactivated catalystUse fresh, high-purity anhydrous AlCl₃.

Conclusion

The Friedel-Crafts acylation protocol detailed herein provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain this valuable intermediate in good yield and high purity. The mechanistic insights provided should aid in understanding the reaction and troubleshooting any potential issues. This protocol serves as a valuable resource for scientists engaged in pharmaceutical research and the development of novel chemical entities.

References

  • Wikipedia. (2024). Electrophilic aromatic directing groups.
  • Royal Society of Chemistry. (2016). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers. [Link]
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • ChemTalk. (n.d.). Directing Effects.
  • ResearchGate. (2018). Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 : 4) deep eutectic solvent.
  • PMC. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from The Royal Society of Chemistry. [Link]
  • Google Patents. (n.d.). WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
  • ResearchGate. (n.d.). 13 C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. (n.d.). Purification by Recrystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (n.d.). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents.
  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • UCLA. (n.d.). Recrystallization - Part 2.
  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
  • NIST WebBook. (n.d.). ortho-Hydroxypropiophenone.
  • ResearchGate. (n.d.). IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Hydroxypropiophenone: A Cornerstone in Fine Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Google Patents. (n.d.). CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.
  • MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.

Sources

The Versatile Scaffold: Applications of 5'-Chloro-2'-hydroxypropiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical scaffolds. 5'-Chloro-2'-hydroxypropiophenone, a substituted aromatic ketone, has emerged as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. Its chemical architecture, featuring a reactive propiophenone chain, a nucleophilic hydroxyl group, and a strategically placed chloro substituent, provides a unique combination of reaction sites. This allows for the construction of complex molecular frameworks, such as chalcones, flavones, and Mannich bases, which are known to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and validated protocols for the utilization of this compound as a foundational element in medicinal chemistry research. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and adaptable to various research objectives.

Core Applications and Mechanistic Insights

The utility of this compound in medicinal chemistry is primarily centered on its role as a precursor to three major classes of biologically active compounds: chalcones, flavones, and Mannich bases. The synthetic pathways to these compounds are robust and allow for significant diversification, making this starting material a valuable asset in the generation of compound libraries for high-throughput screening and lead optimization.

Synthesis of Chalcones: Precursors to a Multitude of Bioactivities

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are abundant in nature and possess a wide range of biological activities.[1] The synthesis of chalcones from this compound is most commonly achieved through the Claisen-Schmidt condensation , a base-catalyzed reaction with an aromatic aldehyde.[2]

The reaction mechanism is initiated by the deprotonation of the α-carbon of the propiophenone by a base (e.g., NaOH or KOH), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The presence of the 2'-hydroxyl group on the propiophenone ring is crucial as it can influence the reaction kinetics and is a key feature for subsequent cyclization reactions.

Derivatives of 5'-chloro-2'-hydroxychalcone have demonstrated significant antimicrobial activity.[1] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues in biological targets, such as enzymes and proteins, leading to the inhibition of microbial growth.[1]

Flavone Synthesis via Oxidative Cyclization of Chalcones

Flavones are a class of flavonoids characterized by a 2-phenyl-1,4-benzopyrone backbone. They are known for their antioxidant and anti-inflammatory properties.[3] this compound serves as an excellent starting point for flavone synthesis, which typically proceeds through a two-step process: initial formation of a 2'-hydroxychalcone followed by oxidative cyclization .[3]

Several reagents can effect this transformation, with iodine in dimethyl sulfoxide (DMSO) being a common and effective system.[3] The mechanism is believed to involve an intramolecular oxo-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone of the chalcone. The resulting intermediate is then oxidized to form the stable aromatic pyrone ring of the flavone.[4]

The chlorine substituent at the 5'-position of the starting material is retained in the final flavone structure, contributing to the overall lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

Synthesis of Mannich Bases: Accessing Novel Chemical Space

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine.[5] The resulting β-amino ketones, known as Mannich bases, are valuable intermediates in the synthesis of various pharmaceuticals.[6]

The reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from the amine and formaldehyde. The propiophenone, existing in equilibrium with its enol form, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the Mannich base. The phenolic hydroxyl group can direct the aminomethylation to the ortho position, though steric hindrance from the propiophenone group may favor reaction at the α-carbon of the ketone.

Mannich bases derived from phenolic ketones have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[6] The introduction of an aminoalkyl group can enhance the aqueous solubility and bioavailability of the parent molecule, making this a valuable derivatization strategy in drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 5'-Chloro-2'-hydroxychalcone via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with a substituted benzaldehyde to yield a chalcone derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.85 g) and the substituted benzaldehyde (e.g., 10 mmol, 1.41 g) in 40 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Cool the flask in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 20 mmol, 0.8 g in 10 mL of water) and add it dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 25°C.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.[7]

  • Workup and Isolation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify with dilute HCl until the pH is approximately 2-3.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is essential to deprotonate the α-carbon of the propiophenone, initiating the condensation.[1]

  • Maintaining a low temperature during the initial base addition helps to control the exothermic reaction and prevent unwanted side reactions.

  • Acidification during workup neutralizes the excess base and protonates the phenoxide, leading to the precipitation of the chalcone product.

  • Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Protocol 2: Synthesis of 6-Chloro-2-phenyl-4H-chromen-4-one (6-Chloroflavone) via Oxidative Cyclization

This protocol describes the conversion of a 5'-chloro-2'-hydroxychalcone to the corresponding flavone using an iodine-catalyzed oxidative cyclization.

Materials:

  • 5'-Chloro-2'-hydroxychalcone (1.0 eq)

  • Iodine (I₂) (catalytic amount, e.g., 0.1 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 5'-chloro-2'-hydroxychalcone (e.g., 5 mmol, 1.37 g) in 25 mL of DMSO.[3]

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5 mmol, 127 mg) to the solution.[3]

  • Heating: Attach a reflux condenser and heat the reaction mixture to 120-130°C in a preheated oil bath for 3-4 hours. Monitor the reaction progress by TLC.[3]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of ice-cold water.

  • Quenching and Isolation: Decolorize the mixture by adding a saturated solution of sodium thiosulfate dropwise to quench any unreacted iodine. Collect the precipitated solid by vacuum filtration.

  • Washing and Purification: Wash the solid with cold water until the washings are neutral.[3] The crude flavone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMSO serves as both a solvent and an oxidizing agent in the presence of iodine, facilitating the cyclization and subsequent aromatization to the flavone.[3]

  • Iodine acts as a catalyst, promoting the oxidative dehydrogenation of the intermediate flavanone to the more stable flavone.[4]

  • The use of sodium thiosulfate is a standard quenching procedure to remove excess iodine, which can color the final product.

  • Purification by recrystallization or chromatography is necessary to obtain the flavone in high purity.

Protocol 3: Synthesis of a this compound Mannich Base

This protocol is an adapted general procedure for the Mannich reaction, tailored for this compound.

Materials:

  • This compound (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Secondary Amine (e.g., Dimethylamine hydrochloride) (1.1 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Mixture: In a 100 mL round-bottom flask, combine this compound (e.g., 10 mmol, 1.85 g), paraformaldehyde (e.g., 11 mmol, 0.33 g), and dimethylamine hydrochloride (e.g., 11 mmol, 0.90 g).[5]

  • Solvent and Catalyst: Add 20 mL of 95% ethanol and a few drops of concentrated hydrochloric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture on a steam bath or in a heating mantle for 2-3 hours. The mixture should become a homogeneous solution.[5]

  • Precipitation: After the reflux period, cool the clear solution in an ice bath. Slowly add 50 mL of acetone to precipitate the Mannich base hydrochloride salt. Continue cooling for another 30 minutes to ensure complete crystallization.[5]

  • Isolation and Washing: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold acetone to remove any unreacted starting materials.[5]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

Causality Behind Experimental Choices:

  • Paraformaldehyde is a convenient source of formaldehyde for the Mannich reaction.

  • The use of the amine hydrochloride salt and a catalytic amount of strong acid ensures the formation of the reactive iminium ion intermediate.

  • Ethanol is a suitable solvent that can dissolve the reactants and facilitate the reaction.

  • Precipitation with a less polar solvent like acetone is an effective method for isolating the ionic Mannich base hydrochloride.

Data Presentation: Biological Activities of Derivatives

The following tables summarize the reported biological activities of chalcone and flavone derivatives synthesized from precursors structurally related to this compound. This data highlights the therapeutic potential of these compound classes.

Table 1: Antimicrobial Activity of Chalcone Derivatives

CompoundTest OrganismActivityMIC (µg/mL)Reference
5'-chloro-2'-hydroxychalconeEscherichia coliActive-[1]
5'-chloro-2'-hydroxychalconeStaphylococcus aureusActive-[1]
2'-hydroxy-4-chlorochalconeEnterococcus faecalisModerate125
2'-hydroxy-4-chlorochalconeBacillus cereusModerate125

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Chalcone and Flavone Derivatives

Compound ClassAssayResultIC₅₀ (µM)Reference
Hydroxychalconesβ-glucuronidase release inhibitionPotent1.6[3]
HydroxychalconesLysozyme release inhibitionPotent1.4[3]
2',5'-DialkoxychalconesNitric oxide formation inhibitionPotent0.7[3]
FlavonesCyclooxygenase-2 (COX-2) inhibitionActive-[4]

IC₅₀: Half-maximal Inhibitory Concentration

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in this guide.

Claisen_Schmidt_Condensation Start This compound Chalcone 5'-Chloro-2'-hydroxychalcone Start->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base Base (NaOH/KOH) Ethanol Base->Chalcone Condensation

Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.

Oxidative_Cyclization Chalcone 5'-Chloro-2'-hydroxychalcone Flavone 6-Chloroflavone Chalcone->Flavone Reagents Iodine (I₂) DMSO Reagents->Flavone Oxidative Cyclization

Caption: Oxidative cyclization of a chalcone to a flavone.

Mannich_Reaction Start This compound MannichBase Mannich Base (β-amino ketone) Start->MannichBase Reagents Formaldehyde Secondary Amine HCl (cat.) Reagents->MannichBase Aminomethylation

Caption: Mannich reaction for the synthesis of a β-amino ketone.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. The straightforward and high-yielding protocols for its conversion into chalcones, flavones, and Mannich bases provide access to a rich chemical space of biologically relevant molecules. The demonstrated antimicrobial and anti-inflammatory activities of these derivatives underscore the potential of this scaffold in the development of new therapeutic agents.

Future research in this area could focus on expanding the library of derivatives through the use of diverse aromatic aldehydes and amines in the condensation reactions. Furthermore, detailed structure-activity relationship (SAR) studies, aided by computational modeling, could lead to the rational design of more potent and selective inhibitors of specific biological targets. The continued exploration of the synthetic utility of this compound is poised to yield novel compounds with significant potential to address unmet medical needs.

References

  • Bano, S., et al. (2013). Synthesis and anti-inflammatory effect of chalcones. Pharmacological Reports, 65(5), 1259-1266.
  • Dudek-Wicher, R., et al. (2021). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules, 26(18), 5529.
  • Ko, H., et al. (2005). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry, 13(5), 1539-1544.
  • Kumar, D., & Kumar, N. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-61.
  • L. N. Singh, L. N. (2014). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 43-47.
  • Mahapatra, D. K., et al. (2015). Chalcones: A Pharmacological Review. Journal of Developmental Drugs, 4(3), 1-10.
  • Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 10, 1366.
  • Organic Syntheses. (1952). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses, 32, 44.
  • Sadiq, R. A., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications. Iraqi Journal of Science, 63(12), 5086-5105.
  • Wikipedia. (2023). Claisen–Schmidt condensation.
  • Chulalongkorn University. (2022). Electrochemical cyclization of chalcones for synthesis of flavones. Chula Digital Collections.
  • nevoLAB. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH.
  • University of Northern Colorado. (n.d.). Claisen-Schmidt Condensation Preparation of Dibenzalacetone.
  • Wikipedia. (2023). Claisen–Schmidt condensation.

Sources

Introduction: The Strategic Importance of 5'-Chloro-2'-hydroxypropiophenone in Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5'-Chloro-2'-hydroxypropiophenone as a pivotal intermediate in the synthesis of chlorinated flavonoids.

Flavonoids are a diverse class of polyphenolic compounds celebrated for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Their therapeutic potential has made them a cornerstone of medicinal chemistry and drug discovery. The specific structure of a flavonoid dictates its biological function, and the introduction of halogen atoms, particularly chlorine, is a well-established medicinal chemistry strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profiles. Halogenation can enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins.

This compound (CAS No: 2892-16-2) emerges as a critical starting material for accessing this valuable chemical space.[4][5][6][7] Its structure, featuring a hydroxyl group ortho to a propiophenone moiety and a chlorine atom on the aromatic ring, makes it an ideal precursor for constructing the core flavone scaffold. This guide provides a detailed exploration of its application, focusing on the primary synthetic routes, underlying mechanisms, and comprehensive experimental protocols.

Primary Synthetic Pathway: From Propiophenone to Flavone

The most direct and widely employed route to synthesize 6-chloroflavones from this compound is a robust two-step process.[8] This pathway begins with the formation of a chalcone intermediate, which then undergoes oxidative cyclization to yield the final flavone structure.

Step 1: Claisen-Schmidt Condensation to Synthesize the Chalcone Intermediate

The initial step is the base-catalyzed Claisen-Schmidt condensation.[8][9] This reaction involves the condensation of this compound with an appropriately substituted aromatic aldehyde. The base, typically a strong hydroxide like KOH or NaOH, deprotonates the α-carbon of the propiophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone known as a chalcone. The presence of the 2'-hydroxy group is essential for the subsequent cyclization step.

Step 2: Oxidative Cyclization of 2'-Hydroxychalcone to Flavone

Once the 5-chloro-2'-hydroxychalcone intermediate is synthesized and purified, it undergoes an oxidative cyclization to form the flavone core.[10][11] Among the various methods available, the use of iodine in dimethyl sulfoxide (DMSO) is one of the most reliable and efficient.[8][12] This reaction proceeds by converting the chalcone into a flavanone intermediate, which is then oxidized to the thermodynamically stable flavone.[8][10][13]

The proposed mechanism involves an initial intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated system, forming a flavanone intermediate.[8] The iodine and DMSO then act as an oxidizing system to introduce the double bond between C2 and C3 of the heterocyclic ring, yielding the final flavone product.[10][14] DMSO is thought to regenerate the active iodine species, allowing for the use of catalytic amounts of I₂.[10]

Below is a visual representation of this two-step synthetic workflow.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization A 5'-Chloro-2'- hydroxypropiophenone D 5-Chloro-2'-hydroxychalcone (Intermediate) A->D B Aromatic Aldehyde B->D C Base Catalyst (e.g., KOH) C->D F 6-Chloroflavone (Final Product) D->F E Iodine (I₂) / DMSO E->F G A 5'-Chloro-2'- hydroxypropiophenone C 2'-Benzoyloxy Intermediate A->C Step 1 B Acylation (Benzoyl Chloride) B->C E 1,3-Diketone Intermediate C->E Step 2 D Base-Catalyzed Rearrangement D->E G 6-Chloroflavone E->G Step 3 F Acid-Catalyzed Cyclization F->G

Caption: The Baker-Venkataraman rearrangement pathway to synthesize flavones.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the synthesis of a representative 6-chloroflavone from this compound.

Protocol 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (A 2'-Hydroxychalcone)

This protocol details the Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Prepare a solution of KOH (3.0 eq) in a minimal amount of water and add it dropwise to the ethanolic solution with vigorous stirring. The addition of a strong base is crucial for generating the enolate necessary for the condensation. [9]3. Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [2]4. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to pH ~2 using dilute HCl. This step neutralizes the excess base and precipitates the product.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral. [8]7. Dry the crude product and purify by recrystallization from ethanol to yield the pure chalcone.

Protocol 2: Oxidative Cyclization to 6-Chloroflavone

This protocol details the conversion of the chalcone to the flavone using the I₂/DMSO method. [8] Materials:

  • 1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (from Protocol 1) (1.0 eq)

  • Iodine (I₂) (0.2 eq, catalytic)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution

  • Magnetic stirrer, round-bottom flask, heating mantle

Procedure:

  • Dissolve the synthesized chalcone (1.0 eq) in DMSO in a round-bottom flask. DMSO serves as both the solvent and a co-oxidant. [10]2. Add a catalytic amount of iodine (0.2 eq) to the solution. [8]3. Heat the reaction mixture to 120-140 °C and stir for 3-4 hours. The high temperature facilitates both the initial cyclization to the flavanone and the subsequent oxidation.

  • Monitor the reaction by TLC until the starting chalcone is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with a dilute sodium thiosulfate solution to remove any residual iodine, followed by washing with cold water. [8]8. Dry the crude product. Purify by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 6-chloroflavone. [15]

G cluster_0 Proposed I₂/DMSO Mechanism A 2'-Hydroxychalcone C Flavanone Intermediate A->C Cyclization B Intramolecular Oxa-Michael Addition B->C E Flavone C->E Dehydrogenation D Oxidation (I₂ / DMSO) D->E

Caption: Proposed mechanism for the iodine-mediated oxidative cyclization of chalcones. [8][10]

Data Presentation and Characterization

Precise characterization of the intermediate and final product is essential for validating the synthetic protocol. The tables below summarize expected quantitative data for the synthesis and characterization of 6-chloroflavone.

Table 1: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1Claisen-Schmidt CondensationKOHEthanolR.T.24 h85-95%
2Oxidative CyclizationI₂ (catalytic)DMSO130 °C3-4 h80-90%
Table 2: Representative Characterization Data
CompoundMolecular FormulaM.W. ( g/mol )M.P. (°C)¹H NMR (δ, ppm) Highlights
Chalcone Intermediate C₁₅H₁₁ClO₂258.70~110-11512.5 (s, 1H, -OH), 7.9-7.4 (m, Ar-H, vinyl-H), 7.0-6.8 (m, Ar-H)
6-Chloroflavone C₁₅H₉ClO₂256.68~180-1858.2-7.5 (m, Ar-H), 6.8 (s, 1H, H-3)

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of 6-chloroflavones. The two-step pathway involving Claisen-Schmidt condensation followed by iodine-mediated oxidative cyclization offers an efficient, reliable, and high-yielding route to these important compounds. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers in medicinal chemistry and drug development, enabling the exploration of chlorinated flavonoids for novel therapeutic applications. The robust nature of these reactions allows for the synthesis of a diverse library of analogs by simply varying the aromatic aldehyde used in the initial condensation step.

References

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015).
  • Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. (n.d.). Benchchem.
  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. (2015). Tetrahedron Letters, 56(14), 1816-1819.
  • Electrochemical cyclization of chalcones for synthesis of flavones. (n.d.). Chula Digital Collections.
  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. (2021). Semantic Scholar.
  • 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers. (2024). MDPI.
  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (n.d.). SciSpace.
  • A case study of the iodine‐mediated cyclization of C2′‐OH‐ and C2‐OH‐chalcones toward the synthesis of flavones: Reinvestig
  • Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. (2025).
  • Synthesis of Flavones 2, 3-Substituted Flavones 4, Chromones 7 and Thiochromones 9. (n.d.).
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015).
  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). PMC - PubMed Central.
  • Synthesis of Flavones. (2017). Biomedical Journal of Scientific & Technical Research.
  • This compound. (2023). ChemicalBook.
  • Baker-Venkatraman Rearrangement. (n.d.). Name Reactions in Organic Synthesis.
  • Baker–Venkataraman rearrangement. (n.d.). Wikipedia.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). NIH.
  • Baker-Venkataraman Rearrangement. (n.d.). Alfa Chemistry.
  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migr
  • This compound. (n.d.). Biosynth.
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). PubMed Central.
  • Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • Synthesis of Flavone Compounds with Biological Properties in the Presence of PdCl2 Nanoparticles. (2024). Biological and Molecular Chemistry.
  • Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure.
  • Chalcones: Synthesis, structure diversi. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088.
  • 2'-Hydroxypropiophenone: Your Go-To Building Block for Pharma & Organic Chemistry. (n.d.). [Source not available].
  • Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. (n.d.).
  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. (2022). PubMed Central.
  • This compound. (n.d.). Apollo Scientific.
  • 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. (2025).
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (n.d.). PMC.

Sources

Application Notes and Protocols for the Analytical Determination of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Chloro-2'-hydroxypropiophenone is a substituted aromatic ketone of interest in various fields, including organic synthesis and pharmaceutical development, where it may serve as a key starting material or intermediate. Its chemical structure, featuring a chlorinated phenyl ring, a hydroxyl group, and a propiophenone moiety, imparts specific physicochemical properties that necessitate robust and reliable analytical methods for its detection and quantification. Accurate determination of its purity, concentration in reaction mixtures, or as a potential impurity in final products is critical for quality control, process optimization, and regulatory compliance.

This document provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles for phenolic and ketonic compounds and are designed to be self-validating systems, adhering to the principles of scientific integrity and trustworthiness.

Compound Profile

PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)propan-1-one[1]
CAS Number 2892-16-2[2]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Structure CCC(=O)C1=C(C=CC(=C1)Cl)O[1]

Principles of Analysis

The analytical strategies for this compound are based on its chemical characteristics: a phenolic hydroxyl group, a ketone carbonyl group, and a chromophoric substituted benzene ring. These features make the compound amenable to separation by chromatography and detection by spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): As a moderately polar phenolic compound, reversed-phase HPLC is the method of choice for the separation and quantification of this compound.[3] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, allowing for the separation of the analyte from nonpolar and more polar impurities. The presence of the aromatic ring allows for sensitive detection using a UV-Vis detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of a polar hydroxyl group, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape and thermal degradation. Derivatization to a more volatile and thermally stable analogue is therefore recommended.[4][5] Silylation of the hydroxyl group or conversion of the keto group to an oxime derivative significantly improves its chromatographic behavior.[6] Mass spectrometry provides high selectivity and sensitivity for detection and structural confirmation.

  • UV-Vis Spectrophotometry: The conjugated system of the substituted benzene ring in this compound results in strong absorption in the UV region.[7][8][9][10] This property can be exploited for rapid quantitative analysis in simple matrices where interfering substances are absent, based on the Beer-Lambert Law.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is designed to be stability-indicating and can be validated according to ICH guidelines.[11][12][13]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution (e.g., 1 mg/mL in Methanol) Working_Standards Prepare Working Standards (Dilute Stock with Mobile Phase) Standard->Working_Standards Injection Inject Sample/Standard Working_Standards->Injection Calibration_Curve Construct Calibration Curve Sample Prepare Sample Solution (Dissolve in Methanol, filter) Sample->Injection HPLC_System HPLC System with C18 Column and UV Detector Separation Isocratic/Gradient Elution HPLC_System->Separation Injection->HPLC_System Detection UV Detection at λmax Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantify Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Protocol
  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A typical starting gradient is 50:50.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and dissolve it in 10 mL of methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (gradient or isocratic, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength: Monitor at a wavelength determined by spectral analysis of a standard solution (likely in the range of 254-280 nm).

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Method Validation Parameters
ParameterAcceptance Criteria (based on ICH Q2(R2))[13]
Specificity The peak for the analyte should be well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98-102% for spiked samples.
Precision Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the analysis of this compound by GC-MS following derivatization. This method is suitable for trace-level analysis and confirmation of identity.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution (in appropriate solvent) Derivatization Derivatization (e.g., Silylation or Oximation) Standard->Derivatization Sample Prepare Sample Solution Sample->Derivatization Injection Inject Derivatized Sample/Standard Derivatization->Injection GCMS_System GC-MS System with appropriate column Separation Temperature Programmed Separation GCMS_System->Separation Injection->GCMS_System Detection Mass Spectrometric Detection (EI or NCI) Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Extract Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantify using Internal Standard Chromatogram->Quantification Library_Search Compare with Spectral Library Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Protocol
  • Derivatization (Silylation):

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • For quantification, use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

UV-Vis Spectrophotometry Method

This method is suitable for the rapid quantification of this compound in pure form or in simple mixtures without interfering absorbing species.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_data Data Analysis Standard Prepare Standard Stock Solution (in a suitable solvent, e.g., Ethanol) Working_Standards Prepare a Series of Dilutions Standard->Working_Standards Scan Determine λmax of Standard Standard->Scan Measure_Absorbance Measure Absorbance of Standards and Sample at λmax Working_Standards->Measure_Absorbance Sample Prepare Sample Solution Sample->Measure_Absorbance Spectrophotometer UV-Vis Spectrophotometer Scan->Measure_Absorbance Calibration_Curve Plot Absorbance vs. Concentration Measure_Absorbance->Calibration_Curve Quantification Calculate Sample Concentration (Beer-Lambert Law) Calibration_Curve->Quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

Protocol
  • Solvent Selection:

    • Use a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol or methanol).

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Curve:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of at least five dilutions.

    • Measure the absorbance of each dilution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the standard curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of this compound in the sample from the standard curve.

Trustworthiness and Self-Validation

The protocols described are designed to be inherently trustworthy. The use of reference standards, calibration curves, and system suitability checks ensures the accuracy and reliability of the results. For regulatory submissions or quality control purposes, it is imperative to perform a full method validation as per the International Council for Harmonisation (ICH) guidelines Q2(R2).[13] This includes a thorough assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

References

  • PubChem. This compound.
  • Redalyc.
  • Bibel Lab Update.
  • Saini, S. S. Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?
  • Uchiyama, S., et al. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Anal Sci. 2004 May;20(5):865-70. [Link]
  • AMSbiopharma.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • European Medicines Agency. ICH Q2(R2)
  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]
  • Fiveable. Quantitative analysis and applications | Spectroscopy Class Notes. [Link]
  • Indo American Journal of Pharmaceutical Sciences. Review on Qualitative and Quantitative Analysis of Drugs by UV-Visible Spectrophotometer. [Link]
  • Research Journal of Pharmacy and Technology. Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. [Link]
  • Research Journal of Wave. Quantitative Estimation of Drugs Using UV Spectroscopy. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents that can overcome existing resistance mechanisms.[1] Chalcones, a class of open-chain flavonoids, and their heterocyclic derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects.[2][3] The core structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for diverse chemical modifications to optimize their biological activity.[2][4][5] This document provides a detailed guide for the synthesis and antimicrobial evaluation of novel compounds derived from 5'-Chloro-2'-hydroxypropiophenone, a versatile starting material for generating a library of potential antimicrobial candidates.

The synthetic strategy will focus on the Claisen-Schmidt condensation to produce chalcone intermediates, which can then be further modified to create other bioactive heterocyclic systems like flavanones and pyrazolines.[4][6][7] The presence of the chloro and hydroxyl groups on the propiophenone ring is anticipated to influence the biological activity of the resulting compounds.[8][9]

PART 1: Synthesis of Antimicrobial Chalcone Derivatives

The primary and most efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[2][10] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[11]

Causality Behind Experimental Choices:
  • Base Catalyst (NaOH or KOH): A strong base is required to abstract an acidic α-hydrogen from the ketone (this compound), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[2][11]

  • Solvent (Ethanol): Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst, facilitating the reaction.[10][11]

  • Reaction Temperature: The reaction is typically carried out at room temperature to prevent side reactions. Maintaining a temperature below 25°C during the addition of the base is crucial to control the reaction rate.[11]

  • Acidification: After the reaction is complete, the mixture is acidified with dilute HCl to neutralize the excess base and precipitate the chalcone product.[10][11]

Detailed Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the selected substituted aromatic aldehyde in an appropriate volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[2]

  • Prepare a solution of NaOH or KOH and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C using an ice bath.[11]

  • After the addition of the base, continue stirring the reaction mixture at room temperature for 4-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[10][11]

  • Collect the precipitated solid (the chalcone derivative) by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[11]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[12]

Visualization of the Synthetic Workflow

Synthesis_Workflow Reactants Reactant Preparation (this compound + Aromatic Aldehyde in Ethanol) Reaction Claisen-Schmidt Condensation (Base-catalyzed, Room Temp) Reactants->Reaction Isolation Product Isolation (Acidification & Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: A logical workflow for the synthesis and purification of chalcone derivatives.

PART 2: Synthesis of Flavanone and Pyrazoline Derivatives from Chalcones

Chalcones are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities.[4][13]

A. Synthesis of Flavanones

Flavanones can be synthesized from 2'-hydroxychalcones through an intramolecular cyclization reaction.

Protocol: Chalcone to Flavanone Conversion

  • Dissolve the synthesized 2'-hydroxychalcone derivative in ethanol.

  • Add a catalytic amount of a base, such as sodium acetate.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.[14]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated flavanone can be collected by filtration and purified by recrystallization.

B. Synthesis of Pyrazolines

Pyrazolines, a class of five-membered heterocyclic compounds, can be synthesized by the reaction of chalcones with hydrazine hydrate or its derivatives.[7][15]

Protocol: Chalcone to Pyrazoline Conversion

  • Reflux a mixture of the synthesized chalcone and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent like ethanol for 3-4 hours.[7]

  • The reaction can be catalyzed by a few drops of a base like piperidine.[15]

  • After the reaction is complete, the mixture is cooled, and the precipitated pyrazoline derivative is collected by filtration.

  • The product can be purified by recrystallization from an appropriate solvent.

PART 3: Characterization of Synthesized Compounds

The structure of the synthesized chalcones, flavanones, and pyrazolines must be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups. For chalcones, characteristic peaks include the C=O stretching of the α,β-unsaturated ketone system (around 1697 cm⁻¹) and C-H aromatic stretching (around 3051 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the detailed molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

PART 4: Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the newly synthesized compounds should be evaluated to determine their potential as therapeutic agents.[16] Standardized methods such as broth microdilution or agar disk diffusion are commonly used.[16]

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the synthesized compounds in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.

Data Presentation

Summarize the MIC values in a clear and structured table for easy comparison of the antimicrobial efficacy of the synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Chalcone-1 Staphylococcus aureusPositive[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[Insert Data]
Flavanone-1 Staphylococcus aureusPositive[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[Insert Data]
Pyrazoline-1 Staphylococcus aureusPositive[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[Insert Data]
Visualization of the Antimicrobial Testing Workflow

AST_Workflow cluster_prep Preparation Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilutions Prepare Compound Dilutions (Serial Dilutions) Dilutions->Inoculation Incubation Incubate Plate (37°C, 16-20h) Inoculation->Incubation MIC_Det Determine MIC (Lowest concentration with no growth) Incubation->MIC_Det Data_Analysis Data Analysis & Reporting MIC_Det->Data_Analysis

Caption: A streamlined workflow for antimicrobial susceptibility testing using the broth microdilution method.

Mechanism of Action Insights

The antimicrobial activity of chalcones is often attributed to the reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[2] Additionally, chalcone derivatives have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[18][19]

Conclusion and Future Directions

The synthetic protocols outlined in these application notes provide a robust framework for the generation of a diverse library of chalcone, flavanone, and pyrazoline derivatives from this compound. The subsequent antimicrobial screening will enable the identification of lead compounds with potent activity. Further studies, including structure-activity relationship (SAR) analysis and investigation of the mechanism of action, will be crucial for the development of these promising scaffolds into next-generation antimicrobial agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
  • Benchchem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • CORE. (n.d.). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity.
  • Benouda, H., Bouchal, B., et al. (2018). Synthesis of a Series of Chalcones and Related Flavones and Evaluation of their Antibacterial and Antifungal Activities. Letters in Drug Design & Discovery.
  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • SBQ. (n.d.). Synthesis of Chalcones and Flavanone with Antimicrobial and Antiseptical Activity.
  • ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives.
  • Semantic Scholar. (n.d.). Synthesis, Biological Evaluation, Mechanism of Action and Quantitative Structure–Activity Relationship Studies of Chalcones as Antibacterial Agents.
  • Semantic Scholar. (n.d.).
  • NIH. (2022, October 19). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.
  • ResearchGate. (2025, August 5). Synthesis and Antimicrobial Activity of some Chalcone Derivatives.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • (2024, August 7).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, June 1). SYNTHESIS OF NEW FLAVANOID AND CHALCONE DERIVATIVES AS ANTIMICROBIAL AGENT BY GREEN CHEMISTRY APPROACH.
  • de Oliveira, C. H. S., et al. (n.d.).
  • NIH. (2024, September 8). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides.
  • ResearchGate. (n.d.). Antibacterial activity of chalcone derivates.
  • NIH. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Natural Volatiles and Essential Oils. (n.d.). Investigation Into The Antimicrobial Properties Of A Dehydrochalcone.
  • JOCPR. (n.d.). Synthesis and Antimicrobial Activity of.
  • (2024, September 3).
  • IJPRS. (2012, October 29). Synthesis and Antimicrobial Activities of Some Pyrazoline Derivatives.
  • (n.d.).
  • NIH. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane derivatives as Antimicrobial agents.
  • (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes.
  • MDPI. (2022, March 4). Synthesis and Biological Activity of Antimicrobial Agents.

Sources

Application Note: A Robust HPLC Method for the Quantification of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 5'-Chloro-2'-hydroxypropiophenone. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and robust for its intended purpose. This document provides a step-by-step protocol for the method development, validation, and sample analysis, making it a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in the quality control and analysis of this compound.

Introduction

This compound is a chemical intermediate with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2][3] Its structure, featuring a halogenated phenolic moiety, makes it a compound of interest in synthetic chemistry and potentially in the development of pharmaceutical agents. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of organic molecules.[4][5] This application note addresses the need for a standardized HPLC method for this compound by providing a detailed guide to method development and validation, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[9]

PropertyValueSource
Molecular FormulaC₉H₉ClO₂[1]
Molecular Weight184.62 g/mol [1]
IUPAC Name1-(5-chloro-2-hydroxyphenyl)propan-1-one[1]
StructureA propiophenone with a chloro and a hydroxy substituent on the phenyl ring.
PolarityModerately polar due to the hydroxyl and carbonyl groups.Inferred from structure
UV AbsorptionExpected to have strong UV absorbance due to the aromatic ring and conjugated system.Inferred from structure

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic approach to optimizing the separation of the target analyte from potential impurities. The following workflow outlines the key steps in this process.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Properties, UV Scan) B Column Selection (e.g., C18, Phenyl) A->B Select stationary phase C Mobile Phase Screening (ACN vs. MeOH, pH) B->C Test mobile phases D Gradient Optimization (Slope, Time) C->D Refine separation E Flow Rate Adjustment D->E Improve efficiency F Column Temperature Study E->F Fine-tune selectivity G System Suitability F->G Confirm performance H Specificity & Linearity G->H I Accuracy & Precision H->I J Robustness I->J

Caption: Workflow for HPLC Method Development and Validation.

Rationale for Experimental Choices
  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography of moderately polar compounds. The hydrophobic nature of the C18 stationary phase interacts with the nonpolar regions of the analyte, providing good retention and separation. Phenyl columns can also be effective for aromatic compounds due to potential π-π interactions.[9][10]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a widely used mobile phase in reversed-phase HPLC due to its low viscosity and UV transparency. The addition of a small amount of acid, such as phosphoric acid or formic acid, is often necessary to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.[9][11]

  • Detection: Diode Array Detection (DAD) or a UV-Vis detector is suitable for the analysis of this compound due to the presence of a chromophore in its structure. A preliminary UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the structure, a λmax is anticipated in the range of 254-280 nm.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (85%) or Formic acid (≥ 98%)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and quantification.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm)

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7]

Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit Validation->LOD LOQ Quantitation Limit Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

System Suitability

Before each validation run, a system suitability test must be performed by injecting five replicate injections of a working standard solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (diluent) and a sample spiked with known impurities or degradation products to ensure no interference at the retention time of the analyte peak.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the expected working range. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) and y-intercept should be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Range

The range of the method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by intentionally making small but deliberate variations in the method parameters and observing the effect on the results. Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters should be checked under each varied condition.

Conclusion

The HPLC method for the analysis of this compound presented in this application note is a reliable and robust method suitable for routine quality control and research applications. The detailed protocols for method development and validation provide a comprehensive guide for scientists to implement and adapt this method for their specific needs. Adherence to the principles of scientific integrity and the guidelines set forth by the ICH ensures the generation of high-quality, reproducible data.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019).
  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. (n.d.). SciELO.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.).
  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. (n.d.). Journal of Agricultural and Food Chemistry.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2025).
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • This compound. (n.d.). PubChem.
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • Q2R1.pptx. (n.d.). SlideShare.
  • This compound. (n.d.). Biosynth.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. (n.d.). Chemsrc.
  • This compound. (2023). ChemicalBook.
  • HPLC analytical Method development: an overview. (2025). PharmaCores.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.

Sources

Application Notes & Protocols: Leveraging 5'-Chloro-2'-hydroxypropiophenone for the Synthesis of Novel Chromone and Flavone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5'-Chloro-2'-hydroxypropiophenone

This compound is a highly versatile precursor in the synthesis of heterocyclic compounds. Its structure is uniquely primed for cyclization reactions, featuring three key reactive sites: a nucleophilic hydroxyl group, an electrophilic ketone, and an aromatic ring activated by the hydroxyl group and substituted by an electron-withdrawing chlorine atom.

The ortho-hydroxy ketone arrangement is the cornerstone of its utility, enabling intramolecular condensations that lead to the formation of fused heterocyclic systems. The propionyl group (-COCH₂CH₃) provides a crucial three-carbon chain, which can be readily elaborated. Furthermore, the chlorine atom at the 5'-position significantly influences the electronic properties of the resulting heterocyclic scaffolds, often enhancing their biological activity and metabolic stability, a desirable trait in drug discovery.

This guide details two primary applications of this starting material in the synthesis of two major classes of biologically active heterocycles: chromones and flavones . These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Core Synthetic Pathways and Mechanistic Rationale

Two robust and widely adopted synthetic strategies utilizing this compound are the Baker-Venkataraman Rearrangement for chromone synthesis and the Claisen-Schmidt Condensation followed by oxidative cyclization for flavone synthesis.

Pathway A: Chromone Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for constructing the 1,3-diketone intermediate necessary for chromone formation.[4][5] The process involves two main stages:

  • O-Acylation: The phenolic hydroxyl group of this compound is first acylated, typically with an acyl chloride or anhydride, to form an ester.

  • Rearrangement & Cyclization: The ester undergoes a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone. This diketone is then cyclized under acidic conditions to yield the final chromone.[6]

The mechanism is driven by the formation of a stabilized enolate alpha to the propiophenone ketone, which then attacks the ester carbonyl intramolecularly.[4]

Pathway B: Flavone Synthesis via Claisen-Schmidt Condensation

This pathway builds the flavone scaffold by first constructing a chalcone intermediate. Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors for a wide variety of flavonoids.[7][8]

  • Claisen-Schmidt Condensation: this compound is condensed with an aromatic aldehyde in the presence of a base. This reaction forms a 2'-hydroxychalcone intermediate.[9]

  • Oxidative Cyclization: The resulting chalcone undergoes an oxidative cyclization to form the flavone core. A common and efficient method for this step utilizes iodine in dimethyl sulfoxide (DMSO).[10][11]

The cyclization can proceed through an intramolecular oxa-Michael addition to form a flavanone intermediate, which is then oxidized to the flavone.[11][12]

Application Note 1: Synthesis of 6-Chloro-2-ethylchromone

Chromones are a privileged scaffold in drug development, known for a wide spectrum of biological activities.[2][13] This protocol details the synthesis of a 6-chloro-2-ethylchromone derivative, leveraging the propionyl side chain of the starting material.

Experimental Protocol

This protocol is adapted from established methods for chromone synthesis.[14][15]

Step 1: O-Acetylation of this compound

  • To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10 mL/g), add acetic anhydride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step 1 in anhydrous pyridine. Add powdered potassium hydroxide (3.0 eq).[16]

  • Heat the mixture at 50-60 °C for 2-3 hours. The formation of a solid yellow potassium salt of the diketone should be observed.

  • Cool the mixture to room temperature and acidify with dilute acetic acid or 2M HCl until the pH is ~5.

  • The precipitated 1-(5-chloro-2-hydroxyphenyl)pentane-1,3-dione should be collected by filtration, washed with water, and dried.

Step 3: Acid-Catalyzed Cyclization to 6-Chloro-2-ethylchromone

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure 6-Chloro-2-ethylchromone.

Visualization of the Workflow

cluster_0 Synthesis of 6-Chloro-2-ethylchromone A 5'-Chloro-2'- hydroxypropiophenone B O-Acetylation (Acetic Anhydride, Pyridine) A->B C Acylated Intermediate B->C D Baker-Venkataraman Rearrangement (KOH, Pyridine) C->D E 1,3-Diketone Intermediate D->E F Acid-Catalyzed Cyclization (H₂SO₄, AcOH) E->F G 6-Chloro-2-ethylchromone F->G

Caption: Workflow for the synthesis of 6-Chloro-2-ethylchromone.

Expected Data Summary
CompoundMolecular FormulaExpected Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
6-Chloro-2-ethylchromoneC₁₁H₉ClO₂65-75 (overall)95-987.8-8.2 (Ar-H), 6.1 (vinyl-H), 2.7 (q, -CH₂-), 1.3 (t, -CH₃)

Application Note 2: Synthesis of 6-Chloroflavone via a Chalcone Intermediate

Flavones are a major class of flavonoids with significant therapeutic potential.[7][17][18] This protocol outlines a two-step synthesis of a 6-chloroflavone, a scaffold of interest in medicinal chemistry.

Experimental Protocol

This protocol is based on well-established methods for chalcone and flavone synthesis.[11][19][20]

Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-5'-chlorochalcone

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • To this stirred solution, add an aqueous solution of potassium hydroxide (40-50% w/v) dropwise at room temperature.

  • Continue stirring at room temperature for 12-24 hours. The reaction mixture will typically turn into a thick slurry.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated yellow solid (the chalcone) by filtration, wash extensively with cold water, and dry.

  • Recrystallize from ethanol if necessary.

Step 2: Oxidative Cyclization to 6-Chloroflavone

  • Dissolve the 2'-Hydroxy-5'-chlorochalcone (1.0 eq) from Step 1 in dimethyl sulfoxide (DMSO).[11]

  • Add a catalytic amount of iodine (I₂) (0.1-0.2 eq).[10][11]

  • Heat the reaction mixture at 100-120 °C for 2-4 hours.

  • Monitor the disappearance of the chalcone spot and the appearance of the flavone spot by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Add a small amount of sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ethanol/acetic acid) to yield pure 6-Chloroflavone.

Visualization of the Workflow

cluster_1 Synthesis of 6-Chloroflavone A 5'-Chloro-2'- hydroxypropiophenone + Benzaldehyde B Claisen-Schmidt Condensation (KOH, EtOH) A->B C 2'-Hydroxy-5'-chlorochalcone (Intermediate) B->C D Oxidative Cyclization (I₂, DMSO) C->D E 6-Chloroflavone D->E

Caption: Two-step synthesis of 6-Chloroflavone from this compound.

Expected Data Summary
CompoundMolecular FormulaExpected Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
6-ChloroflavoneC₁₅H₉ClO₂70-85 (from chalcone)185-1888.0-8.3 (Ar-H), 7.4-7.8 (Ar-H), 6.8 (vinyl-H)

Trustworthiness & Causality: Expert Insights

  • Choice of Base: In the Claisen-Schmidt condensation, KOH is a strong base that readily deprotonates the α-carbon of the propiophenone, initiating the condensation. Its concentration must be carefully controlled to avoid side reactions. For the Baker-Venkataraman rearrangement, KOH is effective in promoting the intramolecular acyl transfer.[16]

  • Solvent Selection: Pyridine is often used in acylation and rearrangement steps as it acts as both a solvent and a base to neutralize the acid byproduct (e.g., HCl from acyl chlorides). DMSO is an ideal solvent for the oxidative cyclization of chalcones as it is a polar aprotic solvent that effectively solvates the intermediates and also acts as a co-oxidant with iodine.[12]

  • Oxidizing System: The I₂/DMSO system is a mild, efficient, and widely used reagent for the oxidative cyclization of 2'-hydroxychalcones.[10] Iodine facilitates the cyclization, and DMSO helps regenerate the active iodine species, allowing for the use of catalytic amounts.[12]

  • Purification: Recrystallization is often sufficient for these products as they are typically crystalline solids. However, for achieving high purity, especially for biological testing, silica gel column chromatography is recommended to remove any minor impurities or unreacted starting materials.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of flavones. Journal of the Chemical Society (Resumed), 1381-1389.
  • Perron, F., et al. (2018). Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters, 20(24), 7848–7852.
  • Name-Reaction.com. Baker-Venkatraman Rearrangement.
  • Lahyani, A., & Trabelsi, M. (2016). Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride. Ultrasonics Sonochemistry, 31, 626-630.
  • Narender, T., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(5), 53-69.
  • Lin, C. W., et al. (2021). A case study of the iodine-mediated cyclization of C2′-OH- and C2-OH-chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms. ChemistrySelect, 6(33), 8615-8619.
  • Dighade, S. R., et al. (2025). Dimethylsulfoxide—Iodine Catalyzed Deprotection of 2′-Allyloxychalcones: Synthesis of Flavones. Request PDF.
  • Nchinda, A. T. (1998). Chemical studies of selected chromone derivatives. Rhodes University.
  • Salehi, B., et al. (2019). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 24(17), 3149.
  • Kumar, V., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(1), 1-16.
  • Sele, A. M., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 27(4), 1332.
  • Sele, A. M., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.
  • Silva, V. L. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Silva, A. M. S., et al. (2020). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Methods and Protocols, 3(1), 11.
  • Farhadi, S., & Ghadiri, M. (2024). Synthesis of Flavone Compounds with Biological Properties in the Presence of PdCl2 Nanoparticles. Biological and Molecular Chemistry.
  • Chen, C. Y., et al. (2021). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 26(11), 3328.
  • Kumar, A., et al. (2021). Facile and Metal‐Free Synthesis of Isoflavones Using α‐Aryl‐β,β‐Ditosyloxy Ketones. ChemistrySelect, 6(40), 10831-10835.
  • Drag, M., et al. (2021). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Molecules, 26(18), 5499.
  • Pontiki, E., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 25(22), 5434.
  • Kostopoulou, I., et al. (2018). Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. Bioorganic & Medicinal Chemistry, 26(10), 2824-2833.
  • Wikipedia. Claisen–Schmidt condensation.
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [https://www.ijrpc.com/files/0- Ewies%20F%20Ewies.pdf]([Link] Ewies%20F%20Ewies.pdf)
  • ResearchGate. Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c.
  • Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(1), 36-40.
  • Hong, E. (1965). A Study of the Synthesis of 2'-Hydroxychalcones. Fort Hays State University.
  • Asian Publication Corporation. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds.
  • PubChem. This compound.
  • Cazin, C. S. J., et al. (2016). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 12, 2779-2787.
  • Sharma, S., et al. (2020). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 17(7), 526-541.
  • Al-Awadi, S. A. M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 72.

Sources

Synthesis of Novel Bio-active Scaffolds: A Step-by-Step Guide to the Derivatization of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the synthesis of diverse derivatives from 5'-Chloro-2'-hydroxypropiophenone. This versatile starting material serves as a valuable building block in medicinal chemistry and drug discovery due to its inherent structural motifs. We present step-by-step guidance for three pivotal synthetic transformations: the Williamson ether synthesis, the Claisen-Schmidt condensation for chalcone formation, and the Mannich reaction for the introduction of aminomethyl groups. This guide is designed for researchers, scientists, and professionals in drug development, offering not only procedural details but also the underlying chemical principles and troubleshooting strategies to ensure successful synthesis and characterization of novel compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic ketone that possesses three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a ketone carbonyl group, and an activated aromatic ring. The presence of the electron-withdrawing chlorine atom and the activating hydroxyl group influences the reactivity of the molecule, making it a strategic starting point for the synthesis of a wide array of derivatives. These derivatives, including ethers, chalcones, and Mannich bases, are of significant interest in pharmaceutical research due to their potential to exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The strategic derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR), a fundamental aspect of modern drug design.

I. Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide. The phenolic hydroxyl group of this compound is sufficiently acidic to be readily deprotonated by a suitable base, forming a phenoxide ion that can act as a potent nucleophile.

Causality Behind Experimental Choices

The choice of base is critical to ensure complete deprotonation of the phenolic hydroxyl without promoting unwanted side reactions. A moderately strong base like potassium carbonate is often preferred as it is effective and easy to handle. The selection of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, thereby liberating the phenoxide nucleophile and accelerating the rate of the SN2 reaction. The use of a primary alkyl halide is essential to minimize competing elimination reactions.

Experimental Protocol: Synthesis of 2-(5-chloro-2-propionylphenoxy)acetamide
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.85 g (10 mmol) of this compound in 30 mL of dry acetonitrile.

  • Base Addition: To the stirred solution, add 2.07 g (15 mmol) of anhydrous potassium carbonate.

  • Alkyl Halide Addition: Add 1.40 g (11 mmol) of 2-chloroacetamide to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction (as indicated by the disappearance of the starting material spot on the TLC plate), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in 50 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of 5% aqueous sodium hydroxide solution to remove any unreacted starting material, followed by 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-(5-chloro-2-propionylphenoxy)acetamide as a crystalline solid.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 5_Chloro_2_hydroxypropiophenone This compound in Acetonitrile Reflux Reflux (6-8h) 5_Chloro_2_hydroxypropiophenone->Reflux K2CO3 Potassium Carbonate K2CO3->Reflux Alkyl_Halide 2-Chloroacetamide Alkyl_Halide->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure Ether Derivative Recrystallization->Product

Caption: Workflow for Williamson Ether Synthesis.

Table of Representative Ether Derivatives
Alkyl HalideProduct NameExpected Yield (%)Melting Point (°C)
Ethyl bromoacetateEthyl 2-(5-chloro-2-propionylphenoxy)acetate85-9078-80
1-Bromopropane1-(5-Chloro-2-propoxyphenyl)propan-1-one80-8565-67
Benzyl chloride1-(2-(Benzyloxy)-5-chlorophenyl)propan-1-one88-9392-94

II. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and exhibit a wide range of pharmacological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction between an acetophenone (or in this case, a propiophenone) and an aromatic aldehyde.

Causality Behind Experimental Choices

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which deprotonates the α-carbon of the propiophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product is facile due to the formation of a conjugated system. Ethanol is a common solvent as it can dissolve both the reactants and the base. The reaction is often performed at room temperature to control the rate and minimize side reactions.

Experimental Protocol: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
  • Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.85 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 50 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous solution of sodium hydroxide.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate indicates the progress of the reaction. The reaction can be monitored by TLC (hexane:ethyl acetate, 8:2).

  • Work-up: Pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Workflow Diagram: Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Propiophenone This compound in Ethanol Base_Addition Add NaOH Solution Propiophenone->Base_Addition Aldehyde Aromatic Aldehyde Aldehyde->Base_Addition Stirring Stir at RT (12-16h) Base_Addition->Stirring Quenching Pour into Ice/Acid Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Chalcone Recrystallization->Product

Caption: Workflow for Claisen-Schmidt Condensation.

Table of Representative Chalcone Derivatives
Aromatic AldehydeProduct NameExpected Yield (%)Melting Point (°C)
4-Chlorobenzaldehyde(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-88155-157
4-Methoxybenzaldehyde(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one85-92130-132
4-Nitrobenzaldehyde(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-85188-190

III. Synthesis of Mannich Bases via Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction is invaluable for introducing a basic nitrogen-containing moiety into a molecule, which can significantly impact its pharmacological properties.

Causality Behind Experimental Choices

The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate (iminium ion) from the reaction of formaldehyde and a secondary amine. The this compound, in its enol form, then acts as a nucleophile, attacking the iminium ion. The use of an amine hydrochloride salt and paraformaldehyde is a common and convenient approach. Ethanol is a suitable solvent, and a catalytic amount of hydrochloric acid can facilitate the reaction.

Experimental Protocol: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride
  • Reactant Preparation: To a 100 mL round-bottom flask, add 1.85 g (10 mmol) of this compound, 0.98 g (12 mmol) of dimethylamine hydrochloride, and 0.36 g (12 mmol) of paraformaldehyde.

  • Solvent and Catalyst Addition: Add 25 mL of absolute ethanol and 2-3 drops of concentrated hydrochloric acid.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Work-up: After the reflux period, cool the reaction mixture in an ice bath. The hydrochloride salt of the Mannich base may precipitate.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

  • Purification: The crude product can be recrystallized from a mixture of ethanol and diethyl ether to obtain the pure hydrochloride salt.

Workflow Diagram: Mannich Reaction

Mannich_Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Propiophenone This compound Solvent_Catalyst Ethanol, HCl (cat.) Propiophenone->Solvent_Catalyst Amine_Salt Dimethylamine HCl Amine_Salt->Solvent_Catalyst Formaldehyde Paraformaldehyde Formaldehyde->Solvent_Catalyst Reflux Reflux (4-6h) Solvent_Catalyst->Reflux Cooling Cool in Ice Bath Reflux->Cooling Isolation Filtration/Trituration Cooling->Isolation Recrystallization Recrystallization Isolation->Recrystallization Product Pure Mannich Base HCl Recrystallization->Product

Caption: Workflow for the Mannich Reaction.

Table of Representative Mannich Bases
Secondary AmineProduct NameExpected Yield (%)Melting Point (°C)
Piperidine1-(5-chloro-2-hydroxyphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride70-80195-197
Morpholine1-(5-chloro-2-hydroxyphenyl)-3-morpholinopropan-1-one hydrochloride75-85210-212
Pyrrolidine1-(5-chloro-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride72-82180-182

IV. Characterization of Synthesized Derivatives

The structural elucidation of the synthesized compounds is paramount to confirm their identity and purity. A combination of spectroscopic techniques should be employed for unambiguous characterization.

Spectroscopic Data for a Representative Chalcone: (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 12.8 (s, 1H, -OH), 7.90 (d, 1H, J=15.6 Hz, H-β), 7.65-7.70 (m, 2H, Ar-H), 7.55 (d, 1H, J=15.6 Hz, H-α), 7.40-7.45 (m, 3H, Ar-H), 7.30 (dd, 1H, J=8.8, 2.4 Hz, Ar-H), 6.95 (d, 1H, J=8.8 Hz, Ar-H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 193.5 (C=O), 161.0 (C-OH), 145.0 (C-β), 135.0 (Ar-C), 130.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-C), 122.0 (C-α), 120.0 (Ar-CH), 118.5 (Ar-CH), 118.0 (Ar-C-Cl).[1]
IR (KBr, cm⁻¹)3450-3300 (br, O-H stretch), 1640 (s, C=O stretch, conjugated), 1580 (m, C=C stretch), 1250 (s, C-O stretch).[2]
Mass Spec (ESI-MS)m/z: 259.05 [M+H]⁺ for C₁₅H₁₁ClO₂.

V. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Williamson ether synthesis Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) or ensure anhydrous conditions.
Competing elimination reaction with the alkyl halide.Use a primary alkyl halide; secondary or tertiary halides are prone to elimination.
Formation of multiple products in Claisen-Schmidt condensation Self-condensation of the propiophenone.Add the base slowly to the mixture of the propiophenone and aldehyde.
Cannizzaro reaction of the aldehyde.Ensure the reaction temperature is not too high.
Failure of Mannich reaction to proceed Inactive paraformaldehyde.Use freshly opened or properly stored paraformaldehyde.
Insufficiently acidic conditions.Ensure the catalytic amount of acid is added.

VI. Conclusion

The protocols and insights provided in this application note offer a robust framework for the synthesis of diverse and potentially bioactive derivatives from this compound. By understanding the underlying chemical principles and employing the detailed experimental procedures, researchers can efficiently generate novel molecular entities for further investigation in drug discovery programs. The successful synthesis and characterization of these derivatives will contribute to the expanding library of compounds with therapeutic potential.

References

  • Hofmann, E., et al. (2016). Hydroxylated chalcones with dual properties: Xanthine oxidase inhibitors and radical scavengers. Bioorganic & Medicinal Chemistry, 24(4), 578-587.
  • Papakyriakou, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 26(16), 4998.
  • ResearchGate. (n.d.). Synthesis of Mannich bases hydrochloride 1.
  • Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 142, 148-183.
  • Tamil, S. T., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.
  • JETIR. (2019). Synthesis of Chalcones. Journal of Emerging Technologies and Innovative Research, 6(6).
  • Patel, R. V., et al. (2016). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Catalysis, 2016.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organic Synthesis, 17(7), 516-526.
  • Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity. JOCPR, 6(5), 1076-1088.
  • ResearchGate. (n.d.). 13 C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl)urea. IJPSR, 6(12), 5155-5159.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Chad's Prep. (n.d.). Synthesis and Reactions of Ethers.
  • PubChem. (n.d.). This compound.
  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube.
  • Rahman, A., et al. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Journal of Molecular Structure, 1252, 132152.
  • Fiveable. (n.d.). Preparing Ethers.
  • Chad's Prep. (2018, September 20). 13.3 Synthesis and Reactions of Ethers [Video]. YouTube.
  • ResearchGate. (n.d.). IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • Yoshino, A., et al. (1988). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Magnetic Resonance in Chemistry, 26(11), 934-937.
  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Chloro-2'-hydroxypropiophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring procedural safety. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to achieve higher yields and purity.

Introduction: The Fries Rearrangement Pathway

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The most common and industrially significant route to its synthesis is the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[2][3]

The overall synthesis is a two-step process:

  • Esterification: Formation of the precursor, 2-chlorophenyl propionate, from 2-chlorophenol.

  • Fries Rearrangement: An intramolecular acyl group migration on 2-chlorophenyl propionate to yield the target ortho- and para-isomers.

This guide will focus on optimizing the second, more challenging step—the Fries rearrangement—to maximize the yield of the desired ortho-isomer, this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification 2_Chlorophenol 2_Chlorophenol Esterification Esterification (Base Catalyst) 2_Chlorophenol->Esterification Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Esterification 2_Chlorophenyl_Propionate 2-Chlorophenyl Propionate (Precursor) Esterification->2_Chlorophenyl_Propionate Fries_Rearrangement Fries Rearrangement 2_Chlorophenyl_Propionate->Fries_Rearrangement Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Fries_Rearrangement Product_Mixture Isomeric Mixture (ortho + para) Fries_Rearrangement->Product_Mixture Purification Purification (e.g., Chromatography, Recrystallization) Product_Mixture->Purification Final_Product This compound (Target Product) Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis.

Issue 1: Low or No Yield of Rearranged Product

Q: My Fries rearrangement reaction resulted in a very low yield, or I recovered mostly unreacted starting material. What are the likely causes?

A: This is the most frequent issue and typically points to problems with the reaction setup or reagents. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely sensitive.

  • Cause A: Moisture Contamination. Anhydrous AlCl₃ reacts violently and exothermically with even trace amounts of water, producing hydrogen chloride (HCl) gas and aluminum hydroxides.[4][5][6] This deactivates the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents. Handle AlCl₃ quickly in a dry environment, preferably in a glove box or under a positive pressure of inert gas.

  • Cause B: Inactive or Insufficient Catalyst. The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid, as it complexes with both the carbonyl oxygen of the ester and the hydroxyl group of the product.[7] Often, a molar excess is necessary to drive the reaction to completion.[8][9]

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Old bottles may have absorbed atmospheric moisture. Employ a 1.5 to 5 molar equivalent of AlCl₃ relative to the 2-chlorophenyl propionate substrate.[8][9] The optimal amount should be determined experimentally.

  • Cause C: Inadequate Temperature or Time. The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be impractically slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature may be required. However, be cautious, as excessive heat can lead to side product formation.[8] Ensure the reaction is allowed to run for a sufficient duration (which can range from a few hours to overnight) until TLC indicates the consumption of the starting material.[10]

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Catalyst_Qty Was a molar excess of fresh AlCl₃ used (e.g., >1.5 eq)? Check_Moisture->Check_Catalyst_Qty Yes Solution_Moisture ACTION: Dry all glassware and solvents. Handle AlCl₃ under inert atmosphere. Check_Moisture->Solution_Moisture No Check_Temp_Time Were reaction temperature and time monitored via TLC? Check_Catalyst_Qty->Check_Temp_Time Yes Solution_Catalyst ACTION: Use fresh, anhydrous AlCl₃ and increase stoichiometric excess. Check_Catalyst_Qty->Solution_Catalyst No Solution_Temp_Time ACTION: Optimize temperature and allow longer reaction time, monitoring for completion. Check_Temp_Time->Solution_Temp_Time No Success Improved Yield Check_Temp_Time->Success Yes Solution_Moisture->Success Solution_Catalyst->Success Solution_Temp_Time->Success

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)

Q: My reaction produced a mixture of isomers. How can I increase the proportion of the desired ortho product (this compound) over the para product (3'-Chloro-4'-hydroxypropiophenone)?

A: The ratio of ortho to para substitution is a classic example of kinetic versus thermodynamic control.[2] By manipulating the reaction conditions, you can favor one isomer over the other.

  • Mechanism Insight: The reaction proceeds via the formation of an acylium carbocation which then performs an electrophilic aromatic substitution on the ring.[11]

    • Kinetic Product (para): At lower temperatures, the substitution occurs at the sterically less hindered para position. This reaction is faster but reversible.

    • Thermodynamic Product (ortho): At higher temperatures, the reaction has enough energy to overcome the steric hindrance of the ortho position. The resulting ortho-hydroxyketone forms a highly stable six-membered bidentate chelate with the AlCl₃ catalyst.[2] This complex is the thermodynamically favored product.

ConditionFavored ProductRationaleReference
Low Temperature para-isomerKinetic Control: Faster reaction at the less sterically hindered position.[2],[11]
High Temperature ortho-isomerThermodynamic Control: Formation of a more stable bidentate AlCl₃ complex.[2],[11]
Non-polar Solvent ortho-isomerFavors the intramolecular rearrangement and stable chelate formation.[2],[11]
Polar Solvent para-isomerSolvates the acylium ion, favoring intermolecular attack at the more accessible para position.[2],[11]

Solution: To maximize the yield of this compound (ortho product), conduct the reaction at a higher temperature (e.g., 80-150°C, optimization required) in a non-polar solvent like monochlorobenzene or without a solvent.[8]

Ortho_Para_Selectivity cluster_paths Reaction Pathways cluster_products Products & Stability cluster_conditions Controlling Conditions Start Acylium Ion Intermediate Ortho Ortho Attack (Sterically Hindered) Start->Ortho Higher Ea Para Para Attack (Sterically Favored) Start->Para Lower Ea Ortho_Product Ortho Product (Thermodynamically Stable Chelate) Ortho->Ortho_Product Para_Product Para Product (Kinetically Favored) Para->Para_Product High_T High Temperature Non-polar Solvent High_T->Ortho Favors Low_T Low Temperature Polar Solvent Low_T->Para Favors

Caption: Kinetic vs. thermodynamic control in the Fries rearrangement.

Issue 3: Side Product Formation and Purification

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the common side products?

A: Besides the isomeric products, several side reactions can reduce yield and complicate purification.

  • Common Side Products:

    • Starting Phenol (2-Chlorophenol): Can result from the hydrolysis of the ester if the AlCl₃ complex is not completely formed or if there is moisture.

    • Di-acylated Products: A second propionyl group can add to the ring, especially if a large excess of the acylating precursor is somehow present.

    • Tar/Polymerization: Occurs at excessively high temperatures or with very long reaction times. This is a sign of product decomposition.[8][12]

  • Purification Strategy:

    • Workup: The reaction must be carefully quenched by pouring the mixture onto a slurry of crushed ice and concentrated HCl.[10] This hydrolyzes the aluminum-product complexes, making the hydroxy ketones soluble in the organic phase.

    • Extraction: After quenching, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Chromatography: The most effective method for separating the ortho and para isomers is silica gel column chromatography. A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is typically effective.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent can be an efficient final purification step.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Part A: Synthesis of 2-Chlorophenyl Propionate (Precursor)
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).

  • Reagents: Dissolve 2-chlorophenol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add a base such as triethylamine (1.1 eq).

  • Addition: Cool the flask in an ice bath (0°C). Add propionyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 2-chlorophenol is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, then saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chlorophenyl propionate, which can be used directly or purified further by vacuum distillation.

Part B: Fries Rearrangement to this compound
  • Setup: Assemble a flame-dried, three-necked flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer. Maintain an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.5 eq).

  • Addition of Substrate: Slowly add the 2-chlorophenyl propionate (1.0 eq) to the AlCl₃ with vigorous stirring. The mixture will become a thick, stirrable slurry.

  • Heating: Heat the reaction mixture to the desired temperature (start with a trial at 120°C) and maintain for 4-8 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice/HCl, extracting, and running a TLC plate.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. CAUTION: Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process that will release HCl gas.[5]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Washing: Combine the organic extracts and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexane) to separate the ortho and para isomers.

Safety & Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and water-reactive.[4] Causes severe burns to skin and eyes.[6] Reacts violently with water to release large amounts of toxic and corrosive HCl gas.[5] Always handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[13] Keep a Class D fire extinguisher or dry sand readily available; DO NOT use water or CO₂ extinguishers.[4][5]

  • Propionyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Solvents: Dichloromethane and other organic solvents are hazardous. Avoid inhalation and skin contact.

  • Quenching: The quenching of the AlCl₃ complex is extremely exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and behind a blast shield in a fume hood.

By understanding the chemical principles behind the Fries rearrangement and anticipating potential challenges, you can effectively optimize your synthesis for a higher yield and purity of this compound.

References

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). [Link]
  • PrepChem. (2023). Synthesis of 3-(2-chlorophenyl)propionic acid. [Link]
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
  • PrepChem. (2023). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. [Link]
  • Wikipedia. (2023). Fries rearrangement. [Link]
  • BYJU'S. (n.d.). Fries Rearrangement Reaction. [Link]
  • Redox. (2022).
  • Google Patents. (2017). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)
  • Acme Safety. (2014). Safety Data Sheet: Aluminum Chloride 0.1M. [Link]
  • Carl ROTH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
  • Aakash Institute. (n.d.).
  • ResearchGate. (2012). Optimization of reaction conditions for Fries rearrangement. [Link]
  • Advanced Journal of Chemistry, Section A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]
  • Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Hydroxypropiophenone: A Cornerstone in Fine Chemical Synthesis. [Link]

Sources

Identifying and minimizing side products in 5'-Chloro-2'-hydroxypropiophenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Google IconTechnical Support Center: 5'-Chloro-2'-hydroxypropiophenone Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, focusing on the identification and minimization of key side products. The synthesis, typically achieved via the Fries rearrangement of 4-chlorophenyl propionate, is a powerful method for creating hydroxyaryl ketones but requires careful control to achieve high yield and purity.[1][2][3]

This guide provides in-depth, field-tested insights and actionable protocols to help you optimize your experimental outcomes.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yield is a frequent issue stemming from several factors. The most common culprits are incomplete reaction, product degradation under harsh conditions, or excessive formation of side products.

  • Incomplete Reaction: The Fries rearrangement requires a sufficient quantity of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to drive the reaction.[4] Using less than a stoichiometric amount can lead to an incomplete conversion of the starting ester. Ensure your AlCl₃ is anhydrous and reactive, as it is highly hygroscopic.

  • Reaction Temperature: Temperature plays a critical role in the Fries rearrangement.[1][5] Temperatures below 100°C may lead to incomplete conversion, while excessively high temperatures (e.g., above 160°C) can cause charring and the formation of undefined polymeric side products, thereby reducing the isolated yield.[6]

  • Side Product Formation: The primary cause of low yield of the desired ortho product is often the concurrent formation of the thermodynamically stable para isomer, 3'-Chloro-4'-hydroxypropiophenone. The ratio of these isomers is highly dependent on reaction conditions.[5]

Q2: I'm observing an unexpected, major peak in my HPLC/TLC analysis besides my desired product. What is it likely to be?

A2: In a typical Fries rearrangement, the most significant side product is the regioisomeric para-substituted ketone (3'-Chloro-4'-hydroxypropiophenone).[1][5][7]

  • Causality: The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution.[1][4] Both the ortho and para positions are activated for attack. The selectivity is governed by a classic thermodynamic versus kinetic control dilemma.

    • Low temperatures (around 60°C or below) generally favor the formation of the para product, which is often the thermodynamically more stable isomer.[1][7]

    • High temperatures (above 120°C) favor the ortho product. This is because the ortho product can form a more stable bidentate complex with the aluminum chloride catalyst, making it the kinetically favored product at elevated temperatures.[5]

Q3: How can I increase the selectivity for the desired this compound (ortho product)?

A3: Optimizing for the ortho isomer involves manipulating the reaction conditions to favor the kinetic product.

  • Temperature Control: This is the most critical parameter. Running the reaction at higher temperatures (e.g., 120-160°C) significantly favors the formation of the ortho isomer.[6][7]

  • Solvent Choice: The polarity of the solvent has a pronounced effect. Non-polar solvents favor the formation of the ortho product.[1][5] As solvent polarity increases, the ratio of the para product also increases.[5] Consider using solvents like monochlorobenzene or conducting the reaction neat (without solvent) if feasible.[6][8]

  • Catalyst Amount: Using at least 1.5 equivalents of AlCl₃ is often recommended to ensure consistent results and drive the formation of the chelated ortho intermediate.[6]

Q4: The work-up procedure is difficult, and I'm getting an emulsion. How can I improve this?

A4: The work-up for a Fries rearrangement involves quenching the reaction mixture, which contains a large amount of aluminum salts, with acid. This is often a highly exothermic and vigorous process.

  • Controlled Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This helps to control the exotherm and hydrolyze the aluminum complexes.

  • Extraction: Use a robust organic solvent for extraction, such as ethyl acetate or dichloromethane. If emulsions form, adding a saturated brine solution (NaCl) can help to break them by increasing the ionic strength of the aqueous phase. Gentle swirling, rather than vigorous shaking, can also minimize emulsion formation.

Section 2: Understanding the Core Chemistry: Side Product Formation

The primary challenge in synthesizing this compound via the Fries rearrangement is controlling the regioselectivity. The reaction mechanism dictates the formation of both ortho and para isomers.

The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to form a potent electrophile, the acylium ion. This ion then re-attacks the electron-rich aromatic ring.

G cluster_start Starting Material & Catalyst Complex cluster_intermediate Intermediate Formation cluster_products Product Formation (Electrophilic Aromatic Substitution) Start 4-Chlorophenyl propionate Complex Ester-AlCl₃ Complex Start->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement Ortho_Product 5'-Chloro-2'-hydroxy- propiophenone (Desired Product) Acylium->Ortho_Product ortho-attack (Kinetic Control, High Temp) Para_Product 3'-Chloro-4'-hydroxy- propiophenone (Side Product) Acylium->Para_Product para-attack (Thermodynamic Control, Low Temp)

Caption: Fries rearrangement mechanism showing ortho vs. para selectivity.

Section 3: Recommended Protocols & Methodologies

Protocol 1: Synthesis Optimized for ortho-Selectivity

This protocol is designed to maximize the yield of this compound.

Materials:

  • 4-Chlorophenyl propionate (1 equiv.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv.)

  • Monochlorobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, charge a flame-dried, three-neck flask equipped with a mechanical stirrer, condenser, and thermocouple with anhydrous AlCl₃ (1.5 equiv.).

  • Solvent Addition: Add monochlorobenzene to the flask.

  • Reagent Addition: Slowly add 4-chlorophenyl propionate (1 equiv.) to the stirred suspension. The addition may be exothermic. Maintain the temperature below 40°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C. Monitor the reaction progress by TLC or HPLC (approx. 4-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by fractional crystallization or column chromatography.

Protocol 2: HPLC Method for Isomer Quantification

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: Acetonitrile and water (with 0.1% formic acid) Gradient:

Time (min) % Acetonitrile % Water (0.1% Formic Acid)
0 30 70
20 80 20
25 80 20
26 30 70
30 30 70
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Note: The para isomer is typically less polar and will have a longer retention time than the ortho isomer under these conditions.

Section 4: Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common experimental problems.

G start Problem Observed low_yield Low Yield start->low_yield low_purity Low Purity / High Side Product start->low_purity cause_yield1 Incomplete Reaction? low_yield->cause_yield1 cause_purity1 High para-isomer content? low_purity->cause_purity1 cause_yield2 Degradation? cause_yield1->cause_yield2 No sol_yield1 Check AlCl₃ quality (anhydrous). Increase catalyst to 1.5 equiv. Increase reaction time. cause_yield1->sol_yield1 Yes sol_yield2 Reaction temp too high (>160°C)? Reduce temp to 120-140°C range. cause_yield2->sol_yield2 Yes sol_purity1 Increase reaction temp (>120°C). Use non-polar solvent (e.g., chlorobenzene) or run neat. cause_purity1->sol_purity1 Yes sol_purity2 Purify via fractional crystallization or column chromatography. cause_purity1->sol_purity2 No, other impurities

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Fries rearrangement - Wikipedia. Wikipedia.
  • Optimization of reaction conditions for Fries rearrangement. ResearchGate.
  • What is the Fries Rearrangement Reaction? BYJU'S.
  • Fries Rearrangement. Organic Chemistry Portal.
  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. ResearchGate.
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute.
  • Reaction Mechanism of Fries Rearrangement. Physics Wallah.

Sources

Technical Support Center: Effective Purification of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5'-Chloro-2'-hydroxypropiophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in a pure form. We provide troubleshooting advice and detailed protocols in a practical, question-and-answer format to address common issues encountered in the laboratory.

FAQ: Initial Assessment & Common Problems

This section addresses the preliminary evaluation of your crude product and tackles the most frequent purification challenges.

Question 1: My crude this compound is a dark, oily substance, not the expected solid. What's the first step?

Answer: An oily or dark-colored crude product typically indicates the presence of significant impurities, which are depressing the melting point and causing discoloration. The most common culprits are residual starting materials (like p-chlorophenol), acidic catalysts, or polymeric tars formed during the reaction.[1]

Your first action should be a liquid-liquid extraction based on the compound's acidic phenolic group. This technique, known as an acid-base extraction, is highly effective at separating phenolic compounds from neutral or basic impurities.[2][3] The process involves dissolving your crude product in an organic solvent and washing it with an aqueous base (like sodium bicarbonate or sodium hydroxide). The base deprotonates the phenolic hydroxyl group, forming a water-soluble phenolate salt. This salt partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate your purified product.

Question 2: I performed an acid-base extraction, but my product is still off-white/yellowish. How can I remove the color?

Answer: A persistent color after initial extraction suggests the presence of chromophoric (color-causing) impurities that may be phenolic themselves or were carried through the process.

Troubleshooting Steps:

  • Activated Carbon Treatment: During the recrystallization step (see Protocol 2), you can add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.

  • Re-evaluate Your Base: If you used a strong base like sodium hydroxide for the extraction, it might have reacted with some impurities to form colored byproducts. Consider repeating the extraction with a milder base, such as sodium bicarbonate, which is less likely to cause side reactions.[3]

  • Column Chromatography: If discoloration persists, column chromatography is the most powerful method for removing closely related impurities.[4] A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) will effectively separate compounds based on polarity.

Question 3: My yield after purification is very low. What are the common causes of product loss?

Answer: Low recovery is a frequent issue. The cause can usually be pinpointed to a specific step in the purification workflow.

Common Causes of Yield Loss:

Potential CauseExplanation & Solution
Incomplete Extraction The phenolic proton of this compound is acidic, but multiple washes with the aqueous base may be necessary for complete transfer to the aqueous layer. Ensure thorough mixing in the separatory funnel and consider performing 3-4 washes instead of 1-2.[5]
Emulsion Formation Vigorous shaking during liquid-liquid extraction can create an emulsion (a stable mixture of organic and aqueous layers), trapping your product at the interface. To break an emulsion, try adding brine (saturated NaCl solution) or allowing the funnel to stand for an extended period.[5]
Incorrect Recrystallization Solvent If the chosen solvent is too good at dissolving your compound even when cold, a significant amount of product will remain in the mother liquor. The ideal solvent should dissolve the compound well when hot but poorly when cold. Perform small-scale solvent screening to find the optimal choice.
Premature Crystallization If the product crystallizes too quickly during hot filtration (e.g., to remove activated carbon), significant loss can occur on the filter paper. Ensure your funnel and receiving flask are pre-heated and use a minimum amount of hot solvent to rinse.
Product Adsorption Overuse of drying agents (like MgSO₄) or adsorbents (like activated carbon) can lead to product loss. Use the minimum amount necessary to achieve the desired effect.

Purification Strategy Workflow

Choosing the right purification method depends on the nature of the impurities and the desired final purity. The following diagram outlines a logical workflow.

PurificationWorkflow Purification Workflow for this compound cluster_start Start cluster_primary Primary Purification cluster_assessment Assessment cluster_secondary Secondary Purification cluster_end Finish Start Crude Product (Oily/Solid, Impure) AcidBase Protocol 1: Acid-Base Extraction Start->AcidBase Dissolve in Organic Solvent AssessPurity Assess Purity (TLC, NMR, Color) AcidBase->AssessPurity Isolate Crude Solid Recrystallize Protocol 2: Recrystallization AssessPurity->Recrystallize Minor Impurities/ Off-Color Chromatography Protocol 3: Column Chromatography AssessPurity->Chromatography Complex Mixture/ Persistent Impurities PureProduct Pure Product (Crystalline Solid) AssessPurity->PureProduct Purity Acceptable Recrystallize->PureProduct Chromatography->PureProduct

Caption: Decision workflow for purifying crude this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the phenolic group to separate the target compound from non-acidic impurities.[2] It is the recommended first step for a crude, unrefined product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes, venting frequently.[5]

  • Separation: Allow the layers to separate. The deprotonated product, sodium 5-chloro-2-propionylphenoxide, will be in the upper aqueous layer (if using diethyl ether) or the lower aqueous layer (if using a denser solvent like dichloromethane). Drain the aqueous layer into a clean beaker or flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the phenolic product has been transferred. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ~2). The this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and allow it to air dry or dry in a vacuum oven.

Protocol 2: Recrystallization

Recrystallization is used to purify the solid product obtained from the acid-base extraction, removing minor impurities and improving crystalline form.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. Ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Common choices for phenolic ketones include ethanol/water, methanol/water, or hexanes/ethyl acetate mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If using a co-solvent system (e.g., ethanol/water), dissolve the solid in the better solvent (ethanol) and then add the anti-solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the better solvent to redissolve the precipitate.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent and dry them thoroughly.

Protocol 3: Column Chromatography

This method is reserved for difficult separations where recrystallization is ineffective or when very high purity is required.[4]

ChromatographyWorkflow Column Chromatography Workflow Prep Prepare Column (Slurry pack with silica gel in non-polar solvent) Load Load Sample (Dissolve crude product in minimal solvent, apply to top) Prep->Load Elute Elute with Solvent Gradient (Start with low polarity, e.g., 95:5 Hexanes:EtOAc, gradually increase polarity) Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Identify fractions containing pure product Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: General workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a chromatography column with silica gel as the stationary phase.[6] The column size depends on the amount of material to be purified.

  • Mobile Phase (Eluent): Select an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal ratio should give your product an Rf value of ~0.3 on a TLC plate.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica powder to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar impurities will travel down the column faster, while your more polar product will move more slowly.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or vials.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • PubChem. (n.d.). This compound.
  • Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation.
  • Quora. (2018). How can we seperate acetaldehyde from acetophenone?
  • National Institutes of Health. (2021). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone.
  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • SIELC Technologies. (n.d.). Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column.
  • YouTube. (2014). Acid/Base Extraction Technique.
  • National Institutes of Health. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Cytiva Life Sciences. (n.d.). Chromatography columns.

Sources

Technical Support Center: Optimizing the Synthesis of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Chloro-2'-hydroxypropiophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this synthesis, focusing on the Fries rearrangement of 4-chlorophenyl propionate, and provide practical, field-tested advice to help you navigate common challenges and optimize your reaction conditions.

I. Reaction Overview: The Fries Rearrangement

The synthesis of this compound is most commonly achieved through the Fries rearrangement of 4-chlorophenyl propionate.[1][2] This reaction involves the migration of the propionyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4] The reaction is selective for the ortho and para positions, and the desired product, this compound, is the ortho isomer.[3]

Reaction Scheme

Fries_Rearrangement 4-chlorophenyl propionate 4-Chlorophenyl Propionate Acylium_Intermediate Acylium Ion Intermediate 4-chlorophenyl propionate->Acylium_Intermediate + Lewis Acid Ortho_Product This compound (ortho product) Acylium_Intermediate->Ortho_Product High Temp, Non-polar Solvent Para_Product 4'-Chloro-3'-hydroxypropiophenone (para product) Acylium_Intermediate->Para_Product Low Temp, Polar Solvent Lewis_Acid AlCl₃ (Lewis Acid)

Caption: Fries Rearrangement of 4-chlorophenyl propionate.

II. Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
4-Chlorophenyl propionateC₉H₉ClO₂184.621 equivalentStarting material
Aluminum Chloride (anhydrous)AlCl₃133.341.5 - 2.5 equivalentsCatalyst, must be anhydrous
Dichloromethane (anhydrous)CH₂Cl₂84.93SolventEnsure it is dry
Hydrochloric Acid (concentrated)HCl36.46For workup
Deionized WaterH₂O18.02For workup
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying agent
Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: To the flask, add anhydrous aluminum chloride (1.5 - 2.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane via the dropping funnel. Stir the suspension.

  • Starting Material Addition: Dissolve 4-chlorophenyl propionate (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40°C for dichloromethane). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

III. Troubleshooting Guide (Q&A Format)

Q1: My reaction is not proceeding to completion, or the yield of the desired product is very low. What could be the issue?

A1: Several factors could contribute to a low yield or incomplete reaction:

  • Moisture: The presence of moisture is highly detrimental to this reaction as it deactivates the aluminum chloride catalyst.[5] Ensure all glassware is thoroughly flame-dried, use anhydrous solvents, and maintain an inert atmosphere throughout the experiment.

  • Catalyst Quality: Use a fresh, high-purity batch of anhydrous aluminum chloride. Old or improperly stored AlCl₃ may have absorbed moisture.

  • Reaction Time and Temperature: The Fries rearrangement can be slow. Monitor the reaction progress using TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to side product formation.[6]

  • Stoichiometry of Catalyst: A sufficient amount of Lewis acid is crucial. Stoichiometric amounts are often required because AlCl₃ complexes with both the starting ester and the product ketone.[4] An excess of the catalyst is generally recommended.

Q2: I am getting a significant amount of the para isomer (4'-Chloro-3'-hydroxypropiophenone) instead of the desired ortho product.

A2: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions:

  • Temperature: Higher temperatures generally favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a chelate complex with the aluminum chloride.[2][3] Lower temperatures favor the para product, which is the kinetically controlled product.[3]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho isomer.[3] In contrast, polar solvents can increase the proportion of the para product.[1] Consider using a less polar solvent if your ortho/para ratio is low.

Q3: My final product is contaminated with a significant amount of 4-chlorophenol. How can I avoid this?

A3: The formation of 4-chlorophenol is a common side reaction, often resulting from the cleavage of the ester bond.[7] This can be minimized by:

  • Strictly Anhydrous Conditions: As mentioned before, water can hydrolyze the starting ester to 4-chlorophenol.

  • Controlling Intermolecular Reactions: The acylium ion intermediate can react with 4-chlorophenol (formed in situ) instead of rearranging. Using a non-polar solvent can favor the intramolecular rearrangement pathway.[5]

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fries rearrangement?

A1: The widely accepted mechanism involves the initial coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester.[1] This is followed by the cleavage of the acyl-oxygen bond to form an acylium ion intermediate.[1][2] This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution, primarily at the ortho and para positions.[1] The final product is obtained after an aqueous workup.

Q2: Can I use other Lewis acids besides aluminum chloride?

A2: Yes, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[4] Strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been employed.[3][4] However, AlCl₃ is the most commonly used catalyst for this transformation. The choice of catalyst can influence the reaction conditions and the product distribution.

Q3: Is it possible to selectively obtain the ortho product?

A3: Achieving high selectivity for the ortho product is a key challenge. As a general rule, higher reaction temperatures and non-polar solvents favor the formation of the ortho isomer.[3] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst.[3]

Q4: Are there any "greener" alternatives to the traditional Fries rearrangement?

A4: Yes, there is ongoing research into more environmentally friendly methods. These include the use of solid acid catalysts like zeolites, which can be recovered and reused, reducing waste.[7][8] Photo-Fries rearrangement, which uses UV light and avoids the need for a catalyst, is another alternative, although it often suffers from low yields.[2][3]

Q5: How can I purify the final product?

A5: The crude product, which is often a mixture of ortho and para isomers along with other byproducts, can be purified using standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the isomers. Recrystallization can also be used if a suitable solvent system is found. The ortho and para isomers can sometimes be separated by steam distillation, as the ortho isomer is typically more volatile due to intramolecular hydrogen bonding.[2]

V. References

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020). Catalysis Science & Technology, 10(13), 4434-4446.

  • Fries rearrangement. In Wikipedia. Retrieved from [Link]

  • Fries Rearrangement. In Organic Chemistry Portal. Retrieved from [Link]

  • What is the Fries Rearrangement Reaction? In BYJU'S. Retrieved from [Link]

  • Fries Rearrangement. In Pharm D Guru. Retrieved from [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020). RSC Publications.

  • Optimization of reaction conditions for Fries rearrangement. (2012). ChemInform, 43(44).

  • Organic Chemistry-4. (n.d.).

  • This compound. In PubChem. Retrieved from [Link]

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (2019). Advanced Journal of Chemistry, Section A, 2(2), 136-145.

  • Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. (2023). ChemistryOpen, 12(10), e202300256.

  • Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. (2009). Synlett, 2009(17), 2777-2782.

  • Ketone, cyclopropyl methyl. In Organic Syntheses Procedure. Retrieved from [Link]

  • 2-Hydroxypropiophenone: A Cornerstone in Fine Chemical Synthesis. In NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Strategies for removing impurities from synthesized 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5'-Chloro-2'-hydroxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during their experimental work. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the integrity of your synthesized compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the purification of this compound, often synthesized via Fries rearrangement of 4-chlorophenyl propionate or Friedel-Crafts acylation of 4-chlorophenol.

Question 1: My final product is an oil or a low-melting solid with a broad melting point range. How can I improve its purity?

Answer: A low or broad melting point indicates the presence of significant impurities. The most likely culprits are unreacted starting materials, side-products, or residual solvent. A multi-step purification strategy is often necessary.

Initial Troubleshooting Steps:

  • Identify the Synthesis Route: The nature of impurities is highly dependent on the synthetic method used.

    • Fries Rearrangement: Expect unreacted 4-chlorophenyl propionate and the formation of the ortho-isomer (3'-Chloro-2'-hydroxypropiophenone).[1][2] The ratio of ortho to para isomers is influenced by reaction temperature and solvent polarity.[2]

    • Friedel-Crafts Acylation: Unreacted 4-chlorophenol and potential for di-acylated byproducts are common.[3][4]

  • Preliminary Analysis: If possible, obtain a ¹H NMR spectrum of the crude product. This can provide valuable information about the major impurities present. For instance, the presence of unreacted 4-chlorophenol can be identified by its characteristic aromatic signals.

Question 2: I suspect my product is contaminated with unreacted 4-chlorophenol. What is the most effective way to remove it?

Answer: The phenolic nature of both your target compound and the 4-chlorophenol starting material allows for effective separation using a pH-swing based liquid-liquid extraction (acid-base extraction). However, due to the similar acidic properties of the two phenols, a careful selection of the base is crucial. This compound is a weaker acid than a carboxylic acid but will still react with a strong base like sodium hydroxide.[5]

A highly effective method is to exploit the differences in acidity, although they are subtle. A more robust and generally applicable method for separating phenolic compounds from other organic impurities is a standard acid-base extraction.[6][7]

Workflow for Acid-Base Extraction:

crude Crude Product (Dissolved in Diethyl Ether or Ethyl Acetate) sep_funnel1 Separatory Funnel: Wash with 5% HCl(aq) crude->sep_funnel1 organic1 Organic Layer: Target compound, non-basic impurities sep_funnel1->organic1 aq1 Aqueous Layer: Basic impurities (e.g., amines) sep_funnel1->aq1 sep_funnel2 Separatory Funnel: Extract with 1 M NaOH(aq) organic1->sep_funnel2 organic2 Organic Layer: Neutral impurities sep_funnel2->organic2 aq2 Aqueous Layer: Sodium salt of this compound sep_funnel2->aq2 acidify Acidify with conc. HCl to pH ~2 aq2->acidify precipitate Precipitate: Pure this compound acidify->precipitate filter Filter, Wash with Cold Water, and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Acid-base extraction workflow for purification.

Question 3: After acid-base extraction, my product is still not pure enough. What are the next steps?

Answer: If impurities persist after extraction, recrystallization and column chromatography are the next logical steps. The choice between them depends on the nature of the remaining impurities and the quantity of material.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: This is a more powerful technique for separating compounds with similar polarities.[8][9] It is particularly useful for removing isomeric impurities or byproducts that co-crystallize with the product.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Phenolic Impurity Removal

This protocol is designed to separate the phenolic product from neutral organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The deprotonated phenolate salt of your product will move to the aqueous layer.[5]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery of the product. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2. Your product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Recrystallization of this compound

Objective: To further purify the solid product obtained from extraction or the crude reaction mixture if it is substantially pure.

Solvent Selection Data:

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointRecommendation
Hexane:Ethyl Acetate (e.g., 9:1)LowHighExcellent for nonpolar impurities
Ethanol:Water (e.g., 70:30)LowHighGood for polar impurities[10]
TolueneSparingly solubleSolublePotential for single-solvent recrystallization

Procedure:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or solvent system.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves at the boiling point of the solvent.[10] Do not add an excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.

  • Crystallization: Once at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 3: Silica Gel Column Chromatography

Objective: To separate the target compound from impurities with similar polarity, such as regioisomers.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., Hexane:Ethyl Acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

Workflow for Column Chromatography:

start Prepare Slurry of Silica Gel in Eluent pack Pack the Column start->pack load Load Crude Product (dissolved in minimal solvent) pack->load elute Elute with Solvent System (e.g., Hexane:Ethyl Acetate gradient) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks. You may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
  • Various Authors on ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate.
  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
  • Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Extraction techniques for the determination of phenolic compounds in food. SciSpace.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Wikipedia contributors. (n.d.). Fries rearrangement. Wikipedia.
  • M. A. G. G. et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv.
  • Biosynth. (n.d.). This compound.
  • ChemicalBook. (2023). This compound.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Balaji, S., et al. (n.d.). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate.
  • Apollo Scientific. (n.d.). This compound.
  • da Silva, A. C. M., et al. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO.
  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • Nikoletta. (2021). A Short Notes on Column Chromatography. SciTechnol.
  • University of California, Riverside. (n.d.). Recrystallization - Part 2.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 2'-Hydroxypropiophenone. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid.
  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).
  • Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • MedChemExpress. (n.d.). 5′-Chloro-2′-hydroxyacetophenone.
  • Advanced ChemBlocks. (n.d.). This compound 95%.
  • Various Authors on ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone? ResearchGate.

Sources

Technical Support Center: A Researcher's Guide to 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-hydroxypropiophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical guidance for working with this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to anticipate challenges, resolve common issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of this compound.

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[1] Due to its phenolic hydroxyl group, it can be sensitive to oxidation and moisture.

Q2: What are the primary safety concerns when working with this compound?

A2: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It can also be harmful if swallowed.[1] Therefore, it is essential to handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: In which common laboratory solvents is this compound soluble?

SolventPolarityExpected SolubilityRationale
MethanolPolar ProticSolubleThe hydroxyl group can hydrogen bond with the solvent.
EthanolPolar ProticSolubleCommonly used as a solvent for reactions involving this compound.[2][3][4]
AcetonePolar AproticSolubleThe ketone and polar functional groups allow for good interaction.
Dichloromethane (DCM)Polar AproticSolubleA common solvent for organic compounds of moderate polarity.
Ethyl Acetate (EtOAc)Moderately PolarSolubleOften used in extraction and chromatography of related compounds.
Dimethylformamide (DMF)Polar AproticSolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent, likely to dissolve the compound.
Hexanes/HeptaneNon-polarSparingly SolubleThe polar functional groups limit solubility in non-polar aliphatic solvents.
WaterPolar ProticSparingly SolubleThe presence of the larger organic backbone limits solubility despite the hydroxyl group.

Q4: What are the characteristic peaks I should look for in the ¹H NMR, ¹³C NMR, and IR spectra to confirm the identity of this compound?

A4: Spectroscopic analysis is crucial for verifying the integrity of your starting material. Below are the expected characteristic signals.

Spectroscopy Characteristic Peaks and Signals
¹H NMR - A triplet and a quartet corresponding to the ethyl group (-CH₂CH₃).- Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A downfield singlet for the phenolic hydroxyl proton (-OH), which may be broad and is exchangeable with D₂O.
¹³C NMR - A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm.- Signals for the carbons of the ethyl group.- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, hydroxyl, and acyl substituents.
IR (KBr) - A broad absorption band for the hydroxyl group (-OH) in the region of 3500-3100 cm⁻¹.- A strong absorption band for the carbonyl group (C=O) around 1650-1630 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C stretching vibrations for the aromatic ring.

Troubleshooting Guide for Chalcone Synthesis via Claisen-Schmidt Condensation

The most common application of this compound is in the Claisen-Schmidt condensation to synthesize chalcones. This section provides a troubleshooting guide for this reaction in a question-and-answer format.

Scenario 1: Low or No Yield of the Desired Chalcone

Q: I performed a Claisen-Schmidt condensation with this compound and a substituted benzaldehyde, but my yield is very low or I only recovered starting materials. What are the likely causes and how can I improve the outcome?

A: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Inactivity or Inappropriate Concentration:

  • The Cause: The base catalyst (commonly NaOH or KOH) is crucial for the deprotonation of the α-carbon of the propiophenone to form the reactive enolate.[2][3][4] If the catalyst is old, has absorbed atmospheric CO₂, or is used in a suboptimal concentration, the reaction will be inefficient.

  • The Solution:

    • Use a fresh, high-purity base.

    • For a typical reaction in ethanol, a concentration of 10-40% aqueous NaOH or KOH is often effective.[5] For solvent-free conditions, 20 mol% of solid NaOH has been shown to give excellent yields.[6]

    • The electron-withdrawing nature of the chloro group on the propiophenone ring can affect the acidity of the α-protons. You may need to empirically optimize the base concentration for your specific substrate combination.

2. Poor Substrate Reactivity:

  • The Cause: The electronic properties of the benzaldehyde coupling partner play a significant role. Electron-withdrawing groups on the benzaldehyde generally favor the reaction, while strong electron-donating groups can decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.[7] Steric hindrance from ortho-substituents on the benzaldehyde can also impede the reaction.

  • The Solution:

    • For reactions with electron-donating groups on the benzaldehyde, you may need to increase the reaction time or temperature.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • If steric hindrance is an issue, more forcing conditions (higher temperature, stronger base) might be necessary, but be mindful of potential side reactions.

3. Suboptimal Reaction Conditions:

  • The Cause: Temperature and reaction time are critical parameters. While many Claisen-Schmidt condensations proceed at room temperature, some substrate combinations require gentle heating to proceed at a reasonable rate.[3] Conversely, excessive heat can lead to byproduct formation.

  • The Solution:

    • If the reaction is sluggish at room temperature, try gentle heating to 40-50 °C.[3]

    • Ensure the reaction is stirred efficiently to ensure proper mixing of the reactants and catalyst.

    • Follow the reaction's progress by TLC until the starting materials are consumed.

Scenario 2: Formation of Multiple Products and Impurities

Q: My reaction mixture shows multiple spots on the TLC plate, making purification difficult. What are the common side reactions and how can I minimize them?

A: The formation of multiple products is a common pitfall. Understanding the likely side reactions is key to mitigating them.

1. Self-Condensation of the Ketone:

  • The Cause: If the ketone (this compound) is highly enolizable, it can react with itself.

  • The Solution: A highly effective strategy is to add the ketone slowly to the reaction mixture containing the base and the aldehyde.[8] This keeps the concentration of the enolate low, favoring the desired cross-condensation.

2. Cannizzaro Reaction of the Aldehyde:

  • The Cause: In the presence of a strong base, aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[9]

  • The Solution:

    • Avoid an excessively high concentration of the base.

    • Slow, controlled addition of the base can prevent localized high concentrations that favor this side reaction.[9]

3. Michael Addition:

  • The Cause: The newly formed chalcone is an α,β-unsaturated ketone and can act as a Michael acceptor. The enolate of the starting propiophenone can add to the chalcone product, leading to a 1,5-dicarbonyl compound.[9]

  • The Solution:

    • Using a slight excess of the aldehyde can help to ensure the enolate reacts preferentially with the aldehyde.

    • Performing the reaction at a lower temperature can help to minimize this subsequent reaction.[9]

Troubleshooting Workflow for Chalcone Synthesis

G start Low or No Chalcone Product catalyst Check Catalyst - Freshness - Concentration start->catalyst reactivity Assess Substrate Reactivity - Electronic Effects - Steric Hindrance start->reactivity conditions Review Reaction Conditions - Temperature - Time - Mixing start->conditions catalyst_sol Use fresh base Optimize concentration (e.g., 20 mol% solid NaOH or 10-40% aq. solution) catalyst->catalyst_sol reactivity_sol Increase reaction time/temp for electron-donating groups on aldehyde Use more forcing conditions for sterically hindered substrates reactivity->reactivity_sol conditions_sol Gentle heating (40-50°C) if sluggish Monitor by TLC conditions->conditions_sol

Caption: A troubleshooting workflow for low-yield Claisen-Schmidt reactions.

Scenario 3: Purification Challenges

Q: My crude product is an oil that is difficult to crystallize, or I am having trouble separating it from the starting materials during column chromatography. What are some effective purification strategies?

A: Purifying chalcones, especially those with polar functional groups, can be challenging. Here are some strategies to address common purification hurdles.

1. Oily Product That Fails to Crystallize:

  • The Cause: The presence of impurities or residual solvent can inhibit crystallization. Some chalcones also have inherently low melting points.

  • The Solution:

    • High Vacuum: Place the oil under a high vacuum to remove any trapped solvent.

    • Trituration: Add a non-polar solvent in which your chalcone is insoluble (e.g., hexanes or petroleum ether) and scratch the inside of the flask with a glass rod to induce crystallization. This can help to crash out the solid product while impurities remain in the solvent.[10]

    • Recrystallization from a Mixed-Solvent System: If a single solvent is not effective, dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[10]

2. Poor Separation in Column Chromatography:

  • The Cause: The polarity of your chalcone may be very similar to that of the unreacted starting materials or byproducts.

  • The Solution:

    • Optimize the Solvent System: Systematically test different solvent systems using TLC to find one that provides the best separation (a significant ΔRf). A good starting point for chalcones is a mixture of hexanes and ethyl acetate. For more polar chalcones, a dichloromethane/methanol or ethyl acetate/methanol system may be necessary.[2]

    • Gradient Elution: Use a gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. This can help to effectively separate compounds with similar polarities.

    • Acid/Base Wash: If your unreacted starting material is the phenolic this compound, you can perform a basic wash (e.g., with 10% NaOH solution) during the work-up to remove it as its water-soluble salt.[11] Be sure to re-acidify the aqueous layer if you wish to recover the starting material.

Purification Strategy Decision Tree

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily Product is an oil is_solid->oily No column Column Chromatography recrystallize->column Fails pure Pure Product recrystallize->pure Successful triturate Triturate with non-polar solvent oily->triturate triturate->column Fails column->pure

Caption: A decision tree for selecting a suitable purification strategy.

Experimental Protocol: Synthesis of a Chalcone Derivative

This section provides a detailed, step-by-step methodology for a typical Claisen-Schmidt condensation reaction using this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in an appropriate amount of ethanol with stirring at room temperature.

  • Catalyst Addition: While stirring the solution, slowly add a solution of potassium hydroxide (~1.2 eq) in ethanol dropwise.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating to 40-50 °C. Monitor the progress of the reaction by TLC. Reactions are typically complete within 1-4 hours.[3]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).[2]

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2]

  • Purification:

    • Wash the collected solid with cold water to remove any inorganic salts.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

References

  • PubChem. (n.d.). This compound.
  • A facile solvent free Claisen-Schmidt reaction: Synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones and α,α. (n.d.). National Institutes of Health.
  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Studylib. (n.d.). Chalcone Synthesis: Lab Procedure.
  • National Institutes of Health. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • Claisen-Schmidt Condensation. (n.d.). University of California, Davis.
  • National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
  • Shri R.L.T. College of Science, Akola. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis.

Sources

Selecting the best recrystallization solvent for 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5'-Chloro-2'-hydroxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal recrystallization solvent and troubleshooting common issues encountered during this critical purification step.

Understanding the Molecule: this compound

Before delving into solvent selection, it is crucial to understand the structural and physicochemical properties of this compound. Its structure includes a polar hydroxyl (-OH) group and a ketone (C=O) group, which can participate in hydrogen bonding. It also possesses a non-polar chlorophenyl ring and a short alkyl chain. This combination of polar and non-polar features dictates its solubility behavior, making it soluble in moderately polar organic solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₉ClO₂[1][2]

  • Molecular Weight: 184.62 g/mol [1][2]

  • Appearance: Likely a solid at room temperature (inferred from related compounds).

  • Melting Point: While no specific melting point is broadly published, the related compound 5'-Chloro-2'-hydroxyacetophenone has a melting point of 54-56 °C. This suggests that this compound will have a relatively low melting point.

  • Flash Point: 35 °C[2]

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of any compound, including this compound, should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.

  • Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.

Q2: How do I start selecting a potential solvent?

The principle of "like dissolves like" is the cornerstone of solvent selection. Given that this compound has both polar (hydroxyl, ketone) and non-polar (chlorophenyl) functionalities, solvents of intermediate polarity are excellent starting points.

Here is a suggested list of solvents to screen, ranging from polar to non-polar:

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Unlikely to be a good single solvent due to the non-polar regions of the molecule, but could be used as an anti-solvent.
Methanol5.165Good starting point due to its ability to hydrogen bond.
Ethanol4.378Similar to methanol, a very common and effective recrystallization solvent.
Acetone5.156A good solvent for many organic compounds, but its low boiling point can sometimes lead to rapid, impure crystal formation.
Ethyl Acetate4.477A moderately polar solvent that is often a good choice for compounds with mixed polarity.
Toluene2.4111A non-polar aromatic solvent; may be effective, especially for removing non-polar impurities.
Heptane/Hexane0.198/69Non-polar solvents. The compound is likely to have low solubility at room temperature, making them good candidates.

Q3: Can I use a mixed solvent system?

Yes, a mixed solvent system, or a solvent-antisolvent pair, is often highly effective. This technique is particularly useful when no single solvent meets all the ideal criteria. The process involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy). The solution is then heated until it becomes clear again and allowed to cool slowly.

For this compound, promising solvent pairs could include:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Heptane

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solution is cooled too rapidly.

Causality: The melting point of the solute is lower than the temperature of the saturated solution.

Solutions:

  • Lower the temperature at which crystallization begins: Add a slightly larger volume of the hot solvent to ensure the saturation point is reached at a lower temperature.

  • Use a lower boiling point solvent: This will naturally lead to crystallization occurring at a lower temperature.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

  • Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

Issue 2: No crystals form upon cooling.

Causality: The solution is not supersaturated, meaning too much solvent was added.

Solutions:

  • Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.

  • Add an anti-solvent: If using a single solvent system, you can try adding a miscible anti-solvent dropwise until turbidity is observed, then heat to redissolve and cool.

  • Induce crystallization: Use the scratching or seeding techniques described above.

Issue 3: The resulting crystals are colored, indicating impurities.

Causality: Colored impurities are co-precipitating with the product.

Solutions:

  • Use activated charcoal (decolorizing carbon): Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be cautious not to add charcoal to a boiling solution as it can cause violent bumping.

  • Perform a second recrystallization: A second pass through the recrystallization process can often remove persistent impurities.

Experimental Protocol: Systematic Solvent Selection

This protocol provides a step-by-step method for efficiently screening and selecting the best recrystallization solvent.

Materials:

  • Crude this compound

  • A selection of potential solvents (see table above)

  • Test tubes or small Erlenmeyer flasks

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rods

Procedure:

  • Small-Scale Solubility Tests: a. Place approximately 20-30 mg of the crude compound into a series of labeled test tubes. b. To each tube, add a different potential solvent dropwise at room temperature, stirring after each addition. Observe and record the solubility. An ideal solvent will show low solubility at this stage. c. For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. d. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. e. Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes. f. Observe the quantity and quality of the crystals formed.

  • Evaluating the Results:

    • The best single solvent is one that dissolves the compound completely when hot but results in a high yield of well-formed crystals upon cooling.

    • If no single solvent is ideal, identify a good solvent and a poor solvent that are miscible to test as a mixed solvent pair.

  • Scaling Up the Recrystallization: a. Once an optimal solvent or solvent system is identified, perform the recrystallization on a larger scale. b. Dissolve the crude compound in the minimum amount of the hot solvent. c. If needed, perform a hot filtration to remove any insoluble impurities. d. Allow the solution to cool slowly to induce crystallization. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals thoroughly and determine their melting point and purity.

Visualizing the Workflow

The following diagram illustrates the decision-making process for selecting a recrystallization solvent.

Solvent_Selection_Workflow cluster_single Single Solvent System cluster_mixed Mixed Solvent System start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests (Various Solvents) start->solubility_test eval_rt Soluble at Room Temperature? solubility_test->eval_rt eval_hot Soluble when Hot? eval_rt->eval_hot No bad_solvent Discard Solvent eval_rt->bad_solvent Yes eval_cool Crystals Form on Cooling? eval_hot->eval_cool Yes find_pair Identify Miscible Good/Poor Solvent Pair eval_hot->find_pair No good_single Good Single Solvent Found (High yield, good crystals) eval_cool->good_single Yes eval_cool->find_pair No test_pair Test Mixed Solvent System find_pair->test_pair eval_mixed Crystals Form on Cooling? test_pair->eval_mixed good_mixed Good Mixed Solvent System Found eval_mixed->good_mixed Yes no_good_solvent Re-evaluate Solvent Choices eval_mixed->no_good_solvent No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Minnesota Organic Chemistry. (2014, November 20).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
  • Vassar College. (2007, November 28).

Sources

Technical Support Center: Characterization of 5'-Chloro-2'-hydroxypropiophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-hydroxypropiophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the characterization of this class of compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that influence analytical outcomes.

Introduction

This compound and its analogues are valuable scaffolds in medicinal chemistry and materials science. However, their structural features—an ortho-hydroxy ketone, a chlorinated aromatic ring, and a flexible propionyl chain—give rise to specific challenges in analytical characterization. Intramolecular hydrogen bonding, potential for polymorphism, and specific fragmentation patterns can complicate spectral interpretation and chromatographic separation. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its analytical behavior?

A1: The key features are the ortho-hydroxyl group relative to the propiophenone carbonyl, which allows for strong intramolecular hydrogen bonding. This can significantly impact its NMR spectrum and chromatographic behavior. The chlorine substituent on the phenyl ring introduces a characteristic isotopic pattern in mass spectrometry and influences the electronic environment of the aromatic protons in NMR.

Q2: What are the typical storage and stability concerns for this compound?

A2: As a phenolic compound, this compound can be sensitive to light and oxidation. It is recommended to store the solid material in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is best to prepare them fresh. If storage is necessary, aliquoting and storing at -20°C for short periods is advisable, though long-term solution storage is not recommended.[1]

Q3: Are there any known safety hazards associated with this compound?

A3: Yes, according to aggregated GHS data, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and the compound should be handled in a well-ventilated fume hood.[3]

Troubleshooting Guide: Analytical Techniques

This section is divided by analytical technique to directly address specific experimental issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a phenolic hydroxyl group and an aromatic system can lead to several common issues in NMR analysis.

Q: Why is the hydroxyl (-OH) proton peak in my ¹H NMR spectrum unusually broad or sometimes not visible at all?

A: This is a classic issue for phenolic compounds and is typically due to two main factors:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen. This restricts the rotation of the hydroxyl group and can lead to a downfield shift and some broadening.[4][5]

  • Chemical Exchange: The hydroxyl proton can exchange with residual water in the NMR solvent (even in "dry" deuterated solvents) or with other acidic protons. This exchange process is often on a timescale that leads to significant signal broadening. At room temperature, this can make the peak a low, broad hump that is difficult to integrate or even distinguish from the baseline.[4][6]

Troubleshooting Protocol:

  • D₂O Exchange: To confirm the identity of a suspected -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.[7][8]

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using freshly opened solvents or solvents stored over molecular sieves can reduce the amount of residual water and sharpen the -OH signal.[4]

  • Low-Temperature NMR: Decreasing the temperature of the experiment can slow down the rate of chemical exchange, often resulting in a much sharper -OH signal.[4]

  • Choice of Solvent: Aprotic solvents that are also strong hydrogen bond acceptors, like DMSO-d₆ or acetone-d₆, can help to sharpen hydroxyl peaks by disrupting intermolecular exchange while still showing the intramolecularly bonded proton.[4][9]

Q: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I resolve and assign these protons?

A: The chloro and hydroxypropiophenone substituents on the benzene ring create a complex splitting pattern. Signal overlap can make direct interpretation difficult.

Troubleshooting Protocol:

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater). The increased spectral dispersion will often resolve overlapping multiplets.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you trace the connectivity within the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly useful for assigning quaternary carbons and confirming the overall structure by looking for correlations from the propionyl protons to the aromatic ring carbons.[5]

  • Solvent Change: Acquiring a spectrum in a different solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of the aromatic protons due to solvent-solute interactions, potentially resolving overlaps.[7]

Workflow for NMR Troubleshooting

Caption: Decision workflow for common NMR issues.

High-Performance Liquid Chromatography (HPLC)

The polarity of the phenolic group and potential secondary interactions can lead to poor peak shapes in reversed-phase HPLC.

Q: My HPLC peak for this compound is tailing significantly. What is causing this and how can I fix it?

A: Peak tailing for phenolic compounds is very common in reversed-phase chromatography and is usually caused by secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[1][2]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the aqueous component of your mobile phase. By adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid), you can suppress the ionization of the residual silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to produce better peak shapes for polar and basic compounds.[10]

  • Check Sample Solvent: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile or methanol in a high aqueous mobile phase) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.[2]

Parameter Potential Issue Recommended Action Reference
Mobile Phase pH Too high, allowing silanol interactionLower pH to 2.5-3.5 with 0.1% Formic Acid or TFA
Column Type Old or non-end-capped silicaUse a modern, high-purity, end-capped C18 or a phenyl-hexyl column[10]
Sample Solvent Stronger than mobile phaseDissolve sample in the initial mobile phase composition[2]
Sample Concentration Column overloadingDilute the sample or reduce injection volume[2]
Mass Spectrometry (MS)

The chlorine atom and the propiophenone structure lead to characteristic fragmentation patterns that are key to identification.

Q: I am not seeing a clear molecular ion (M⁺) peak, or I see multiple peaks in that region. How do I interpret this?

A: This is a hallmark of a chlorine-containing compound.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This means you will see two molecular ion peaks: one for the molecule containing ³⁵Cl (the M⁺ peak) and another, smaller peak at two mass units higher (M+2) for the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1. This is a definitive indicator of the presence of one chlorine atom.[11][12]

  • Fragmentation: Hydroxy aromatic ketones can be prone to fragmentation even with soft ionization techniques. The bond between the carbonyl group and the ethyl group (α-cleavage) is a common fragmentation point. You may see a significant fragment corresponding to the loss of the ethyl group (a loss of 29 Da).

Troubleshooting Protocol:

  • Identify the Isotopic Pattern: Look for the characteristic M⁺ and M+2 peaks with a ~3:1 intensity ratio to confirm the presence of chlorine. This pattern will also be present in any fragment ions that retain the chlorine atom.[11][12]

  • Use Softer Ionization: If you are using a high-energy ionization technique like Electron Ionization (EI) and the molecular ion is very weak, switch to a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase its abundance.[13]

  • Analyze Fragmentation: The loss of 29 Da (C₂H₅) from the molecular ion is a strong indicator of the propiophenone structure. Another possible fragmentation is the loss of the entire propanoyl group.

Expected MS Fragmentation

G A [M]⁺˙ (m/z 184/186) Ratio ~3:1 B [M - C₂H₅]⁺ (m/z 155/157) α-Cleavage A->B C [M - CO-C₂H₅]⁺ (m/z 127/129) A->C

Caption: Common fragmentation pathways for this compound.

Crystallography

Obtaining high-quality single crystals for X-ray diffraction can be challenging for polar, somewhat flexible molecules.

Q: I am struggling to grow single crystals of my this compound derivative suitable for X-ray diffraction. I keep getting oils, microcrystalline powder, or twinned crystals.

A: This is a common challenge in crystallography. The combination of a polar phenolic group and a non-polar aromatic ring can make packing into a well-ordered crystal lattice difficult.

Troubleshooting Protocol:

  • Slow Down Crystallization: The single most important factor for growing large, high-quality crystals is to slow down the process. Fast precipitation leads to small, poorly ordered crystals.[14]

    • Slow Evaporation: Cover the vial with parafilm and poke only a few small holes with a needle.

    • Vapor Diffusion: Dissolve your compound in a good solvent (e.g., acetone or ethyl acetate) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane or heptane). The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility and promoting slow crystal growth.

    • Slow Cooling: If crystallizing from a hot solution, ensure the solution cools to room temperature over several hours, and then is transferred to a refrigerator and finally a freezer, to slow the cooling process.

  • Solvent Screening: Do not rely on a single solvent system. The polarity of the solvent has a significant impact on crystal packing. Try a wide range of solvents and solvent mixtures. Sometimes a small amount of a "bridging" solvent can help organize the molecules.[14][15]

  • Ensure High Purity: Impurities can act as "crystal poisons," disrupting the lattice formation. Ensure your material is highly pure (>99%) before attempting crystallization. Re-purify by column chromatography or preparative HPLC if necessary.[15]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. BenchChem.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 14(8), 2877-2917.
  • ResearchGate. (2014). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • PubMed. (2014). ¹H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds.
  • Aktas, A. H., & Yilmaz Çalık, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(14), 8035-8039.
  • Abraham, R. J., et al. (2003). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 41(1), 26-34.
  • ResearchGate. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • National Institutes of Health. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • PubMed. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
  • Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra?.
  • ResearchGate. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF.
  • European Patent Office. (1991). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.
  • BOC Sciences. (n.d.). Propiophenone Impurities.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ACS Publications. (2020). Orientational Disorder in Crystalline Disubstituted Benzenes and Its Implications for Sublimation and Polymorphism.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol.
  • PubMed Central. (2020). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds.
  • PubMed Central. (2021). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products.
  • Reddit. (2021). NMR Peak Broadening.
  • PubMed. (2011). Recent developments in the HPLC separation of phenolic compounds.
  • Google Patents. (1979). US4172097A - Production of propiophenone.
  • Wiley Online Library. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • University of Calgary. (n.d.). H NMR Spectroscopy.
  • YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving.
  • University of Calgary. (n.d.). Signal Areas.
  • YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol.
  • YouTube. (2025). Common Challenges in Crystallization Processes.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH.
  • ResearchGate. (2011). Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts.
  • PubMed Central. (2019). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • Springer. (2018). Influences of Crystal Anisotropy in Pharmaceutical Process Development.
  • University of Utah, Department of Chemistry. (n.d.). Single Crystals Meet Their Match in the Advanced Inorganic Lab.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5'-Chloro-2'-hydroxypropiophenone, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides an in-depth, objective comparison of the two primary and most commercially viable routes: the Fries Rearrangement of 4-chlorophenyl propionate and the Direct Acylation of 4-chlorophenol . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Introduction to this compound

This compound (CAS No: 52531-53-6) is a substituted hydroxyaryl ketone. Its structure, featuring a chlorinated phenyl ring, a hydroxyl group, and a propionyl moiety, makes it a versatile intermediate for the synthesis of a range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, rendering it a crucial component in the development of novel therapeutic agents. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the final drug substance's manufacturing process.

Route 1: The Fries Rearrangement of 4-Chlorophenyl Propionate

The Fries rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[3] In the context of synthesizing this compound, this route begins with the esterification of 4-chlorophenol to produce 4-chlorophenyl propionate, which is then subjected to the rearrangement.

Mechanistic Considerations and Experimental Rationale

The Fries rearrangement is a regioselective reaction, yielding both ortho and para isomers. The ratio of these isomers is highly dependent on the reaction conditions, primarily temperature and the choice of solvent.[4]

  • Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, which is the desired product in this synthesis (the propionyl group is para to the chloro substituent). Higher temperatures tend to favor the ortho-isomer. This is a classic example of kinetic versus thermodynamic control, where the para product is formed faster at lower temperatures (kinetic control), while the ortho product, often stabilized by chelation with the Lewis acid catalyst, is the more stable product at higher temperatures (thermodynamic control).

  • Catalyst: Aluminum chloride (AlCl₃) is the most commonly used Lewis acid for the Fries rearrangement due to its high activity.[3] An excess of the catalyst is often required as it complexes with both the starting ester and the product hydroxyketone.

  • Solvent: The polarity of the solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[4] For the synthesis of this compound, a solvent that promotes para-acylation is preferred.

Experimental Protocols

Step 1: Synthesis of 4-Chlorophenyl Propionate

A detailed protocol for the synthesis of the starting ester is crucial for the success of the Fries rearrangement.

4-Chlorophenol 4-Chlorophenol Reaction_Vessel Reaction Vessel (with stirring) 4-Chlorophenol->Reaction_Vessel Propionyl Chloride Propionyl Chloride Propionyl Chloride->Reaction_Vessel Product 4-Chlorophenyl Propionate Reaction_Vessel->Product Esterification

Caption: Workflow for the synthesis of 4-chlorophenyl propionate.

Procedure:

  • To a stirred solution of 4-chlorophenol (128.5 g, 1 mol) in a suitable inert solvent such as dichloromethane (500 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, add triethylamine (101 g, 1 mol) at 0-5 °C.

  • Slowly add propionyl chloride (92.5 g, 1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 200 mL), followed by a saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorophenyl propionate as an oily product. The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Fries Rearrangement to this compound

4-Chlorophenyl_Propionate 4-Chlorophenyl Propionate Reaction_Vessel Reaction Vessel (Low Temperature) 4-Chlorophenyl_Propionate->Reaction_Vessel AlCl3 Aluminum Chloride (Lewis Acid) AlCl3->Reaction_Vessel Product This compound Reaction_Vessel->Product Fries Rearrangement 4-Chlorophenol 4-Chlorophenol Reaction_Vessel Sealed Reaction Vessel (High Temperature) 4-Chlorophenol->Reaction_Vessel Propionic_Acid Propionic Acid Propionic_Acid->Reaction_Vessel BF3 Boron Trifluoride (Catalyst) BF3->Reaction_Vessel Product This compound Reaction_Vessel->Product Direct Acylation

Sources

A Comparative Guide to the Biological Activity of 5'-Chloro-2'-hydroxypropiophenone versus Other Chalcone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Precursors in Chalcone Bioactivity

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1][2] These compounds are biogenetic precursors to the entire flavonoid family and are abundant in various edible plants.[1][2] Their significance stems from a reactive α,β-unsaturated carbonyl system, which is a key determinant of their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[3][4]

The biological efficacy of a chalcone is not arbitrary; it is meticulously dictated by the molecular architecture of its precursors—specifically, the substituted acetophenones and benzaldehydes that are condensed to form it. The nature and position of substituents on these aromatic rings can dramatically modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[5]

This guide provides an in-depth comparative analysis of 5'-Chloro-2'-hydroxypropiophenone as a chalcone precursor. We will objectively evaluate how the presence of the 5'-chloro and 2'-hydroxy moieties influences the biological performance of the resulting chalcones when compared to derivatives synthesized from other common precursors, such as unsubstituted or alternatively substituted hydroxypropiophenones. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships that govern this potent class of molecules.

The Synthetic Keystone: Chalcone Formation via Claisen-Schmidt Condensation

The primary route for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an acetophenone derivative and an aromatic aldehyde.[6][7] The choice of the acetophenone precursor is a critical experimental decision, as it forms Ring A of the resulting chalcone and establishes a foundational substitution pattern that governs the molecule's ultimate biological activity. This compound serves as the source for Ring A, embedding the crucial chloro and hydroxyl groups into the final structure.

The causality for employing a base catalyst, such as potassium hydroxide (KOH), lies in its ability to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde, leading to a condensation product that subsequently dehydrates to yield the stable α,β-unsaturated ketone system of the chalcone.[7]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A This compound (Precursor A) C Reactive Enolate Ion A->C Deprotonation B Base (e.g., KOH) D Aromatic Aldehyde (Precursor B) E Aldol Addition Product C->E Attack on Carbonyl D->E F Final Chalcone Product E->F Elimination of H2O

Workflow for Claisen-Schmidt Condensation.

Comparative Analysis of Biological Activities

The true measure of a precursor's utility is the biological activity it imparts to the final chalcone. Here, we compare the performance of chalcones derived from this compound against those from other precursors across key therapeutic areas.

Anticancer Activity

The introduction of a chlorine atom into a chalcone structure is a well-documented strategy for enhancing anticancer activity.[8] Halogens, being lipophilic and electronegative, can improve membrane permeability and form halogen bonds with biological targets, thereby increasing binding affinity and potency.

Studies have shown that chlorochalcones derived from 2'-hydroxyacetophenone precursors exhibit significant antiproliferative effects. For instance, 5'-chloro-2'-hydroxychalcones have demonstrated the ability to induce apoptosis (programmed cell death) in breast cancer cell lines like MCF-7 and MDA-MB-231.[8] This pro-apoptotic activity is often superior to that of their non-chlorinated analogs. The 2'-hydroxy group is also critical, as it can form hydrogen bonds with amino acid residues in target proteins, such as kinases involved in cell proliferation pathways.[9]

Precursor (Ring A) Resulting Chalcone Derivative Cancer Cell Line Activity (IC50/GI50 in µM) Reference
5'-Chloro-2'-hydroxyacetophenone 5'-Chloro-2'-hydroxy-4-chlorochalconeIGR-39 (Melanoma)12[10]
5'-Bromo-2'-hydroxyacetophenone 5'-Bromo-2'-hydroxy-4-chlorochalconeIGR-39 (Melanoma)3.21[10]
2',4'-Dihydroxyacetophenone Furan-fused derivative (Compound 8)HL-60 (Leukemia)17.2[11]
4'-(4-methyl-1-piperazinyl)acetophenone Novel piperazine derivativeK-562 (Leukemia)0.06 - 0.16[12]

Causality Insight: The data suggests that halogenation at the 5'-position is a potent strategy for enhancing anticancer activity. While the bromo-substituted analog showed higher potency against melanoma in one study, the chloro-substituted chalcone still demonstrated significant activity, superior to the reference drug Dacarbazine (IC50 = 25 µM).[10] The comparison with other precursors like piperazinyl-acetophenone highlights how different ring systems can lead to vastly different potency levels, underscoring the importance of precursor selection in drug design.[12]

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer effect of chlorochalcones is the induction of apoptosis. This process is tightly regulated by a complex network of signaling pathways. Chalcones can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, causes the release of cytochrome c, which activates caspase-9 and the downstream executioner caspase-3, culminating in cell death. Furthermore, some chalcones are known to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation.[9]

G C Chlorochalcone ROS ↑ Reactive Oxygen Species (ROS) C->ROS NFkB NF-κB Inhibition C->NFkB Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival ↓ Pro-survival Genes NFkB->Survival Survival->Apoptosis Promotes

Apoptosis Induction Pathway by Chlorochalcones.
Antimicrobial Activity

Chalcone precursors with hydroxyl and halogen substituents are frequently used to synthesize derivatives with potent antimicrobial properties. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophiles like the sulfhydryl groups in the enzymes of microorganisms, leading to their inactivation.[13]

Studies have demonstrated that the presence of a chlorine atom on the chalcone scaffold can enhance antibacterial activity. For example, sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde (a related scaffold) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[14] Another study found that a 2'-hydroxy-4-chlorochalcone derivative displayed moderate activity against Gram-positive bacteria.[15] The 2'-hydroxy group likely contributes by facilitating binding to bacterial targets.

Precursor/Related Scaffold Resulting Derivative Microorganism Activity (MIC in µmol/L or µg/mL) Reference
5-chloro-2-hydroxybenzoic acid 5-chloro-N-{4-[...]}benzamideMRSA15.62 - 31.25 µmol/L[14]
2'-hydroxyacetophenone 2'-hydroxy-4-chlorochalconeE. faecalis, B. cereus125 µg/mL[15]
2'-hydroxyacetophenone Brominated ChalconeS. aureus31.25 - 125 µg/mL[16]
3',5'-dimethoxyacetophenone Triazole Hybrid (9a)M. galloprovincialis (Antifouling)EC50 = 9.94 µg/mL[17]

Causality Insight: The data indicates that chalcones and related structures derived from chloro-hydroxy precursors are effective against Gram-positive bacteria, including resistant strains like MRSA.[14] The comparison shows that different halogens (chloro vs. bromo) and substitution patterns lead to varying levels of activity.[15][16] The mechanism often involves membrane permeabilization, disrupting the integrity of the bacterial cell.[16]

Antioxidant Activity

The antioxidant potential of chalcones is heavily influenced by the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[18][19] The 2'-hydroxy group in chalcones derived from precursors like this compound is a key contributor to this activity.

However, the primary drivers for potent radical scavenging are often multiple hydroxyl groups, particularly those in a catechol (3,4-dihydroxy) arrangement on Ring B.[13][19] While the 2'-hydroxy group is beneficial, chalcones derived from precursors with more extensive hydroxylation, such as 2',4'-dihydroxyacetophenone or 3',4'-dihydroxyacetophenone, generally exhibit superior antioxidant capacity. The chloro-substituent on this compound is less likely to directly contribute to radical scavenging and may have a modest electronic-withdrawing effect.

Precursor (Ring A) Resulting Chalcone Derivative Assay Activity (IC50) Reference
2',4'-dihydroxyacetophenone 3,4,2',4'-TetrahydroxychalconeDPPH ScavengingPotent Scavenger[19]
2'-hydroxyacetophenone 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalconeDPPH Scavenging190 µg/mL[19]
General Hydroxyacetophenones Chalcones with -OH on B-ringDPPH ScavengingPotent Activity[13]

Causality Insight: The structure-activity relationship for antioxidant activity is clear: the number and position of hydroxyl groups are paramount.[20] Precursors providing multiple hydroxyl groups are superior for designing potent antioxidants. Therefore, while chalcones from this compound possess some antioxidant character due to the 2'-OH group, precursors like di- or tri-hydroxyacetophenones are the preferred choice when radical scavenging is the primary therapeutic goal.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings discussed, standardized and validated protocols must be employed. Below are detailed methodologies for key in-vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

This protocol assesses a compound's ability to inhibit cell proliferation by measuring the metabolic activity of living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test chalcones in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[21]

Workflow for the MTT Cytotoxicity Assay.
Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare stock solutions of the test chalcones in methanol or DMSO.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Ascorbic acid is typically used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[21][22]

Conclusion

This compound is a highly valuable precursor for the synthesis of biologically active chalcones. The inclusion of the 5'-chloro and 2'-hydroxy groups imparts a distinct and potent pharmacological profile, particularly in the realm of anticancer and antimicrobial activities.[8][14] The chlorine atom enhances lipophilicity and target binding, often leading to superior cytotoxicity against cancer cells compared to non-halogenated analogs.[8] The 2'-hydroxy group contributes to activity through hydrogen bonding and is a prerequisite for certain biological effects.

However, for applications where potent antioxidant activity is the primary objective, alternative precursors featuring multiple hydroxyl groups, such as 2',4'-dihydroxyacetophenone, are demonstrably superior.[19] The choice of a chalcone precursor is therefore a strategic decision that must be aligned with the desired therapeutic outcome. This guide illustrates that by understanding the structure-activity relationships governed by these precursors, researchers can rationally design and synthesize novel chalcone derivatives with optimized and targeted biological activities.

References

  • In-Vitro vs. In-Vivo Bioactivity of Substituted Acetophenones: A Comparative Guide. (n.d.). Benchchem.
  • Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences.
  • Saleem, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.
  • Kumar, M., et al. (n.d.). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PubMed Central.
  • Salehi, B., et al. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.
  • A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs. (n.d.). Benchchem.
  • Saleem, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen.
  • Structure–activity relationship studies on chalcone derivatives. (2025). ResearchGate.
  • Liu, H., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228-35.
  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research.
  • Understanding the Chemical Properties and Applications of 4'-Hydroxypropiophenone. (n.d.). BenchChem.
  • Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones. (2025). ResearchGate.
  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. (n.d.). PubMed Central.
  • Antimicrobial Activities and Mode of Flavonoid Actions. (n.d.). MDPI.
  • Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (n.d.). MDPI.
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). PubMed Central.
  • Antimicrobial Activities of Some Synthetic Flavonoids. (n.d.). IOSR Journal.
  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. (n.d.). MDPI.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed.
  • Antioxidant properties of hydroxy-flavones. (n.d.). PubMed.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • Chalcones: Synthesis, structure diversity. (2014). Journal of Chemical and Pharmaceutical Research.
  • Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen. (n.d.). National Institutes of Health.

Sources

A Guide to the Spectroscopic Confirmation of 5'-Chloro-2'-hydroxypropiophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of 5'-Chloro-2'-hydroxypropiophenone, a valuable intermediate in organic synthesis. By presenting a combination of experimental data for a closely related alternative, 2'-hydroxypropiophenone, and foundational spectroscopic principles, this document serves as a practical reference for researchers, scientists, and drug development professionals.

The Imperative of Structural Verification

The journey of a drug candidate from discovery to clinical application is paved with exacting analytical challenges. An error in the structural assignment of a molecule can have profound consequences, leading to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug development program. Spectroscopic analysis provides a powerful and non-destructive means to peer into the molecular architecture of a compound, offering a detailed fingerprint that, when correctly interpreted, leaves no room for ambiguity.

This guide will navigate the structural confirmation of this compound by leveraging a multi-technique approach, a strategy that embodies the principle of self-validation. We will primarily feature experimental data for 2'-hydroxypropiophenone as a comparative benchmark, illustrating how subtle changes in molecular structure manifest in distinct spectroscopic signatures.

The Analytical Toolkit: A Multi-Faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Comparative Analysis: 2'-hydroxypropiophenone

The ¹H NMR spectrum of 2'-hydroxypropiophenone serves as our primary reference.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
12.0 (approx.)singlet1HAr-OH
7.7 - 6.8multiplet4HAr-H
3.0quartet2H-C(=O)-CH₂ -CH₃
1.2triplet3H-C(=O)-CH₂-CH₃

Table 1: ¹H NMR Data for 2'-hydroxypropiophenone.

Expected ¹H NMR Spectrum of this compound:

The introduction of a chlorine atom at the 5'-position of the aromatic ring will induce predictable changes in the ¹H NMR spectrum. Chlorine is an electron-withdrawing group, which will deshield the neighboring aromatic protons, causing their signals to shift downfield (to a higher ppm value). The splitting pattern of the aromatic region will also be simplified.

Expected Chemical Shift (δ) ppm Multiplicity Integration Assignment
12.0 (approx.)singlet1HAr-OH
7.6doublet1HAr-H (H-6')
7.3doublet of doublets1HAr-H (H-4')
6.9doublet1HAr-H (H-3')
3.0quartet2H-C(=O)-CH₂ -CH₃
1.2triplet3H-C(=O)-CH₂-CH₃

Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule and their electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Comparative Analysis: 2'-hydroxypropiophenone

Chemical Shift (δ) ppm Assignment
207 (approx.)C =O
162 (approx.)Ar-C -OH
136 - 118Ar-C H
118 (approx.)Ar-C -C=O
32 (approx.)-C(=O)-C H₂-CH₃
8 (approx.)-C(=O)-CH₂-C H₃

Table 3: ¹³C NMR Data for 2'-hydroxypropiophenone.[1]

Expected ¹³C NMR Spectrum of this compound:

The chlorine atom will also influence the chemical shifts of the carbon atoms in the aromatic ring. The carbon directly attached to the chlorine (C-5') will be significantly deshielded.

Expected Chemical Shift (δ) ppm Assignment
206 (approx.)C =O
160 (approx.)Ar-C -OH
136, 129, 120, 119Ar-C
125 (approx.)Ar-C -Cl
32 (approx.)-C(=O)-C H₂-CH₃
8 (approx.)-C(=O)-CH₂-C H₃

Table 4: Predicted ¹³C NMR Data for this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental formula.

Expected HRMS Data for this compound:

The molecular formula of this compound is C₉H₉ClO₂. The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2]

  • Calculated Exact Mass ([M+H]⁺ for C₉H₁₀ClO₂⁺): 185.0364

  • Calculated Exact Mass ([M+H+2]⁺ for C₉H₁₀³⁷ClO₂⁺): 187.0335

Observing this isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis:

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, key fragmentations would include the loss of the ethyl group and cleavage of the bond between the carbonyl group and the aromatic ring.

Logical Workflow for Spectroscopic Analysis

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_conclusion Structural Confirmation H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR Provides C-H framework Structure Confirmed Structure of This compound H_NMR->Structure HRMS HRMS C_NMR->HRMS Cross-verifies carbon count C_NMR->Structure Frag Fragmentation Analysis HRMS->Frag Confirms molecular formula HRMS->Structure IR IR Spectroscopy Frag->IR Supports functional groups IR->Structure

Caption: Integrated workflow for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a thin film) or as a liquid (between salt plates).

  • Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Comparative Analysis: this compound and 2'-hydroxypropiophenone

The IR spectra of both compounds will be very similar, with the key functional groups exhibiting characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (hydroxyl)3400-3100Broad
C-H (aromatic)3100-3000Sharp
C-H (aliphatic)3000-2850Sharp
C=O (ketone)1680-1660Strong, sharp
C=C (aromatic)1600-1450Medium to strong
C-Cl (chloro)800-600Medium to strong

Table 5: Key IR Absorptions for this compound.

The presence of a strong, sharp absorption band around 1670 cm⁻¹ is indicative of the conjugated ketone, while the broad absorption above 3100 cm⁻¹ confirms the presence of the hydroxyl group. The C-Cl stretch is often more difficult to assign definitively as it appears in a region with many other signals.

Alternative and Complementary Techniques

While NMR, MS, and IR spectroscopy are the workhorses of structural elucidation, other techniques can provide valuable complementary information.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted aromatic ketone.

  • X-ray Crystallography: For crystalline solids, X-ray crystallography can provide an unambiguous three-dimensional structure of a molecule. However, obtaining single crystals of suitable quality can be a significant challenge.

Experimental Workflow for Structural Elucidation

G cluster_start Sample cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_definitive Definitive Structure cluster_end Conclusion Sample Unknown Compound NMR ¹H & ¹³C NMR Sample->NMR MS HRMS Sample->MS IR IR Spectroscopy NMR->IR Suggests functional groups XRay X-ray Crystallography (if crystalline) NMR->XRay Optional MS->IR Confirms molecular weight MS->XRay Optional UV UV-Vis Spectroscopy IR->UV Cross-validation IR->XRay Optional Structure Confirmed Structure IR->Structure UV->XRay Optional UV->Structure XRay->Structure

Sources

A Comparative Guide to the Chemical Reactivity of 5'-Chloro-2'-hydroxypropiophenone and 2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 5'-Chloro-2'-hydroxypropiophenone and its parent compound, 2'-hydroxypropiophenone. Designed for researchers, scientists, and professionals in drug development, this document elucidates how the introduction of a chloro substituent on the aromatic ring fundamentally alters the molecule's electronic properties and, consequently, its behavior in various chemical transformations. The discussion is grounded in established principles of physical organic chemistry and supported by detailed experimental protocols for verification.

Introduction: Structure and Electronic Profile

2'-hydroxypropiophenone is a versatile bifunctional molecule featuring a phenolic hydroxyl group and a ketone, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The introduction of a chlorine atom at the 5'-position (para to the hydroxyl group and meta to the propionyl group) creates this compound. This single atomic change introduces competing electronic effects that significantly modulate the reactivity of the entire molecule.

This guide will dissect these differences by examining three key areas of reactivity:

  • Electrophilic Aromatic Substitution on the benzene ring.

  • Nucleophilic Reactions at the carbonyl carbon.

  • Acidity and Nucleophilicity of the phenolic hydroxyl group.

Below are the structures of the two compounds under investigation.

Figure 1: Molecular structures of the compared compounds.

Comparative Physicochemical Properties

A baseline comparison of the fundamental physicochemical properties of these molecules is essential for understanding their behavior in a laboratory setting.

Property2'-hydroxypropiophenoneThis compound
CAS Number 610-99-1[3]2892-16-2[4]
Molecular Formula C₉H₁₀O₂[3]C₉H₉ClO₂[4]
Molecular Weight 150.17 g/mol [3]184.62 g/mol [4]
Appearance Colorless to yellow oil/liquidData not specified, likely a solid
Melting Point 20-22 °C[5]35 °C (Boiling Point)
Boiling Point 115 °C at 15 mmHg[5]Not available

The Decisive Role of the Chloro Substituent: An Electronic Analysis

The divergence in reactivity stems from the dual electronic nature of the chlorine atom when attached to an aromatic ring. It exerts two opposing effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. This effect is distance-dependent and deactivates the entire ring, making it less nucleophilic.[6][7]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, particularly to the ortho and para positions.[8]

Crucially, for halogens, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring towards electrophilic attack compared to benzene.[6][8] However, the resonance effect still governs the position of substitution, directing incoming electrophiles to the ortho and para positions.[7][8]

In this compound, the aromatic ring is influenced by three groups:

  • -OH (hydroxyl): A powerful activating, ortho/para-directing group.

  • -C(=O)CH₂CH₃ (propionyl): A deactivating, meta-directing group.[9]

  • -Cl (chloro): A deactivating, ortho/para-directing group.[6][7]

electronic_effects cluster_molecule This compound Ring cluster_effects Substituent Effects cluster_outcome Impact on Reactivity Ring Aromatic Ring Inductive Inductive Effect (-I) Deactivation Overall Ring Deactivation (Slower Electrophilic Substitution) Inductive->Deactivation Resonance Resonance Effect (+R) Direction Ortho/Para Directionality (Regioselectivity) Resonance->Direction Deactivation->Ring Reduces Nucleophilicity Direction->Ring Influences Position of Attack Cl Chloro Group Cl->Inductive Withdraws e⁻ (Stronger) Cl->Resonance Donates e⁻ (Weaker)

Figure 2: Competing electronic effects of the chloro substituent.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

This is where the most significant difference in reactivity is observed.

  • 2'-hydroxypropiophenone: The ring is strongly activated by the hydroxyl group. The directing effects of the -OH (ortho, para) and the propionyl group (meta) are synergistic, strongly favoring substitution at the 5'-position (para to -OH, meta to the ketone). The 3'-position is also activated but is more sterically hindered.

  • This compound: The presence of the deactivating chloro group at the 5'-position makes the entire aromatic ring less electron-rich and therefore less reactive towards electrophiles compared to the non-chlorinated analogue.[6][10] The most activated positions for further substitution (ortho to the -OH group) are the 3' and 6' positions. However, the 6' position is sterically hindered by the adjacent propionyl group. Therefore, electrophilic attack will preferentially occur at the 3'-position.

Predicted Outcome: 2'-hydroxypropiophenone will react significantly faster in electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) than this compound.

Nucleophilic Addition to the Carbonyl Group

The reactivity of the carbonyl group is governed by the electrophilicity of the carbonyl carbon.

  • 2'-hydroxypropiophenone: The electron density of the ring, influenced by the -OH group, has a modest effect on the distant carbonyl carbon.

  • This compound: The strong, electron-withdrawing inductive effect of the chlorine atom reduces electron density across the entire molecule. This withdrawal effect, transmitted through the aromatic system, increases the partial positive charge (δ+) on the carbonyl carbon, making it a harder electrophile.

Predicted Outcome: this compound is expected to be slightly more reactive towards nucleophiles (e.g., Grignard reagents, hydride donors like NaBH₄) at the carbonyl carbon than 2'-hydroxypropiophenone.

Acidity of the Phenolic Hydroxyl Group

The acidity of the phenol is determined by the stability of the corresponding phenoxide conjugate base.

  • 2'-hydroxypropiophenone: The phenoxide is stabilized by resonance with the aromatic ring and the carbonyl group.

  • This compound: The phenoxide conjugate base is significantly more stabilized. The electron-withdrawing chloro group helps to delocalize the negative charge through its inductive effect, making the corresponding phenol more acidic.

Predicted Outcome: this compound will be a stronger acid (have a lower pKa) than 2'-hydroxypropiophenone. This will influence its behavior in base-catalyzed reactions.

Experimental Verification: Comparative Bromination

To provide empirical support for the theoretical predictions regarding electrophilic aromatic substitution, the following protocol for a comparative bromination experiment can be employed. The rationale is to subject both compounds to identical reaction conditions and monitor the reaction progress or compare the yields after a fixed time.

Experimental Workflow

G start Start prep Prepare two identical reaction flasks. Add equimolar amounts of substrate (1 mmol) to each. start->prep sub1 Flask A: 2'-hydroxypropiophenone prep->sub1 sub2 Flask B: This compound prep->sub2 dissolve Dissolve each substrate in 10 mL Glacial Acetic Acid. sub1->dissolve sub2->dissolve reagent Add Bromine (1.1 mmol) in Acetic Acid dropwise at 0-5 °C with stirring. dissolve->reagent Parallel Addition monitor Monitor reaction progress via TLC at t = 15, 30, 60 min. reagent->monitor quench Quench reaction by pouring into ice-cold sodium thiosulfate solution. monitor->quench extract Extract product with Ethyl Acetate (3 x 20 mL). quench->extract workup Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. extract->workup analyze Analyze crude product by ¹H NMR and LC-MS to determine conversion and yield. workup->analyze end End analyze->end

Figure 3: Workflow for comparative bromination experiment.
Detailed Protocol

Objective: To compare the rate and yield of electrophilic bromination for the two substrates under identical conditions.

Materials:

  • 2'-hydroxypropiophenone (Substrate A)

  • This compound (Substrate B)

  • Bromine (Br₂)

  • Glacial Acetic Acid (Solvent)

  • Sodium Thiosulfate (Quenching agent)

  • Ethyl Acetate (Extraction solvent)

  • Brine

  • Anhydrous Sodium Sulfate (Drying agent)

  • Standard laboratory glassware, magnetic stirrers, ice bath.

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, place 1.0 mmol of Substrate A and Substrate B, respectively.

  • Dissolution: Add 10 mL of glacial acetic acid to each flask and stir until the substrate is fully dissolved. Cool both flasks in an ice bath to 0-5 °C.

  • Reagent Addition: Prepare a solution of bromine (1.1 mmol, 1.1 equivalents) in 5 mL of glacial acetic acid. Add this solution dropwise and simultaneously to both flasks over a period of 10 minutes. Ensure the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir at 0-5 °C. Collect a small aliquot from each reaction mixture at 15, 30, and 60 minutes and spot on a TLC plate to monitor the consumption of starting material.

  • Work-up: After 1 hour (or when TLC indicates consumption of the more reactive starting material), quench both reactions by pouring them into separate beakers containing 50 mL of a cold 10% aqueous sodium thiosulfate solution. Stir until the red-brown color of bromine disappears.

  • Extraction: Transfer the quenched mixtures to separating funnels and extract the aqueous layers with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts for each reaction, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the mass of the crude products. Analyze each product by ¹H NMR to confirm the structure and by LC-MS to determine the conversion percentage and relative yield.

Expected Data: The experimental data would likely show a much higher conversion rate and yield for 2'-hydroxypropiophenone (Flask A) compared to this compound (Flask B) within the same timeframe, confirming the deactivating effect of the chloro substituent.

Summary of Comparative Reactivity

Reaction TypeReactivity of 2'-hydroxypropiophenoneReactivity of this compoundUnderlying Reason
Electrophilic Aromatic Substitution HigherLowerThe chloro group's strong inductive effect (-I) deactivates the ring, reducing its nucleophilicity.[6][7]
Nucleophilic Addition (Carbonyl) LowerHigher (Slightly)The chloro group's -I effect increases the electrophilicity of the carbonyl carbon.
Deprotonation (Phenolic -OH) Less Acidic (Higher pKa)More Acidic (Lower pKa)The electron-withdrawing chloro group stabilizes the resulting phenoxide conjugate base.

Conclusion

The substitution of a single hydrogen atom with chlorine at the 5'-position of 2'-hydroxypropiophenone profoundly alters its chemical reactivity. While seemingly a minor structural modification, the potent, electron-withdrawing inductive effect of the chlorine atom is the dominant factor. It leads to a marked decrease in the rate of electrophilic aromatic substitution and a notable increase in the acidity of the phenolic proton. Conversely, this same electronic pull enhances the electrophilicity of the carbonyl carbon, suggesting a slight increase in reactivity towards nucleophiles. This comparative guide underscores the critical importance of understanding substituent effects for any scientist engaged in the rational design of synthetic routes or the development of new chemical entities.

References

  • Title: Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Google Search Result.
  • Title: Reactivity of chlorobenzene and benzene in electrophilic substitutions. (n.d.). ECHEMI.
  • Title: SAFETY DATA SHEET - 2'-Hydroxypropiophenone. (2025). Fisher Scientific.
  • Title: SAFETY DATA SHEET - 2'-Hydroxypropiophenone. (2024). Sigma-Aldrich.
  • Title: Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? (2023). YouTube.
  • Title: CAS 610-99-1: 2′-Hydroxypropiophenone. (n.d.). CymitQuimica.
  • Title: 2'-Hydroxypropiophenone(610-99-1)MSDS Melting Point Boiling Density Storage Transport. (n.d.). GuideChem.
  • Title: aromatic chlorination bromination electrophilic substitution. (n.d.). Doc Brown's Chemistry.
  • Title: 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.
  • Title: Acetophenone | Structure, Functional Group & Deriv
  • Title: 2-Hydroxypropiophenone: A Cornerstone in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: this compound. (n.d.). PubChem.
  • Title: 2'-Hydroxypropiophenone. (n.d.). PubChem.
  • Title: 2'-Hydroxypropiophenone. (n.d.). ChemicalBook.
  • Title: this compound. (n.d.). Biosynth.
  • Title: this compound. (n.d.). Sigma-Aldrich.
  • Title: 2'-Hydroxypropiophenone. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

A Researcher's Guide to the Development and Cross-Reactivity Analysis of Antibodies for 5'-Chloro-2'-hydroxypropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative for Specific Antibodies Against 5'-Chloro-2'-hydroxypropiophenone

This compound is a chemical intermediate with relevance in the synthesis of various pharmaceutical compounds. The ability to accurately detect and quantify this molecule and its derivatives is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Immunoassays, powered by specific antibodies, offer a highly sensitive and specific platform for such analyses. However, the small size of this compound renders it non-immunogenic on its own. Therefore, the generation of a robust immune response necessitates its conjugation to a larger carrier protein, a process central to the development of anti-hapten antibodies.[1][2][3]

The Path to a Specific Antibody: A Custom Development Workflow

The journey to obtaining a high-affinity, specific antibody for a small molecule like this compound is a multi-step process that demands careful planning and execution. The following workflow outlines the key stages, from antigen preparation to antibody purification.

Custom Antibody Development Workflow cluster_AntigenPrep Antigen Preparation cluster_Immunization Immunization & Hybridoma Production cluster_AntibodyProd Antibody Production & Characterization Hapten Synthesis Hapten Synthesis Carrier Conjugation Carrier Conjugation Hapten Synthesis->Carrier Conjugation Linker introduction Purification Purification Carrier Conjugation->Purification Removal of free hapten Immunization Immunization Purification->Immunization Immunogen Titer Monitoring Titer Monitoring Immunization->Titer Monitoring Booster injections Spleen Cell Fusion Spleen Cell Fusion Titer Monitoring->Spleen Cell Fusion Select best responder Hybridoma Selection Hybridoma Selection Spleen Cell Fusion->Hybridoma Selection HAT selection Clonal Expansion Clonal Expansion Hybridoma Selection->Clonal Expansion Positive Clones Antibody Purification Antibody Purification Clonal Expansion->Antibody Purification Ascites or in vitro Characterization Characterization Antibody Purification->Characterization Affinity, Specificity Competitive ELISA for Cross-Reactivity Analysis cluster_Setup Assay Setup cluster_Competition Competitive Binding cluster_Detection Detection Coat Plate Coat microplate with anti-hapten antibody Block Block non-specific binding sites Coat Plate->Block Add Sample Add sample/standard (free hapten) Block->Add Sample Incubate Incubate to allow competition Add Sample->Incubate Add Conjugate Add hapten-enzyme conjugate Add Conjugate->Incubate Wash Wash to remove unbound conjugate Incubate->Wash Add Substrate Add enzyme substrate Wash->Add Substrate Measure Signal Measure colorimetric signal (inversely proportional to hapten concentration) Add Substrate->Measure Signal

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol: Step-by-Step Guide to Competitive ELISA

Materials:

  • Microtiter plates

  • Custom-developed anti-5'-Chloro-2'-hydroxypropiophenone antibody

  • This compound standard

  • Structurally related derivatives for cross-reactivity testing

  • Hapten-enzyme conjugate (e.g., this compound conjugated to Horseradish Peroxidase - HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating: Dilute the anti-5'-Chloro-2'-hydroxypropiophenone antibody in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each of the derivative compounds to be tested.

    • Add 50 µL of each standard or derivative dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted hapten-enzyme conjugate to each well.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free hapten and the hapten-enzyme conjugate for antibody binding.

  • Washing: Wash the plate five times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve and to calculate the cross-reactivity of the antibody with the tested derivatives.

1. Standard Curve Generation:

  • Plot the absorbance values (Y-axis) against the corresponding concentrations of the this compound standard (X-axis) on a semi-logarithmic scale.

  • The resulting curve will be sigmoidal, with the signal decreasing as the concentration of the standard increases.

2. Calculation of IC50:

  • The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀). This value is a measure of the antibody's sensitivity for the target analyte. [4][5] 3. Cross-Reactivity Calculation:

  • Perform the competitive ELISA for each of the derivative compounds to determine their respective IC50 values.

  • The percentage of cross-reactivity (%CR) is calculated using the following formula: [6] %CR = (IC50 of this compound / IC50 of the derivative compound) x 100

Interpretation of Results:

A high %CR value indicates that the antibody has a strong affinity for the derivative, signifying significant cross-reactivity. Conversely, a low %CR value suggests that the antibody is highly specific for this compound.

Comparative Analysis of Potential Cross-Reactants

To thoroughly assess the specificity of a newly developed antibody, a panel of structurally related compounds should be tested. The selection of these compounds should be based on their structural similarity to this compound.

Caption: Structural relationships between the target analyte and potential cross-reactants.

Example Data Table for Cross-Reactivity Analysis:

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundC₉H₉ClO₂10100
2'-hydroxypropiophenoneC₉H₁₀O₂10010
5'-Bromo-2'-hydroxypropiophenoneC₉H₉BrO₂2540
5'-Chloro-2'-methoxypropiophenoneC₁₀H₁₁ClO₂>1000<1
4'-Chloro-2'-hydroxypropiophenoneC₉H₉ClO₂5002

Note: The IC50 and Cross-Reactivity values in this table are hypothetical and for illustrative purposes only.

Conclusion: A Pathway to Reliable Immunoassays

The development of specific antibodies against this compound and its derivatives is an achievable goal for dedicated researchers. By following a systematic approach that encompasses careful hapten-carrier conjugate design, a robust immunization strategy, and a thorough cross-reactivity analysis using competitive ELISA, it is possible to generate high-quality antibodies that can serve as reliable reagents in a variety of immunoassay formats. This guide provides the foundational knowledge and practical protocols to embark on this endeavor, ultimately enabling more precise and reliable quantification of these important chemical entities in research and development.

References

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]
  • Mauriz, E., & Calle, A. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • Rosenberg, A. S. (2006). The effect of haptens on protein-carrier immunogenicity. Immunology, 118(3), 329-337.
  • Creative Biolabs. (n.d.).
  • GenScript. (n.d.). Custom Monoclonal Antibody Development Services. [Link]
  • Mishra, R. K., et al. (2011). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 368(1-2), 32-39.
  • Tüdős, A. J., & Pungor, E. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. International Journal of Molecular Sciences, 22(19), 10529.
  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.
  • Kaur, J., et al. (2015). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Food Analytical Methods, 8(7), 1735-1744.
  • Biomatik. (2022, June 10). Steps for Custom Antibody Production. [Link]
  • Chiba, P., et al. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789-2793.
  • EuroMAbNet. (n.d.).
  • Abyntek. (2023, July 10). A New standardized protocol for the production of custom antibodies. [Link]
  • Gevorkyan, H., et al. (2025). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice.
  • Zherdev, A. V., & Dzantiev, B. B. (2021).
  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. [Link]
  • Akgönüllü, S., et al. (2017). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Toxins, 9(11), 350.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
  • Ecker, G., et al. (1999). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology, 56(4), 791-796.
  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. [Link]
  • Boster Biological Technology. (2025, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. [Link]
  • Zherdev, A. V., & Dzantiev, B. B. (2021).
  • ResearchGate. (n.d.). Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of the mAb for DON, HT-2 toxin, 15-acetyl-DON, and nivalenol. [Link]
  • Wang, Y., et al. (2021). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry, 12(8), 1365-1375.

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Chloro-2'-hydroxypropiophenone (CAS No: 2892-16-2) is a substituted acetophenone derivative that serves as a key intermediate and building block in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its molecular structure, featuring a chlorinated aromatic ring, a hydroxyl group, and a ketone, presents unique analytical challenges and opportunities. The accurate and precise characterization of this compound is paramount for ensuring the quality, purity, and consistency of downstream products.[4][5]

This guide provides a head-to-head comparison of the principal analytical techniques used for the characterization of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to provide an in-depth analysis grounded in field experience. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for this critical chemical intermediate.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1][6]
Molecular Weight 184.62 g/mol [1][2][6]
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)propan-1-one[6][7]
Appearance Solid[8]
Melting Point ~35 °C[2][8]

Logical Workflow for Analytical Method Selection

The choice of an analytical technique is purpose-driven. The following workflow illustrates a logical approach to selecting the appropriate method based on the analytical goal.

G Start Define Analytical Goal Goal_ID Structural ID & Elucidation Start->Goal_ID  What is the molecule's structure? Goal_Quant Quantification & Purity Start->Goal_Quant  What is its concentration/purity? Goal_Func Functional Group ID Start->Goal_Func  What functional groups are present? NMR NMR Spectroscopy (¹H, ¹³C) Goal_ID->NMR MS Mass Spectrometry (e.g., GC-MS) Goal_ID->MS FTIR FTIR Spectroscopy Goal_ID->FTIR HPLC HPLC-UV Goal_Quant->HPLC GC GC-FID/MS Goal_Quant->GC Goal_Func->FTIR

Caption: Workflow for selecting an analytical technique.

Head-to-Head Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Primary Application: Quantification of the active ingredient, purity assessment, and impurity profiling.

Expertise & Experience: HPLC is the workhorse for quality control in the pharmaceutical industry due to its high resolution, sensitivity, and robustness for non-volatile compounds. For this compound, a reversed-phase (RP-HPLC) method is the logical starting point. The molecule's moderate polarity makes it ideal for retention on a non-polar stationary phase like C18. The presence of the chromophore (the substituted aromatic ring) allows for sensitive detection using a UV-Vis detector.[9] The selection of a buffered mobile phase is critical to ensure peak shape and retention time reproducibility, as the phenolic hydroxyl group's ionization state is pH-dependent.

Trustworthiness: A validated HPLC method provides documented evidence of its suitability for the intended purpose.[5][10] Key validation parameters according to ICH Q2(R1) guidelines include accuracy, precision, specificity, linearity, and range.[10][11]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (e.g., ACN:Buffer) SystemSuitability System Suitability Test (Inject Standard) MobilePhase->SystemSuitability Standard Standard Solution Prep (Known Concentration) Standard->SystemSuitability Sample Sample Solution Prep (Dissolve & Filter) Injection Inject Sample & Standards Sample->Injection SystemSuitability->Injection If Pass Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (at λmax) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (from Standards) Integration->Calibration Quantification Quantify Analyte & Impurities Calibration->Quantification

Caption: A typical workflow for quantitative HPLC analysis.

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[9]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (for pH adjustment)

    • Reference standard of this compound

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum, typically around 230-260 nm for this class of compounds.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the sample to a target concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Analysis and Calculation:

    • Perform a system suitability test by injecting the middle concentration standard multiple times. Check for repeatability of retention time and peak area (RSD < 2%).

    • Inject the prepared standard and sample solutions.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. Purity is determined by the area percentage of the main peak relative to all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Application: Identification and quantification of the main component and any volatile or semi-volatile impurities.

Expertise & Experience: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for thermally stable and volatile compounds.[9] this compound is sufficiently volatile for GC analysis. The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries (like NIST) or by interpreting the fragmentation pattern. The phenolic hydroxyl group can sometimes lead to peak tailing on standard GC columns; if this is observed, derivatization (e.g., silylation) can be employed to improve peak shape and thermal stability, though it may not be strictly necessary.

Trustworthiness: The specificity of GC-MS is extremely high. The retention time provides one level of identification, while the mass spectrum provides a second, highly specific confirmation. For quantitative analysis, validation principles similar to HPLC are applied.[11]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole). A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

  • Reagents and Materials:

    • Dichloromethane or Ethyl Acetate (GC grade)

    • Reference standard of this compound

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Preparation of Solutions:

    • Standard/Sample Solution: Dissolve a small amount of the sample (~1 mg) in 1 mL of dichloromethane.

  • Analysis:

    • Inject 1 µL of the prepared solution.

    • Identify the main peak by its retention time and by comparing its mass spectrum with a reference or library spectrum. The molecular ion (M⁺) should be observable at m/z 184/186 (due to the chlorine isotope pattern), with characteristic fragments corresponding to the loss of the ethyl group (M-29) and other fragments.

    • Identify impurity peaks by searching their mass spectra against the NIST library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Primary Application: Unambiguous structural elucidation and confirmation.

Expertise & Experience: NMR is the gold standard for determining molecular structure. For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see signals for the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the phenolic hydroxyl proton. ¹³C NMR provides information on the number of chemically distinct carbon atoms. The combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) allows for the complete and definitive assignment of the structure.

Trustworthiness: NMR is a primary analytical method. The data obtained is directly related to the molecular structure without the need for calibration against a reference standard (for structural confirmation purposes).

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Expected signals include:

      • A triplet around 1.2 ppm (CH₃ of the ethyl group).

      • A quartet around 3.0 ppm (CH₂ of the ethyl group).

      • Aromatic protons in the range of 6.8-7.8 ppm. The specific splitting pattern (e.g., doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern on the ring.

      • A broad singlet for the phenolic OH, which can be exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.

    • Acquire a ¹³C NMR spectrum. Expected signals include:

      • Aliphatic carbons for the ethyl group (~8 ppm for CH₃ and ~36 ppm for CH₂).

      • Aromatic carbons (~118-160 ppm).

      • A carbonyl carbon (C=O) downfield (~205 ppm).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze the chemical shifts and coupling constants to confirm the connectivity and substitution pattern of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Primary Application: Identification of functional groups present in the molecule.

Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[6] It serves as a quick identity check. For this compound, the IR spectrum will be dominated by characteristic absorbances for the hydroxyl (O-H), carbonyl (C=O), aromatic (C=C and C-H), and carbon-chlorine (C-Cl) bonds. The position of the carbonyl stretch can be indicative of conjugation and hydrogen bonding with the adjacent hydroxyl group.

Trustworthiness: While highly reliable for functional group identification, FTIR is not typically used for quantification. It is an excellent qualitative tool, and the resulting spectrum serves as a fingerprint for the compound, which can be compared against a reference spectrum for identity confirmation.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or materials for preparing a KBr pellet.

  • Sample Preparation:

    • ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

    • KBr Pellet: Mix a small amount of sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands:

      • ~3200-3500 cm⁻¹ (broad): O-H stretching from the phenolic group.

      • ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

      • ~1640-1660 cm⁻¹ (strong): C=O stretching of the ketone, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding.

      • ~1450-1600 cm⁻¹: C=C stretching from the aromatic ring.

      • ~1000-1100 cm⁻¹: C-Cl stretching.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeSample TypeDestructive?QuantitationKey Strengths & Weaknesses
HPLC-UV Quantification, PuritySolutionNoYes (Primary)Strengths: High precision, robust, excellent for purity/impurity profiling.[9] Weaknesses: Less definitive for structural ID than MS/NMR.
GC-MS Identification, QuantificationVolatile/Semi-volatileYesYes (Secondary)Strengths: High specificity and sensitivity, excellent for volatile impurities. Weaknesses: Requires thermal stability, potential for peak tailing.
NMR Structural ElucidationSolutionNoYes (qNMR)Strengths: Unambiguous structure determination, primary method. Weaknesses: Lower sensitivity, higher instrument cost.
FTIR Functional Group IDSolid/LiquidNoNoStrengths: Fast, simple, provides a molecular fingerprint.[6] Weaknesses: Provides limited structural information, not quantitative.

Conclusion

The analysis of this compound requires a multi-faceted approach, with the choice of technique dictated by the analytical objective.

  • For routine quality control, purity assessment, and quantification , RP-HPLC is the method of choice due to its precision, accuracy, and robustness.

  • For unambiguous structural confirmation and elucidation , NMR spectroscopy is indispensable.

  • For identifying volatile impurities and for orthogonal identity confirmation , GC-MS provides excellent specificity and sensitivity.

  • For a rapid identity check and confirmation of functional groups , FTIR spectroscopy is a simple and effective tool.

In a regulated drug development environment, these techniques are used synergistically. FTIR and NMR are used to confirm the structure of a reference standard, which is then used to develop and validate a robust HPLC method for routine quantification and purity testing of all subsequent batches. GC-MS may be employed to investigate specific volatile impurities that are not amenable to HPLC analysis. By understanding the strengths and limitations of each technique, researchers can confidently ensure the quality and integrity of their materials.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • PubChem. (n.d.). This compound.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
  • PharmaTutor. (2012).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • ResearchGate. (n.d.). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]
  • Oriental Journal of Chemistry. (1998). Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. [Link]
  • SpectraBase. (n.d.). 3'-Chloro-2'-hydroxypropiophenone [FTIR]. [Link]
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5'-Chloro-2'-hydroxypropiophenone: Assessing Reproducibility of Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5'-Chloro-2'-hydroxypropiophenone, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth, objective comparison of the primary published methods for its synthesis, focusing on reproducibility, practicality, and the underlying chemical principles. The information presented herein is a synthesis of published data and expert insights, intended to empower fellow scientists to make informed decisions in their synthetic endeavors.

The compound, this compound, is chemically identified as 1-(5-chloro-2-hydroxyphenyl)propan-1-one, with the CAS Number 2892-16-2.[1][2][3] Its structure combines a chlorinated phenol with a propiophenone moiety, making it a versatile precursor for a range of more complex molecules.

Comparative Analysis of Synthetic Strategies

Two principal synthetic routes dominate the literature for the preparation of this compound: the Fries Rearrangement of 4-chlorophenyl propionate and the Friedel-Crafts Acylation of 4-chlorophenol. This guide will dissect each method, offering a detailed, reproducible protocol and a critical assessment of its strengths and weaknesses.

Method 1: The Fries Rearrangement of 4-Chlorophenyl Propionate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[4] In this case, the acyl group from 4-chlorophenyl propionate migrates to the aromatic ring to form the desired product. The reaction is known to be ortho- and para-selective, with reaction conditions influencing the isomeric ratio.[4]

The reaction proceeds through the formation of an acylium ion intermediate generated by the interaction of the phenolic ester with a Lewis acid, typically aluminum chloride (AlCl₃). This electrophilic acylium ion then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para substitution) is often temperature-dependent. Higher temperatures generally favor the thermodynamically more stable ortho-isomer due to chelation of the Lewis acid between the hydroxyl and carbonyl groups.

Diagram of the Fries Rearrangement Pathway

Fries_Rearrangement Start 4-Chlorophenyl Propionate Intermediate1 Acylium Ion Intermediate Start->Intermediate1 + AlCl₃ Product This compound Intermediate1->Product Intramolecular Electrophilic Attack (ortho) Side_Product Para-isomer Intermediate1->Side_Product Intramolecular Electrophilic Attack (para) Catalyst AlCl₃ Catalyst->Start

Caption: Fries Rearrangement pathway for this compound synthesis.

Materials:

  • 4-Chlorophenyl propionate (starting material)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).

  • Solvent and Reactant Addition: Add nitrobenzene as the solvent. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of 4-chlorophenyl propionate (1.0 eq) in nitrobenzene.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 5M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

ParameterFries Rearrangement
Reported Yield Variable, typically 40-60%
Purity Good to excellent after chromatography
Key Challenges Strict anhydrous conditions required. Formation of the para-isomer as a significant side product. The work-up can be challenging due to the large amount of AlCl₃.
Advantages Utilizes a commercially available starting material. The reaction is a classic and well-understood transformation.
Method 2: Friedel-Crafts Acylation of 4-Chlorophenol

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the direct introduction of an acyl group onto an aromatic ring.[5][6][7][8] For the synthesis of this compound, this involves the reaction of 4-chlorophenol with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[5][6] One literature source reports an 82% yield for the acylation of p-chlorophenol with propionic acid using boron trifluoride (BF₃) in a sealed tube at 150°C for 5 hours.[3]

Similar to the Fries rearrangement, the Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃ or BF₃) activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 4-chlorophenol ring. The hydroxyl group of the phenol is a strong ortho-, para-director, and the acylation is expected to occur primarily at the position ortho to the hydroxyl group due to steric hindrance from the chlorine atom at the para position.

Diagram of the Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation Start 4-Chlorophenol + Propionyl Chloride Intermediate1 Acylium Ion Start->Intermediate1 + Lewis Acid Product This compound Intermediate1->Product Electrophilic Aromatic Substitution Side_Product Di-acylated products (minor) Product->Side_Product Further Acylation (possible) Catalyst Lewis Acid (e.g., AlCl₃, BF₃) Catalyst->Start

Caption: Friedel-Crafts Acylation pathway for this compound synthesis.

Materials:

  • 4-Chlorophenol

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 5% solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add propionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of 4-chlorophenol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with 5% NaOH solution to remove any unreacted phenol, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain pure this compound.

ParameterFriedel-Crafts Acylation
Reported Yield Generally higher than Fries, potentially up to 82%[3]
Purity Good to excellent after chromatography
Key Challenges Requires a larger excess of the Lewis acid catalyst. The starting 4-chlorophenol can be somewhat deactivated towards acylation. Potential for di-acylation as a side reaction.
Advantages More direct route. Potentially higher yielding. The regioselectivity is generally well-controlled.

Comparative Summary and Expert Recommendations

FeatureFries RearrangementFriedel-Crafts Acylation
Starting Material 4-Chlorophenyl propionate4-Chlorophenol & Propionyl Chloride
Catalyst Lewis Acid (e.g., AlCl₃)Lewis Acid (e.g., AlCl₃, BF₃)
Typical Yield 40-60%60-82%
Main Byproduct Para-isomerUnreacted starting materials, minor di-acylated products
Reproducibility Moderate; sensitive to conditionsGood; a more direct and often higher-yielding route
Recommendation A viable but potentially lower-yielding alternative.Recommended Method for higher yield and more direct synthesis.

Characterization of this compound

Independent of the synthetic method chosen, rigorous characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the quartet and triplet of the ethyl group, and a downfield singlet for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the chloro and hydroxyl substituents), and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption around 1650 cm⁻¹ and a broad hydroxyl (O-H) stretching band in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of a chlorine atom.

Conclusion

Both the Fries rearrangement and Friedel-Crafts acylation are established methods for the synthesis of this compound. While the Fries rearrangement offers a classic approach, the Friedel-Crafts acylation of 4-chlorophenol is the recommended method for achieving higher yields and a more direct synthetic route.

Successful and reproducible synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture when using Lewis acid catalysts, and meticulous purification of the final product. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to confidently and efficiently synthesize this important chemical intermediate.

References

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(72), 41244–41288. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Friedel–Crafts reaction. (2024, January 5). In Wikipedia. [Link]
  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • Balaji, S., Manikandan, V., Senbagam, R., & Thirunarayanan, G. (2018). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses, 95, 486-501. [Link]
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2019). Universal Journal of Chemistry, 7(1), 1-10. [Link]
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731. [Link]
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives.
  • ResearchGate. (n.d.). Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl) sulfanyl-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydes 2a–e, and 5-(allyl/benzyl)sulfanyl-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehydes 2f–g.
  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • ResearchGate. (n.d.). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C.

Sources

The Digital Twin vs. The Bench: A Comparative Guide to 5'-Chloro-2'-hydroxypropiophenone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the dialogue between in-silico modeling and experimental data is paramount. This guide provides a deep dive into this synergy, centered on the molecule 5'-Chloro-2'-hydroxypropiophenone. We will explore how computational predictions stack up against real-world experimental findings, offering a critical perspective for researchers, scientists, and drug development professionals on leveraging both domains for accelerated discovery.

Introduction to this compound: A Molecule of Interest

This compound is a halogenated aromatic ketone. Its structure, featuring a hydroxyl group ortho to the keto group and a chlorine atom on the phenyl ring, makes it an interesting candidate for various applications, including as a building block in the synthesis of more complex molecules like chalcones and flavonoids, which are known for their diverse biological activities.[1][2] The presence of the chlorine atom can significantly influence its electronic properties, lipophilicity, and metabolic stability, making a thorough characterization essential.

This guide will navigate the comparison of its predicted and experimentally-derived properties, highlighting the strengths and limitations of each approach.

Part 1: The In-Silico Approach - Predicting Molecular Behavior

In-silico modeling offers a rapid and cost-effective means to predict the physicochemical and biological properties of a molecule before its synthesis or experimental testing. These computational methods are foundational in modern drug discovery for triaging candidates and focusing laboratory resources.

Predicting Physicochemical Properties

Computational tools can provide valuable estimates of a molecule's fundamental properties. For this compound, publicly available databases like PubChem offer a suite of predicted properties.[3]

PropertyPredicted ValueSource
Molecular Weight 184.62 g/mol PubChem[3]
Molecular Formula C₉H₉ClO₂PubChem[3]
XLogP3 3.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 2PubChem[3]
Topological Polar Surface Area 37.3 ŲPubChem[3]

These predicted values suggest that this compound has good oral bioavailability characteristics according to Lipinski's Rule of Five.

In-Silico Workflow for Property Prediction

A typical computational workflow for characterizing a small molecule like this compound involves several stages, from initial structure representation to the prediction of complex biological interactions.

cluster_input Input cluster_modeling In-Silico Modeling cluster_output Predicted Outputs a 2D Structure of This compound b 3D Structure Generation & Energy Minimization a->b SMILES/InChI c Quantum Mechanical Calculations (DFT) b->c Optimized Geometry d Molecular Docking & Virtual Screening b->d Ligand Preparation e Physicochemical Properties (LogP, PSA, etc.) c->e f Spectroscopic Data (NMR, IR) c->f g Biological Activity & Potential Targets d->g

Figure 1: A generalized workflow for the in-silico analysis of a small molecule.

Predicting Spectroscopic Properties: The Case of NMR
Predicting Biological Activity

Given that this compound is a precursor to chalcones and other flavonoids, it is plausible to hypothesize its potential biological activities based on these derivatives.[1][2] In-silico molecular docking could be employed to screen this compound against a panel of known protein targets for chalcones, such as cyclooxygenase (COX) enzymes, kinases, or microbial enzymes.[5] The antimicrobial and antifungal activities of structurally related chlorinated phenolic compounds further support the potential for this molecule to exhibit such properties.[1][5][6]

Part 2: Experimental Validation - Ground Truth from the Laboratory

Experimental data provides the definitive characterization of a molecule. The synthesis and subsequent analysis of this compound are crucial for validating in-silico predictions and uncovering unforeseen properties.

Synthesis of this compound

A common method for the synthesis of hydroxypropiophenones is through the Fries rearrangement of the corresponding phenyl propionate or via Friedel-Crafts acylation. A documented method involves the acylation of p-chlorophenol with propionic acid in the presence of boron trifluoride.[7]

Protocol for Synthesis (Conceptual):

  • Combine 4-chlorophenol and propionic acid in a suitable solvent.

  • Introduce a Lewis acid catalyst, such as boron trifluoride, under controlled temperature conditions.

  • Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and unreacted starting materials.

  • Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

Experimental Workflow for Characterization and Bio-activity Screening

Once synthesized and purified, the compound undergoes a rigorous characterization and screening process.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation a Chemical Synthesis of This compound b Purification (Chromatography/Recrystallization) a->b c NMR Spectroscopy (¹H, ¹³C) b->c d Mass Spectrometry b->d e X-ray Crystallography (if crystalline solid) b->e f Antimicrobial Assays (MIC/MBC) b->f g Antifungal Assays (MIC/MFC) b->g h Enzyme Inhibition Assays b->h

Figure 2: A general experimental workflow for the characterization and biological screening of a synthesized compound.

Experimental Data for Related Compounds

Part 3: The Comparative Analysis - Where Models Meet Reality

This section directly compares the in-silico predictions with experimental data (using analogs where necessary) to assess the accuracy and utility of the computational models.

Spectroscopic Data Comparison

A direct comparison of predicted versus experimental NMR data for this compound is not possible due to the lack of published experimental spectra. However, we can infer the expected regions for the proton and carbon signals based on the structure and data from similar compounds like 2'-hydroxypropiophenone and its chlorinated analogs.[10][11]

FeatureIn-Silico Prediction (DFT-based, qualitative)Experimental Data (Analog-based Inference)
Aromatic Protons Multiple signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting patterns dictated by the substitution.Expected to show three distinct signals in the aromatic region, with coupling patterns reflecting their relative positions.
Ethyl Group Protons A quartet for the CH₂ group and a triplet for the CH₃ group.A quartet and a triplet are expected, characteristic of an ethyl group.
Hydroxyl Proton A broad singlet, chemical shift highly dependent on solvent and concentration.A broad, exchangeable singlet, likely in the downfield region.
Carbonyl Carbon A signal in the downfield region, typically >190 ppm.The carbonyl carbon of the related chalcone appears around 193 ppm.[9]
Aromatic Carbons Six distinct signals expected in the aromatic region (approx. 115-160 ppm).The aromatic carbons of the related chalcone show a range of chemical shifts in this region.[9]
Biological Activity Comparison
Activity TypeIn-Silico Prediction (Hypothesis-driven)Experimental Evidence (Inference from related compounds)
Antimicrobial Potential activity based on structural alerts and similarity to other chlorinated phenols.Related chlorinated flavonoids and sulfonamides show moderate to good antimicrobial activity.[1][5]
Antifungal Possible activity, as many flavonoids and chalcones exhibit antifungal properties.Some related chalcones show weak to moderate antifungal activity.[1] Other related compounds have demonstrated more potent antifungal effects.[6]

The divergence between in-silico predictions and experimental reality can arise from several factors, including the limitations of the computational models, the specific experimental conditions, and the inherent complexity of biological systems.

Part 4: A Synergistic Future - Integrating In-Silico and Experimental Workflows

The most powerful approach to chemical research and drug discovery is not a choice between in-silico and experimental methods, but rather their intelligent integration.

a In-Silico Design & Virtual Screening b Selection of High-Priority Candidates a->b c Chemical Synthesis b->c d Experimental Characterization & Biological Screening c->d e Data Analysis & Comparison d->e e->b Lead Optimization f Model Refinement & New Hypotheses e->f f->a Iterative Cycle

Figure 3: An integrated, iterative workflow combining in-silico and experimental approaches.

This iterative cycle allows for the rapid exploration of chemical space computationally, followed by the targeted synthesis and testing of the most promising candidates. The experimental results then provide crucial feedback for refining the computational models, leading to more accurate predictions in subsequent rounds of discovery.

Conclusion

The case of this compound illustrates both the promise and the current limitations of in-silico and experimental approaches. While computational methods provide a valuable starting point for predicting properties and generating hypotheses, experimental validation remains the gold standard. For molecules with limited published data, a combination of in-silico predictions and inferences from closely related, well-characterized compounds can provide a robust framework for guiding further research. By embracing a synergistic workflow, the scientific community can accelerate the pace of discovery and innovation in chemistry and drug development.

References

  • Balaji, S., Manikandan, V., Senbagam, R., & Thirunarayanan, G. (n.d.). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate.
  • Balaji, S., Manikandan, V., Senbagam, R., & Thirunarayanan, G. (n.d.). 13 C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate.
  • SpectraBase. (n.d.). 4'-Chloro-2'-hydroxypropiophenone. Wiley.
  • PubChem. (n.d.). 2'-Hydroxypropiophenone. National Center for Biotechnology Information.
  • Campos, R. O., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 2975.
  • Usman, M., et al. (2020). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Applied Chemistry, 13(7), 28-33.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 55, 364-373.
  • Li, Y., et al. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Journal of Fungi, 9(6), 643.
  • Velázquez-González, C., et al. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Plants, 10(11), 2379.
  • Bnouni, H., et al. (2021). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 26(23), 7318.
  • ResearchGate. (n.d.). In vivo protective efficacy of compounds 2, 5c and azoxystrobin against S. sclerotiorum on rape leaves.
  • Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate.
  • da Silva, A. C. S., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A, 86(5), 181-193.
  • Al-Hujran, T. A., & El-Emam, A. A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1149.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5'-Chloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical byproducts we generate. 5'-Chloro-2'-hydroxypropiophenone, a halogenated phenolic compound, requires meticulous handling not only during use but, critically, through its entire lifecycle to final disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven safety practices. The causality behind each step is explained to ensure a deep, functional understanding of the process.

Part 1: Hazard Profile and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. This knowledge forms the basis for its classification as hazardous waste and dictates the necessary safety and handling protocols.

1.1. Intrinsic Hazards of this compound

This compound (CAS No. 2892-16-2) is classified under the Globally Harmonized System (GHS) with several key hazards.[1][2] It is known to cause significant skin and eye irritation and may lead to respiratory irritation upon inhalation.[1][2] The presence of a chlorine atom on the benzene ring places it in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and toxicity.[3][4]

1.2. Regulatory Classification: Why This is Hazardous Waste

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] this compound waste falls under RCRA's purview for two primary reasons:

  • Characteristic Waste: Its irritant properties mean it could be classified as a hazardous waste by characteristic if it meets specific criteria.

  • Halogenated Organic Compound (HOC): The EPA regulates the land disposal of HOCs, requiring specific treatment methods before they can be disposed of.[7][8]

Therefore, any material contaminated with this compound, including stock solutions, reaction mixtures, and used personal protective equipment (PPE), must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [1][9]

Property Identifier/Classification Source
CAS Number 2892-16-2[10]
Molecular Formula C₉H₉ClO₂[2]
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Waste Category Halogenated Organic Compound[7][8]
Disposal Prohibition Do not empty into drains[1][9]

Part 2: The Disposal Workflow: From Benchtop to Final Manifest

The proper disposal of this compound is a multi-stage process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

G A Point of Generation (Fume Hood / Benchtop) B Waste Segregation (Halogenated vs. Non-Halogenated) A->B Crucial First Step C Select Compatible Container (Glass or HDPE) B->C Avoid Mixing D Properly Label Container ('Hazardous Waste' + Contents) C->D E Accumulate in SAA (Satellite Accumulation Area) D->E Keep Container Closed F Container Full (<= 90%) Request Pickup E->F Monitor Fill Level G Transfer to CAA (Central Accumulation Area) F->G EHS/Safety Office H Final Disposal (Licensed Waste Vendor) G->H Manifest & Transport

Caption: Disposal workflow for this compound.

Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)

Before generating the waste, ensure you have the correct disposal supplies on hand. This prevents the dangerous accumulation of waste in improper containers.

  • Required PPE: At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[1][11] All handling of the solid compound and its solutions, including waste consolidation, should be performed inside a certified chemical fume hood to mitigate inhalation risks.[9]

Step 2: In-Lab Waste Collection and Segregation

This is the most critical phase for the individual researcher. Errors here can lead to hazardous reactions, regulatory fines, and costly repackaging efforts.

  • Protocol for Waste Segregation:

    • Designate a Halogenated Waste Stream: Establish a specific waste container solely for halogenated organic compounds. This compound and any solvents (like methylene chloride or chloroform) used with it belong in this container.[12]

    • Prevent Commingling: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[12] Disposal costs for halogenated streams are significantly higher, and mixing contaminates the entire volume.[12] Furthermore, do not mix this waste with acids, bases, or oxidizers to prevent dangerous chemical reactions.[13]

    • Solid vs. Liquid Waste:

      • Liquid Waste: Collect all solutions containing this compound in a designated, compatible liquid waste container.

      • Solid Waste: Collect contaminated solids (e.g., pipette tips, gloves, weigh paper) in a separate, clearly labeled bag or container designated for halogenated solid waste.[9][14] This prevents sharps from puncturing liquid containers and simplifies the disposal process for your institution's safety office.

Step 3: Container Selection and Labeling

Proper containment and identification are mandated by law.[15]

  • Protocol for Container Management:

    • Choose a Compatible Container: For liquid waste, use a clean, sealable container made of borosilicate glass or high-density polyethylene (HDPE).[6][16] Ensure the container has a screw-top cap that can be securely closed. The container must be in good condition, free from cracks or leaks.[17]

    • Label Before Use: Affix a "Hazardous Waste" label to the container before adding any waste.[12][15]

    • Complete the Label: Clearly list all chemical constituents by their full name (no abbreviations) and estimate their percentage composition.[16] For example: "this compound (5%), Methanol (95%)". Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be legally collected.[15][16]

  • Protocol for SAA Management:

    • Location: The SAA must be under the direct control of the researcher generating the waste.[16] This could be a designated section of a fume hood or a secondary containment tray on a bench.

    • Keep Containers Closed: Waste containers must remain tightly capped at all times, except when you are actively adding waste.[12][17] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Use Secondary Containment: Place your waste container inside a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.

    • Monitor Volume: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[6]

Part 3: Final Removal and Disposal

Once a waste container is full, it must be transferred to your institution's central waste holding facility for ultimate disposal by a licensed contractor.

  • Protocol for Final Removal:

    • Request Pickup: Follow your institution's specific procedure for having hazardous waste collected by the Environmental Health & Safety (EHS) office. This typically involves an online or paper form.

    • Ensure Proper Labeling: Double-check that the label is complete and accurate before the scheduled pickup.

    • Documentation: EHS will manage the final manifest and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). This facility will use high-temperature incineration or another approved method to destroy the halogenated organic compounds in an environmentally sound manner.

G cluster_0 Waste Characterization cluster_1 Segregation Decision A Is the waste this compound or contaminated with it? B YES: Treat as Hazardous Waste A->B D Is the waste mixed with NON-HALOGENATED solvents? B->D Proceed C Place in HALOGENATED Organic Waste Container D->C NO E STOP! Consult EHS Immediately. Do Not Mix. D->E YES

Caption: Decision tree for waste segregation.

By adhering to these procedures, you contribute to a culture of safety, protect the environment, and ensure that your laboratory remains in full compliance with federal and local regulations.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • Safety Data Sheet for 2'-Hydroxypropiophenone. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 5'-Chloro-2'-hydroxyacetophenone. (2024). Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Material Safety Data Sheet for 2-Chloroacetophenone. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safety Data Sheet for 2'-Hydroxypropiophenone. (2025). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Watson International.
  • This compound. (n.d.). PubChem.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (n.d.). Research Safety Affairs.
  • Safety Data Sheet. (2024). Fisher Scientific.
  • List of Halogenated Organic Compounds Regulated Under 268.32. (n.d.). Regulations.gov.
  • Removal of chlorinated phenolic compounds from the environment and desulfurization of oil with carbon nanoporous. (n.d.).
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). EPA.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC - NIH.
  • How can I dispose phenol? (2015). ResearchGate.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Halogenated Solvents in Laboratories. (2021). Campus Operations, Temple University.
  • Degradation of Chlorinated Phenolic Compounds Occurring in Pulp Mill Effluents. (1988). Water Science & Technology.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • RCRA. (n.d.). Environmental Health and Safety - Case Western Reserve University.
  • This compound. (2023). ChemicalBook.

Sources

A Senior Application Scientist's Guide to Handling 5'-Chloro-2'-hydroxypropiophenone: Essential PPE and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. 5'-Chloro-2'-hydroxypropiophenone, a valuable ketone intermediate, requires meticulous handling. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind essential personal protective equipment (PPE) and operational protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

Hazard Analysis: Understanding the 'Why'

This compound (C₉H₉ClO₂) is classified with specific hazards that directly inform our PPE strategy. Understanding the causality behind these risks is the first step toward mitigating them.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

  • H302: Harmful if swallowed [1]

These classifications are not abstract warnings; they are directives. Skin and eye irritation mean that direct contact can lead to inflammation, redness, or more severe damage.[2][3] The potential for respiratory irritation necessitates strict control over airborne particles or vapors.[2]

Core PPE Requirements: Your First Line of Defense

Your PPE is the most critical barrier between you and the chemical. The selection must be deliberate and based on the specific reactivity of this aromatic ketone.

Hand Protection: Beyond the Standard Nitrile

While nitrile gloves are ubiquitous in labs, their effectiveness against specific organic solvents, especially ketones, can be limited over prolonged exposure. For handling this compound, a more robust glove strategy is required.

  • Primary Recommendation: Butyl or Polyvinyl Alcohol (PVA) gloves are recommended for extended handling or in situations with a high risk of splash. Butyl rubber offers excellent resistance to ketones.[4] PVA gloves also provide exceptional protection against a wide range of aggressive solvents, including ketones, but are not suitable for use with water-based solutions.[5]

  • For Short-Duration Tasks: For brief, low-risk handling (e.g., weighing small quantities inside a ventilated enclosure), double-gloving with a high-quality nitrile glove may be acceptable. However, any sign of degradation requires immediate removal and replacement.

Glove TypeRecommended Use CaseKey Considerations
Butyl Rubber Handling large volumes, direct immersion risk, cleaning spillsExcellent resistance to ketones and corrosive acids.[4]
PVA Coated Operations involving ketones and other organic solventsOutstanding chemical resistance but degrades with water.[5]
Nitrile Quick, non-immersive tasks (e.g., weighing)Check for breakthrough time; not ideal for prolonged contact.
Natural Rubber/Latex Not RecommendedGenerally poor resistance against organic solvents and ketones.[6]
Eye and Face Protection: A Non-Negotiable Barrier

Given the "causes serious eye irritation" classification, robust eye protection is mandatory.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles must be worn at all times.[7][8] These provide a 360-degree seal around the eyes, protecting from splashes and vapors.

  • Enhanced Protection: When handling larger quantities (>100g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.

Respiratory Protection: Controlling the Air You Breathe

The risk of respiratory irritation dictates that this compound be handled in a controlled environment.[2][7]

  • Primary Engineering Control: All handling of this compound powder or solutions should occur inside a certified chemical fume hood.[3]

  • When Respirators are Necessary: If work must be performed outside of a fume hood, or if aerosolization is possible (e.g., during sonication or vigorous mixing), a NIOSH-approved respirator with organic vapor cartridges is required. A respiratory protection program must be in place, including fit testing, as per OSHA 29 CFR 1910.134.

Protective Clothing: Shielding Against Incidental Contact
  • A flame-resistant lab coat should be worn and kept fully buttoned.

  • For tasks with a high splash potential, supplement your lab coat with a chemically resistant apron.

  • Ensure you are wearing long pants and closed-toe shoes.

Operational Protocol: A Step-by-Step Workflow

A disciplined, repeatable workflow minimizes the potential for error and exposure.

Step-by-Step PPE and Handling Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and you are wearing appropriate lab attire (long pants, closed-toe shoes).

  • Inspect PPE: Check all PPE for signs of damage or degradation before use.

  • Donning Sequence:

    • Wash and dry hands thoroughly.

    • Don inner gloves (if double-gloving).

    • Don lab coat, ensuring it is fully buttoned.

    • Don respiratory protection, if required, and perform a seal check.

    • Don chemical safety goggles (and face shield, if required).

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling: Perform all manipulations within a chemical fume hood.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves first, peeling them off without touching the exterior surface.

    • Remove face shield (if used) and lab coat.

    • Remove goggles.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Decontamination & Disposal prep 1. Assemble & Inspect PPE: - Butyl/PVA Gloves - Goggles & Face Shield - Lab Coat hood 2. Verify Fume Hood Functionality prep->hood don 3. Don PPE (Correct Sequence) hood->don handle 4. Handle Chemical Inside Fume Hood don->handle dispose_ppe 5. Dispose Contaminated Gloves/Wipes in Solid Waste Bin handle->dispose_ppe dispose_chem 6. Collect Chemical Waste in 'Halogenated Organic Waste' Container dispose_ppe->dispose_chem doff 7. Doff Remaining PPE (Correct Sequence) dispose_chem->doff wash 8. Wash Hands Thoroughly doff->wash

Caption: Workflow for handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and protecting waste handlers.

Contaminated PPE and Materials
  • Disposable items such as gloves, bench paper, and wipes that are contaminated with this compound should be placed in a designated, sealed plastic bag or container for solid hazardous waste.[9]

  • Contaminated clothing must be removed immediately and washed before reuse.[2] If grossly contaminated, it should be disposed of as hazardous waste.

Chemical Waste Disposal

As a chlorinated compound, this compound is classified as a halogenated organic waste .[10] This classification is crucial for proper waste segregation and disposal.

  • Segregation is Key: Never mix halogenated organic waste with non-halogenated organic waste.[11][12] Doing so significantly increases the cost and complexity of disposal.[12]

  • Waste Container: Collect all waste containing this compound (including residual amounts in containers and rinsates from non-aqueous solvents) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[10][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11][12]

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[10][13] Do not dispose of this chemical down the drain.[11]

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.[2][3]

By integrating these principles of hazard awareness, correct PPE selection, and disciplined operational and disposal plans, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. This compound.
  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
  • Unknown.
  • Braun Research Group.
  • U.S. Environmental Protection Agency.
  • Miami University. Personal Protective Equipment. [Link]
  • University of Nebraska-Lincoln. Personal Protective Equipment (PPE) - Appendix E. [Link]
  • Digital Dealer. Personal Protective Equipment: Chemical Hand Protection. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Chloro-2'-hydroxypropiophenone
Reactant of Route 2
Reactant of Route 2
5'-Chloro-2'-hydroxypropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.